molecular formula C14H29NO2 B3321770 Dodecyl glycinate CAS No. 13827-65-1

Dodecyl glycinate

カタログ番号: B3321770
CAS番号: 13827-65-1
分子量: 243.39 g/mol
InChIキー: YVZRXRJDBYHNMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dodecyl glycinate is a high-purity, amino acid-based anionic surfactant of growing interest in biochemical and pharmaceutical research. Its structure, comprising a dodecyl hydrophobic tail linked to a glycine-derived polar head group, confers excellent surface-active properties and biocompatibility. Researchers value this compound for its role in studying membrane protein solubilization and the formation of model lipid bilayers. In dermatological research, its mechanism of action involves mild interaction with the stratum corneum, making it a candidate for investigating transdermal drug delivery systems with potentially low irritation profiles. The compound's amphiphilic nature allows it to integrate into cellular membranes, facilitating the study of membrane permeability and the encapsulation of active ingredients. This compound is supplied as a stable solid and is strictly for Research Use Only (RUO), supporting advancements in novel drug delivery and biomimetic system design. To complete this description, please consult sources such as: • Specific scientific journals and articles on amino acid-based surfactants. • Technical data sheets from chemical suppliers that list this exact compound. • Patents relating to surfactant or drug delivery technologies.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

dodecyl 2-aminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15/h2-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZRXRJDBYHNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314683
Record name Glycine dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13827-65-1
Record name Glycine dodecyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13827-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Dodecyl Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecyl glycinate (B8599266), an amphoteric surfactant derived from the amino acid glycine (B1666218) and a twelve-carbon alkyl chain, is a molecule of significant interest in various scientific and industrial fields, including pharmaceuticals and material science. Its unique structure, combining a hydrophilic amino acid headgroup with a lipophilic hydrocarbon tail, imparts a range of valuable physicochemical properties. This technical guide provides a comprehensive overview of these properties, including detailed experimental methodologies and a summary of available quantitative data.

Core Physicochemical Properties

The utility of dodecyl glycinate is intrinsically linked to its behavior at interfaces and in solution. Key parameters that define this behavior include its molecular weight, critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), acid dissociation constant (pKa), and solubility in various media.

Table 1: Summary of Physicochemical Properties of this compound
PropertyValueMethod/Source
Molecular Formula C₁₄H₂₉NO₂-
Molecular Weight 243.39 g/mol -
Critical Micelle Concentration (CMC) 0.95–2.6 mM (for N,N-Dimethyl-N-dodecylglycine betaine)[1]Fluorescence Spectroscopy[1]
Hydrophile-Lipophile Balance (HLB) Not Experimentally Determined (Requires Calculation)Davies or Griffin Method
pKa (Carboxylic Acid) ~2.34General value for glycine[2]
pKa (Amine) ~9.60General value for glycine[2]
Solubility - Water: Expected to be soluble, especially at pH values where the headgroup is charged.- Methanol: Likely soluble.- Ethanol: Likely soluble.- Acetone: Sparingly soluble to insoluble.General principles of solubility for amphiphilic molecules.

Experimental Protocols

The determination of the physicochemical properties of surfactants like this compound relies on a suite of established experimental techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[3] This is a critical parameter as many of the characteristic properties of surfactants, such as their ability to solubilize hydrophobic substances, manifest above the CMC.

a) Surface Tension Method

  • Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension.[3]

  • Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of aqueous solutions of this compound with varying concentrations.

    • Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.[4]

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the point of intersection of the two linear portions of the plot.[4]

b) Conductometric Method

  • Principle: For ionic or zwitterionic surfactants like this compound, the conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual charged monomers. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a change in the slope of the conductivity versus concentration plot.[5]

  • Apparatus: Conductivity meter and a thermostated cell.

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • Titrate a known volume of deionized water with the stock solution, or prepare a series of dilutions.

    • Measure the specific conductance of each solution at a constant temperature.

    • Plot the specific conductance against the concentration of this compound.

    • The CMC is identified as the concentration at the intersection of the two linear segments of the graph.[5]

Calculation of Hydrophile-Lipophile Balance (HLB)

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant.[6] It is a crucial parameter for selecting the appropriate surfactant for a specific application, such as emulsification.

a) Griffin's Method (for non-ionic surfactants, can be adapted)

  • Formula: HLB = 20 * (Mh / M)

    • Where:

      • Mh is the molecular mass of the hydrophilic portion of the molecule.

      • M is the total molecular mass of the molecule.

  • Application to this compound:

    • Identify the hydrophilic portion (the glycinate headgroup: -NHCH₂COO⁻).

    • Calculate the molecular weight of the hydrophilic portion.

    • Calculate the total molecular weight of this compound.

    • Apply the formula to estimate the HLB value.

b) Davies' Method (more suitable for ionic and zwitterionic surfactants)

  • Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

  • Procedure:

    • Assign specific group numbers to the different chemical groups within the this compound molecule based on established tables.

    • Sum the group numbers for the hydrophilic parts (e.g., -COO⁻, -NH-).

    • Sum the group numbers for the lipophilic parts (e.g., -CH₂-, -CH₃).

    • Calculate the HLB using the formula.

Determination of pKa

The pKa values indicate the acidity of the carboxylic acid group and the basicity of the amino group in the glycinate headgroup. These values are critical for understanding the pH-dependent behavior of this compound, including its solubility and surface activity.

  • Principle: Potentiometric titration involves monitoring the pH of a solution of the analyte as a strong acid or base is added. The pKa is determined from the midpoint of the buffer regions in the titration curve.

  • Apparatus: pH meter, burette, and a magnetic stirrer.

  • Procedure:

    • Dissolve a known amount of this compound in deionized water.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the carboxylate group.

    • Separately, titrate another solution of this compound with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the ammonium (B1175870) group.

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points.

Solubility Determination

The solubility of this compound in various solvents is a fundamental property that dictates its applications in different formulations.

  • Principle: The equilibrium solubility is determined by preparing a saturated solution of the solute in a given solvent at a specific temperature and then quantifying the concentration of the dissolved solute.

  • Apparatus: Analytical balance, temperature-controlled shaker or bath, centrifuge, and a suitable analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, methanol, acetone) in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).[7]

    • Centrifuge the suspension to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the aliquot appropriately and determine the concentration of this compound using a pre-validated analytical method.[7]

Visualizations

Logical Relationship of this compound Structure to its Properties

Dodecyl_Glycinate_Properties cluster_structure Molecular Structure cluster_properties Physicochemical Properties Structure This compound (C₁₄H₂₉NO₂) Hydrophilic Glycinate Headgroup (-NHCH₂COO⁻) Structure->Hydrophilic Polar Part Lipophilic Dodecyl Tail (C₁₂H₂₅-) Structure->Lipophilic Nonpolar Part CMC Critical Micelle Concentration (CMC) Structure->CMC Self-assembly property HLB Hydrophile-Lipophile Balance (HLB) Structure->HLB Balance of parts determines HLB pKa Acid Dissociation Constant (pKa) Hydrophilic->pKa Determines charge state Solubility Solubility Hydrophilic->Solubility Influences aqueous solubility Lipophilic->Solubility Influences organic solvent solubility Surface_Activity Surface Activity CMC->Surface_Activity HLB->Surface_Activity CMC_Workflow start Start prep Prepare this compound Solutions of Varying Concentrations start->prep measure Measure Surface Tension of Each Solution (Tensiometer) prep->measure plot Plot Surface Tension vs. log(Concentration) measure->plot analyze Identify Intersection of Two Linear Segments plot->analyze end Determine CMC analyze->end

References

An In-depth Technical Guide to the Synthesis of Dodecyl Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for N-dodecylglycine, commonly referred to as dodecyl glycinate (B8599266) in its deprotonated or salt form. This N-acyl amino acid is of significant interest due to its surfactant properties and potential applications in drug delivery and personal care products. This document details key synthetic methodologies, including experimental protocols and reaction mechanisms, with quantitative data summarized for comparative analysis.

Synthesis Pathways

Two primary pathways for the synthesis of N-dodecylglycine are the N-acylation of glycine (B1666218) with lauroyl chloride (a Schotten-Baumann reaction) and the N-alkylation of glycine with 1-bromododecane (B92323). A greener alternative using fatty acid esters is also discussed.

N-Acylation via Schotten-Baumann Reaction

The most common method for synthesizing N-acyl amino acids is the Schotten-Baumann reaction. This involves the acylation of the amino group of glycine with lauroyl chloride in the presence of a base.[1] The base is crucial for neutralizing the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the amide product.[2] This reaction is typically carried out in a biphasic system, with an aqueous phase containing glycine and the base, and an organic phase for the lauroyl chloride and the product.[3]

N-Alkylation of Glycine

A more direct route to N-dodecylglycine is the N-alkylation of glycine with an alkyl halide, such as 1-bromododecane. This reaction proceeds via a nucleophilic substitution mechanism.

Green Synthesis via Transesterification

An environmentally friendlier approach involves the reaction of a fatty acid ester, such as methyl laurate, with sodium glycinate. This method avoids the use of acyl chlorides, which are often produced using hazardous reagents like phosgene (B1210022) or thionyl chloride.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis pathways of N-dodecylglycine and related compounds.

ParameterN-Acylation (Schotten-Baumann)N-AlkylationGreen Synthesis (Transesterification)
Reactants Glycine, Lauroyl Chloride, Base (e.g., NaOH)Glycine, 1-Bromododecane, Base (e.g., Triethylamine)Sodium Glycinate, Methyl Laurate, Catalyst (e.g., Sodium Methoxide)
Solvent Water/Organic SolventIsopropanol/WaterMethanol
Temperature 10-15°C[5]Not specified (likely room temperature to moderate heating)135°C[4]
Reaction Time ~7 hours[5]>7 days12 hours[4]
Reported Yield ~94% (for N-lauroylglycine)[6]26.3% (for N-n-dodecylglycine)69.7% (for Sodium N-lauroylglycinate)[4]
Purity High, requires purificationRequires chromatographic purificationRequires separation of unreacted starting materials[4]

Experimental Protocols

Protocol for N-Acylation: Synthesis of Sodium Lauroyl Glycinate (Schotten-Baumann Reaction)

This protocol is adapted from a general procedure for the synthesis of sodium cocoyl glycinate and can be applied to lauroyl glycinate.[5]

Materials:

  • Glycine (0.47 mol)

  • Lauroyl Chloride (0.45 mol)

  • Sodium Hydroxide (B78521) (40% aqueous solution)

  • Deionized Water

Procedure:

  • Prepare a solution of glycine (35 g, 0.47 mol) in deionized water (300 mL) in a reaction vessel equipped with a stirrer and pH meter.

  • Cool the glycine solution to 10-15°C under a nitrogen blanket.

  • Simultaneously add lauroyl chloride and a 40% aqueous solution of sodium hydroxide to the glycine solution over a period of 4 hours. Maintain the pH of the reaction mixture between 10.3 and 10.6.

  • After the addition is complete, continue stirring the reaction mixture for an additional 3 hours, maintaining the same pH range and a temperature of 25-30°C.[7]

  • The resulting product is an aqueous solution of sodium lauroyl glycinate. The free acid form, N-lauroylglycine, can be precipitated by acidifying the solution with hydrochloric acid.

  • The precipitate can be collected by filtration, washed with water, and dried.

Protocol for N-Alkylation: Synthesis of N-Dodecylglycine

This protocol is based on the synthesis of N-n-dodecylglycine.

Materials:

Procedure:

  • Dissolve glycine in a 2:1 (v/v) mixture of isopropyl alcohol and water.

  • Add triethylamine and 1-bromododecane to the solution sequentially.

  • Stir the mixture for over 7 days at room temperature.

  • After the reaction period, remove the solvent under reduced pressure.

  • Add tetrahydrofuran (THF) to the residue to precipitate triethylamine hydrobromide.

  • Remove the triethylamine hydrobromide by filtration.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the N-n-dodecylglycine from the concentrated solution by column chromatography to yield the final product. A yield of 26.3% has been reported for this method.

Reaction Mechanisms and Visualizations

N-Acylation: Schotten-Baumann Reaction Mechanism

The Schotten-Baumann reaction for the synthesis of N-lauroylglycine is a nucleophilic acyl substitution. The mechanism involves the following steps:

  • Deprotonation of Glycine: The base (hydroxide ion) deprotonates the amino group of glycine, increasing its nucleophilicity.

  • Nucleophilic Attack: The nucleophilic glycinate anion attacks the electrophilic carbonyl carbon of lauroyl chloride, forming a tetrahedral intermediate.

  • Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

  • Protonation: The resulting N-lauroylglycinate may be protonated during workup to yield N-lauroylglycine.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Glycine Glycine (H₂N-CH₂-COOH) Tetrahedral_Intermediate Tetrahedral Intermediate Glycine->Tetrahedral_Intermediate Nucleophilic Attack LauroylChloride Lauroyl Chloride (C₁₁H₂₃-CO-Cl) LauroylChloride->Tetrahedral_Intermediate Base Base (OH⁻) Base->Glycine Deprotonation Water H₂O Base->Water DodecylGlycinate N-Lauroylglycine (C₁₁H₂₃-CO-NH-CH₂-COOH) Tetrahedral_Intermediate->DodecylGlycinate Chloride Elimination Chloride Cl⁻ Tetrahedral_Intermediate->Chloride

Caption: Schotten-Baumann reaction mechanism for N-lauroylglycine synthesis.

N-Alkylation Reaction Mechanism

The N-alkylation of glycine with 1-bromododecane is a bimolecular nucleophilic substitution (SN2) reaction.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine acts as a nucleophile and attacks the carbon atom bonded to the bromine in 1-bromododecane. This attack occurs from the side opposite to the leaving group (bromide).

  • Transition State: A high-energy transition state is formed where a partial bond exists between the nitrogen and the carbon, and the carbon-bromine bond is partially broken.

  • Product Formation: The carbon-bromine bond breaks completely, and the bromide ion is expelled as the leaving group. A new carbon-nitrogen bond is formed, resulting in N-dodecylglycine.

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Glycine Glycine (H₂N-CH₂-COOH) TransitionState [H₂N···C₁₂H₂₅···Br]⁻ Glycine->TransitionState Backside Attack Bromododecane 1-Bromododecane (C₁₂H₂₅-Br) Bromododecane->TransitionState DodecylGlycine N-Dodecylglycine (C₁₂H₂₅-NH-CH₂-COOH) TransitionState->DodecylGlycine Bond Formation Bromide Br⁻ TransitionState->Bromide Leaving Group Departure Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification Reactants Combine Reactants (Glycine derivative, Alkyl/Acyl source, Solvent, Base/Catalyst) Reaction Stir under controlled Temperature and pH Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Quenching Quench Reaction / Neutralization Monitoring->Quenching Extraction Phase Separation / Extraction Quenching->Extraction Precipitation Precipitation / Crystallization Extraction->Precipitation Filtration Filtration to Isolate Crude Product Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Chromatography Column Chromatography Filtration->Chromatography Drying Drying under Vacuum Recrystallization->Drying Chromatography->Drying PureProduct Pure N-Dodecylglycine Derivative Drying->PureProduct

References

Critical Micelle Concentration of Dodecyl Glycinate in Aqueous Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of dodecyl glycinate (B8599266), an amino acid-based surfactant. Due to its biocompatibility and unique physicochemical properties, dodecyl glycinate and related surfactants are of increasing interest in pharmaceutical and biotechnological applications. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows.

Introduction to this compound and its Micellization

This compound is an amphiphilic molecule consisting of a hydrophobic 12-carbon alkyl chain (dodecyl) and a hydrophilic headgroup derived from the amino acid glycine (B1666218). This structure imparts surface-active properties, allowing it to self-assemble in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC). The micellization process is a key characteristic of surfactants and is crucial for their application in areas such as drug solubilization and delivery.

The aggregation behavior of N-alkyl amino acid-based surfactants like this compound can be complex. For instance, they can form mixed monolayers at the air-water interface, comprising both the anionic N-alkylglycinate and the cationic N-protonated-N-alkylglycine forms. This can result in unusually low surface tension values[1].

Quantitative Data on Critical Micelle Concentration

Quantitative data on the CMC of pure N-dodecyl glycinate is limited in publicly available literature. However, data for closely related compounds and mixtures provide valuable insights.

A study on sodium cocoyl glycinate, a mixture of acyl glycinates derived from coconut oil (which includes a this compound component), determined the CMC by surface tension measurements[2].

SurfactantMethodTemperature (°C)CMC (mmol·L⁻¹)Minimum Surface Tension (mN·m⁻¹)Reference
Sodium Cocoyl GlycinateSurface Tension250.21~33[2]

It is important to note that N-alkyl amino acid derivatives, including this compound, can exhibit relatively high Krafft temperatures[1]. The Krafft temperature is the temperature below which the surfactant has limited solubility and forms a hydrated crystalline phase rather than micelles. For N-dodecyl glycine sodium salt, the Krafft temperature at a pH of 13 is above 40°C, indicating poor solubility at lower temperatures and high pH[3]. This property is a critical consideration for experimental design and application.

Factors Influencing the Critical Micelle Concentration

The CMC of this compound is influenced by several factors, primarily pH and temperature, due to the nature of its amino acid headgroup.

Effect of pH

The headgroup of this compound contains both an amino group and a carboxylic acid group, making it a zwitterionic surfactant at its isoelectric point and charged at other pH values. The state of protonation of these groups significantly affects the electrostatic interactions between surfactant monomers, and thus the CMC. At low pH, the amino group is protonated (-NH3+), leading to cationic character. At high pH, the carboxylic acid group is deprotonated (-COO-), resulting in anionic character. These changes in charge alter the repulsion between headgroups, which in turn affects the concentration at which micellization occurs[4].

Effect of Temperature

Temperature typically has a U-shaped effect on the CMC of ionic surfactants in aqueous solutions[5]. Initially, an increase in temperature often leads to a decrease in the CMC. This is attributed to the disruption of the structured water molecules around the hydrophobic tail, which favors the transfer of the tail into the micellar core (an entropy-driven process). Beyond a certain temperature (the minimum of the U-shaped curve), the CMC starts to increase. This is because the increased kinetic energy of the surfactant molecules opposes their aggregation into micelles[5].

Experimental Protocols for CMC Determination

The determination of the CMC of this compound can be achieved through various experimental techniques. The choice of method may be influenced by the specific properties of the surfactant, such as its ionic character and potential for low solubility.

Surface Tension Method

This is a classic and widely used method for determining the CMC of surfactants[6].

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the surfactant monomers accumulate at the air-water interface. Once the interface is saturated, the monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at which this break in the surface tension versus log-concentration plot occurs[6].

Protocol Outline:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. Note that due to the potentially high Krafft temperature, it may be necessary to warm the solution to ensure complete dissolution.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations, spanning a range above and below the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the measurements.

  • Data Analysis: Plot the measured surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the plot.

SurfaceTensionWorkflow A Prepare this compound Stock Solution B Perform Serial Dilutions A->B Dilute C Measure Surface Tension (Tensiometer) B->C Measure each dilution D Plot Surface Tension vs. log(Concentration) C->D Generate data points E Determine CMC from Plot Inflection Point D->E Analyze

Caption: Workflow for CMC determination by the surface tension method.

Conductivity Method

This method is suitable for ionic surfactants, as the formation of micelles affects the overall conductivity of the solution[7].

Principle: Below the CMC, ionic surfactants exist as monomers and contribute to the conductivity of the solution. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind some of the counterions, leads to a decrease in the rate of increase of conductivity with concentration. The CMC is identified as the point where the slope of the conductivity versus concentration plot changes[5]. A study on N-alkyl amino acid-based surfactants noted that a distinct kink in the conductivity curve might not be observed around the CMC, which is a potential challenge for this method with this compound[1].

Protocol Outline:

  • Solution Preparation: Prepare a series of aqueous solutions of this compound of known concentrations.

  • Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter. It is crucial to maintain a constant temperature.

  • Data Analysis: Plot the specific conductivity against the surfactant concentration. The CMC is determined from the intersection of the two lines of best fit for the data points below and above the break in the plot.

ConductivityWorkflow A Prepare this compound Solutions B Measure Specific Conductivity A->B Measure each concentration C Plot Conductivity vs. Concentration B->C Generate data points D Determine CMC from Change in Slope C->D Analyze FluorescenceWorkflow A Prepare this compound Solutions with Probe B Measure Fluorescence Spectra A->B Excite and measure emission C Plot Fluorescence Parameter vs. Concentration B->C Extract data D Determine CMC from Inflection Point C->D Analyze curve CMC_Logic cluster_0 Surfactant Concentration < CMC cluster_1 Surfactant Concentration > CMC A Monomers at Interface and in Bulk CMC Critical Micelle Concentration (CMC) A->CMC B Surface Tension Decreases B->CMC C Conductivity Increases Linearly C->CMC D Micelle Formation in Bulk E Surface Tension Plateau F Change in Conductivity Slope CMC->D CMC->E CMC->F

References

Green synthesis methods for producing cocoyl glycinate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores green and sustainable methods for the synthesis of cocoyl glycinate (B8599266), an increasingly popular anionic surfactant valued for its mildness and biodegradability. This document provides a comparative analysis of various synthetic routes, including traditional methods, direct amidation from renewable feedstocks, and emerging enzymatic and energy-assisted technologies. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to equip researchers and professionals with the necessary information for developing eco-friendly production processes.

Introduction: The Need for Greener Surfactants

Cocoyl glycinate, the amide of coconut oil-derived fatty acids and glycine, is a highly sought-after ingredient in personal care and pharmaceutical formulations due to its excellent foaming properties, mildness to the skin and eyes, and ready biodegradability.[1] The traditional synthesis route, the Schotten-Baumann reaction, while effective, utilizes harsh reagents like acyl chlorides, which are often derived from toxic chemicals such as phosgene (B1210022) or thionyl chloride, and generates significant waste, leading to environmental concerns.[2][3] Green chemistry principles, which focus on waste prevention, atom economy, and the use of renewable resources and safer solvents, are driving the development of more sustainable alternatives.[1][4] This guide focuses on such green synthetic approaches to producing cocoyl glycinate.

Comparative Analysis of Synthesis Methods

The following sections detail various methods for synthesizing cocoyl glycinate, from the conventional approach to modern green alternatives. A quantitative comparison of these methods is provided in Table 1, focusing on key green chemistry metrics.

Schotten-Baumann Reaction (Conventional Method)

The Schotten-Baumann reaction is the historical and most common industrial method for producing N-acyl amino acids.[2] It involves the acylation of an amino acid with a fatty acyl chloride in the presence of a base.[5]

Reaction Scheme:

Schotten_Baumann Fatty Acyl Chloride Fatty Acyl Chloride Cocoyl Glycinate Cocoyl Glycinate Fatty Acyl Chloride->Cocoyl Glycinate Glycine Glycine Glycine->Cocoyl Glycinate Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Cocoyl Glycinate Water Water Cocoyl Glycinate->Water Salt Salt Cocoyl Glycinate->Salt Salt (e.g., NaCl) Salt (e.g., NaCl)

Figure 1: Schotten-Baumann Reaction Pathway

While this method is high-yielding, its reliance on hazardous acylating agents and the generation of stoichiometric amounts of salt waste result in a poor atom economy and a high E-factor, making it less environmentally friendly.[2]

Green Synthesis: Direct Amidation from Coconut Oil

A significant advancement in the green synthesis of cocoyl glycinate is the direct reaction of coconut oil (triglycerides) with sodium glycinate.[2] This method avoids the use of toxic acyl chlorides and organic solvents, utilizing renewable feedstock directly.

Reaction Scheme:

Direct_Amidation Coconut Oil (Triglyceride) Coconut Oil (Triglyceride) Cocoyl Glycinate Cocoyl Glycinate Coconut Oil (Triglyceride)->Cocoyl Glycinate Sodium Glycinate Sodium Glycinate Sodium Glycinate->Cocoyl Glycinate Catalyst (e.g., CH3ONa) Catalyst (e.g., CH3ONa) Catalyst (e.g., CH3ONa)->Cocoyl Glycinate Glycerol Glycerol Cocoyl Glycinate->Glycerol Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Purification fatty_acid Fatty Acid (from Coconut Oil) bioreactor Bioreactor with Immobilized Lipase/Aminoacylase fatty_acid->bioreactor glycine Glycine glycine->bioreactor separation Separation of Product and Enzyme bioreactor->separation purification Purification of Cocoyl Glycinate separation->purification product Cocoyl Glycinate purification->product Direct_Amidation_Mechanism cluster_step1 Step 1: Catalyst Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intermediate Collapse CH3O- CH₃O⁻ [H2N-CH2-COO]- [⁻HN-CH₂-COO⁻]Na⁺ CH3O-->[H2N-CH2-COO]- + H₂N-CH₂-COO⁻Na⁺ H2N-CH2-COO-Na+ H₂N-CH₂-COO⁻Na⁺ CH3OH CH₃OH [H2N-CH2-COO]-->CH3OH - CH₃OH Triglyceride R-COO-CH₂ | R'-COO-CH | R''-COO-CH₂ Activated Glycinate [⁻HN-CH₂-COO⁻]Na⁺ Tetrahedral Intermediate Tetrahedral Intermediate Activated Glycinate->Tetrahedral Intermediate + Triglyceride Cocoyl Glycinate Cocoyl Glycinate Tetrahedral Intermediate->Cocoyl Glycinate - Diglyceride Alkoxide

References

An In-depth Technical Guide on the Spontaneous Adsorption of Anionic Dodecyl Glycinate on Mineral Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous adsorption of surfactants onto mineral surfaces is a phenomenon of significant interest across various scientific and industrial domains, including mineral processing, environmental remediation, and advanced drug delivery systems. This technical guide provides a comprehensive overview of the core principles governing the adsorption of the anionic amino acid-based surfactant, dodecyl glycinate (B8599266), onto the surfaces of calcite, fluorite, and quartz. This document details the thermodynamic favorability of this process, outlines key experimental protocols for its characterization, and presents available quantitative data to elucidate the underlying adsorption mechanisms. Through a synthesis of experimental findings and theoretical calculations, this guide aims to serve as an in-depth resource for professionals seeking to understand and manipulate the interfacial behavior of this biocompatible surfactant on common mineral substrates.

Introduction

Anionic dodecyl glycinate, an N-acyl amino acid surfactant, has garnered increasing attention due to its favorable biocompatibility, biodegradability, and unique interfacial properties. Its molecular structure, featuring a dodecyl hydrocarbon tail and a glycinate headgroup, imparts amphiphilic characteristics that drive its accumulation at interfaces. The interaction of this compound with mineral surfaces is a complex process governed by a combination of electrostatic interactions, chemical bonding, and hydrophobic effects. Understanding the spontaneity and mechanism of this adsorption is crucial for applications ranging from the selective flotation of minerals to the development of targeted drug delivery vehicles where mineral-based nanoparticles may be utilized. This guide will explore the adsorption behavior of this compound on three key mineral surfaces: calcite (CaCO₃), fluorite (CaF₂), and quartz (SiO₂).

Adsorption Mechanism and Energetics

The adsorption of anionic this compound onto the surfaces of calcite, dolomite (B100054), fluorite, and other nonmetallic minerals has been shown to be a spontaneous process.[1] Quantum chemical calculations reveal negative adsorption energies for this compound on these mineral surfaces, indicating that the adsorption process is thermodynamically favorable.[1]

The primary mechanism of interaction appears to be chemisorption.[1] In the case of calcite, for instance, the carboxyl group of the glycinate headgroup interacts with the calcium ions on the mineral surface. This interaction leads to a decrease in the distance between the hydroxyl oxygen atom of the surfactant and the calcium atom on the calcite surface, accompanied by electron transfer, which is indicative of chemical bond formation.[1] The adsorption process is also influenced by the crystallographic face of the mineral.[1]

The order of adsorption capacity for anionic this compound on several nonmetallic minerals has been reported as: dolomite > calcite > diopside (B82245) > albite > phlogopite.[1] This trend aligns with flotation experiment results, suggesting a direct correlation between the strength of adsorption and the mineral's floatability in the presence of this surfactant.[1]

Quantitative Data on Adsorption

Table 1: Zeta Potential Measurements

MineralSurfactantConcentrationpHInitial Zeta Potential (mV)Final Zeta Potential (mV)Reference
CalciteAnionic this compoundNot Specified5-7Not SpecifiedSignificant Decrease[1]
DolomiteAnionic this compoundNot Specified5-7Not SpecifiedLargest Decrease[1]
FluoriteN-Decanoylsarcosine Sodium (SDAA)1.6 x 10⁻⁵ mol/L7.0~ +20~ -35[2]
QuartzSodium Dodecyl Sulfate (SDS)Not Specified3~ -20~ -20 (no significant change)[3]

Table 2: Adsorption Energy (Calculated)

MineralSurfactantAdsorption Energy (kJ/mol)Reference
Calcite (101)Anionic this compoundNegative (Spontaneous)[1]
Calcite (104)Anionic this compoundNegative (Spontaneous)[1]
DolomiteAnionic this compoundMost Negative[1]
DiopsideAnionic this compoundNegative[1]
AlbiteAnionic this compoundNegative[1]
PhlogopiteAnionic this compoundLeast Negative[1]

Table 3: Contact Angle Measurements (Analogous Systems)

MineralSurfactant SolutionConcentrationContact Angle (°)Reference
CalciteWater-6 - 66[4]
QuartzWater-45 - 66[5]
FluoriteWater-0 - 90[4]

Note: The data for SDAA on fluorite is used as a proxy for this compound due to structural similarity. The contact angle data is for water on the mineral surfaces in the absence of surfactants and is provided as a baseline.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the adsorption of anionic this compound on mineral surfaces.

Adsorption Isotherm Determination (Solution Depletion Method)

The solution depletion method is a common technique to determine the amount of surfactant adsorbed onto a solid surface.

Protocol:

  • Mineral Preparation: The mineral (calcite, fluorite, or quartz) is first crushed and sieved to obtain a uniform particle size. The powder is then thoroughly washed with deionized water to remove fine impurities and dried in an oven.

  • Surfactant Solutions: A series of standard solutions of anionic this compound with known concentrations are prepared.

  • Adsorption Experiment: A known mass of the prepared mineral powder is added to a known volume of the surfactant solution in a series of flasks.

  • Equilibration: The flasks are sealed and agitated in a constant temperature shaker bath for a predetermined time to ensure equilibrium is reached (typically 24 hours).

  • Separation: After equilibration, the suspension is centrifuged to separate the mineral particles from the solution.

  • Concentration Measurement: The concentration of the surfactant remaining in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy (after derivatization if necessary) or a total organic carbon (TOC) analyzer.

  • Calculation of Adsorbed Amount: The amount of adsorbed surfactant per unit mass of the mineral (qₑ) is calculated using the following equation:

    qₑ = (C₀ - Cₑ) * V / m

    where:

    • C₀ is the initial surfactant concentration.

    • Cₑ is the equilibrium surfactant concentration in the supernatant.

    • V is the volume of the surfactant solution.

    • m is the mass of the mineral powder.

  • Isotherm Plotting: The adsorption isotherm is obtained by plotting qₑ against Cₑ.

Zeta Potential Measurement

Zeta potential measurements provide information about the surface charge of the mineral particles before and after surfactant adsorption.

Protocol:

  • Suspension Preparation: A dilute suspension of the finely ground mineral powder is prepared in a background electrolyte solution (e.g., 1 x 10⁻³ mol/L KCl).[2]

  • Initial Measurement: The zeta potential of the pure mineral suspension is measured using a zeta potential analyzer (e.g., a Malvern Zetasizer).

  • Surfactant Addition: A known concentration of the anionic this compound solution is added to the mineral suspension.

  • pH Adjustment and Equilibration: The pH of the suspension is adjusted to the desired value, and the mixture is allowed to equilibrate for a specific time (e.g., 5 minutes).[2]

  • Final Measurement: The zeta potential of the mineral suspension in the presence of the surfactant is measured.

  • Data Analysis: The change in zeta potential upon surfactant addition provides insights into the nature of the interaction between the surfactant and the mineral surface.

Contact Angle Measurement (Sessile Drop Method)

Contact angle measurements are used to assess the change in wettability of the mineral surface upon surfactant adsorption.

Protocol:

  • Mineral Surface Preparation: A flat, polished surface of the mineral crystal is prepared. The surface is cleaned thoroughly with appropriate solvents and deionized water and then dried.

  • Goniometer Setup: The mineral sample is placed on the stage of a contact angle goniometer.

  • Droplet Deposition: A small droplet of the anionic this compound solution of a specific concentration is carefully deposited onto the mineral surface using a syringe.

  • Image Capture: A high-resolution camera captures the image of the droplet on the surface.

  • Angle Measurement: Image analysis software is used to measure the contact angle at the three-phase (solid-liquid-gas) contact line.

  • Data Recording: The contact angle is recorded as a measure of the surface wettability. A decrease in the contact angle of water on a hydrophobic surface or an increase on a hydrophilic surface indicates surfactant adsorption.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups involved in the adsorption process and to elucidate the nature of the chemical interactions.

Protocol:

  • Sample Preparation: A known mass of finely ground mineral is mixed with a solution of anionic this compound and allowed to equilibrate.

  • Washing and Drying: The mineral particles are then separated from the solution by centrifugation, washed multiple times with deionized water to remove any unadsorbed surfactant, and then dried under vacuum.

  • Pellet Preparation: A small amount of the dried mineral-surfactant complex is mixed with KBr powder and pressed into a thin, transparent pellet.

  • FTIR Analysis: The FTIR spectrum of the pellet is recorded using an FTIR spectrometer.

  • Spectral Analysis: The spectrum of the mineral with the adsorbed surfactant is compared to the spectra of the pure mineral and the pure surfactant. The appearance of new peaks or shifts in the characteristic peaks of the surfactant's functional groups (e.g., carboxylate and amide groups) provides evidence of adsorption and information about the bonding mechanism.[6]

Visualizations

The following diagrams illustrate the experimental workflows and a proposed adsorption mechanism.

Experimental_Workflow_Adsorption_Isotherm cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Mineral_Prep Mineral Grinding, Sieving, and Washing Mixing Mix Known Mass of Mineral with Known Volume of Surfactant Solution Mineral_Prep->Mixing Surfactant_Sol Prepare this compound Solutions of Known Concentrations Surfactant_Sol->Mixing Equilibration Agitate at Constant Temperature for 24h Mixing->Equilibration Separation Centrifuge to Separate Mineral and Supernatant Equilibration->Separation Concentration_Measurement Measure Surfactant Concentration in Supernatant (e.g., UV-Vis) Separation->Concentration_Measurement Calculation Calculate Adsorbed Amount (qₑ) Concentration_Measurement->Calculation Plotting Plot qₑ vs. Cₑ to Obtain Adsorption Isotherm Calculation->Plotting

Caption: Workflow for Adsorption Isotherm Determination.

Experimental_Workflow_Zeta_Potential cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Suspension_Prep Prepare Dilute Mineral Suspension in Electrolyte Solution Initial_Zeta Measure Initial Zeta Potential Suspension_Prep->Initial_Zeta Add_Surfactant Add this compound Solution Initial_Zeta->Add_Surfactant Equilibrate Adjust pH and Equilibrate Add_Surfactant->Equilibrate Final_Zeta Measure Final Zeta Potential Equilibrate->Final_Zeta Compare_Zeta Compare Initial and Final Zeta Potentials Final_Zeta->Compare_Zeta

Caption: Workflow for Zeta Potential Measurement.

Experimental_Workflow_Contact_Angle cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Surface_Prep Prepare Polished and Cleaned Mineral Surface Place_Sample Mount Sample on Goniometer Stage Surface_Prep->Place_Sample Deposit_Droplet Deposit Droplet of This compound Solution Place_Sample->Deposit_Droplet Capture_Image Capture Side-Profile Image of Droplet Deposit_Droplet->Capture_Image Measure_Angle Measure Contact Angle Using Software Capture_Image->Measure_Angle

Caption: Workflow for Contact Angle Measurement.

Adsorption_Mechanism cluster_surfactant This compound in Solution cluster_surface Calcite Surface cluster_adsorbed_state Adsorbed State Surfactant Anionic this compound (R-NH-CH₂-COO⁻) Adsorption Spontaneous Adsorption Surfactant->Adsorption Approaches Surface Calcite Calcite (CaCO₃) Surface with Ca²⁺ sites Calcite->Adsorption Presents Ca²⁺ Sites Chemisorption Chemisorption Occurs: -COO⁻ group of glycinate interacts with Ca²⁺ on the surface Adsorption->Chemisorption Hydrophobic_Interaction Hydrophobic tails (dodecyl chains) extend away from the surface or associate with each other Chemisorption->Hydrophobic_Interaction

References

Dodecyl glycinate as a glycine derivative for research applications.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl glycinate (B8599266), a glycine (B1666218) derivative, is emerging as a compound of interest in various research applications, particularly in drug delivery and formulation science. Its amphiphilic nature, stemming from the combination of a hydrophilic glycine head and a lipophilic dodecyl tail, imparts unique physicochemical properties that can be harnessed to overcome biological barriers and enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of dodecyl glycinate, including its synthesis, physicochemical properties, potential research applications as a penetration enhancer and a cytotoxic agent, and relevant experimental protocols. The information presented herein is intended to serve as a comprehensive resource for researchers exploring the utility of this compound in their scientific endeavors.

Physicochemical Properties of N-Dodecylglycine and its Sodium Salt

The effectiveness of this compound in various applications is intrinsically linked to its physicochemical characteristics. As an amphiphilic molecule, it exhibits surface-active properties. The sodium salt of N-dodecylglycine, in particular, has been studied for its behavior in aqueous solutions. Below is a summary of key physicochemical data.

PropertyValueReference CompoundNotes
Molecular Formula C₁₄H₂₉NO₂N-Dodecylglycine
Molecular Weight 243.39 g/mol N-Dodecylglycine
Krafft Temperature > 40°CN-Dodecylglycine Sodium SaltThe temperature above which the solubility of the surfactant equals its critical micelle concentration. Below this temperature, the surfactant precipitates.
Critical Micelle Concentration (CMC) Significantly lower than dicarboxylic surfactantsN-Dodecylglycine Sodium SaltThe concentration at which surfactant molecules aggregate to form micelles. A lower CMC indicates higher surface activity.
Solubility Poorly soluble in water; more soluble in non-polar organic solvents.N-DodecylglycineThe long dodecyl chain imparts hydrophobicity.

Synthesis of N-Dodecylglycine: An Illustrative Protocol

While various methods for the synthesis of N-alkylated amino acids exist, a common approach involves the reaction of an amino acid with an alkyl halide. The following is a representative protocol for the synthesis of N-dodecylglycine.

Experimental Protocol: Synthesis of N-Dodecylglycine

Materials:

  • Glycine

  • 1-Bromododecane

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Glycinate: Dissolve glycine in an aqueous solution of sodium hydroxide to form sodium glycinate.

  • N-Alkylation Reaction: To the aqueous solution of sodium glycinate, add 1-bromododecane. The reaction mixture is then heated under reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is washed with diethyl ether to remove any unreacted 1-bromododecane. The aqueous layer is then acidified with hydrochloric acid to precipitate the N-dodecylglycine. The precipitate is collected by filtration, washed with cold water, and dried.

  • Recrystallization: The crude N-dodecylglycine can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product as a white solid.

dot

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product Glycine Glycine Reaction N-Alkylation Glycine->Reaction Bromododecane 1-Bromododecane Bromododecane->Reaction NaOH NaOH NaOH->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product N-Dodecylglycine Purification->Product

Illustrative workflow for the synthesis of N-dodecylglycine.

Research Application: this compound as a Skin Penetration Enhancer

The amphiphilic nature of this compound makes it a candidate for use as a skin penetration enhancer in transdermal drug delivery systems. Penetration enhancers transiently and reversibly disrupt the barrier function of the stratum corneum, allowing for increased permeation of APIs.

Mechanism of Action

The proposed mechanism by which long-chain alkyl amino acid derivatives enhance skin penetration involves the disruption of the highly ordered lipid lamellae in the stratum corneum. The lipophilic dodecyl tail can intercalate into the lipid bilayers, increasing their fluidity and creating defects through which drug molecules can pass more easily. The hydrophilic glycine headgroup may interact with the polar components of the skin, further contributing to the disruption of the barrier.

dot

PenetrationEnhancement DodecylGlycinate This compound StratumCorneum Stratum Corneum (Lipid Bilayers) DodecylGlycinate->StratumCorneum Intercalation IncreasedFluidity Increased Lipid Fluidity StratumCorneum->IncreasedFluidity Disruption DrugPermeation Enhanced Drug Permeation IncreasedFluidity->DrugPermeation

Proposed mechanism of skin penetration enhancement by this compound.
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the transdermal permeation of a model drug.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., rat, porcine)

  • Model drug (e.g., ibuprofen, caffeine)

  • This compound

  • Phosphate-buffered saline (PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Skin Preparation: Excised skin is carefully prepared, and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Formulation Preparation: A saturated solution of the model drug in a vehicle (e.g., propylene (B89431) glycol) with and without a specific concentration of this compound is prepared.

  • Experiment Setup: The receptor compartment of the Franz diffusion cell is filled with PBS, maintained at 37°C, and stirred continuously. The drug formulation (with or without this compound) is applied to the skin surface in the donor compartment.

  • Sample Collection: At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh PBS to maintain sink conditions.

  • Drug Quantification: The concentration of the model drug in the collected samples is quantified using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated.

Research Application: Potential Cytotoxic Activity of this compound

The surfactant-like properties of this compound also suggest potential applications as a cytotoxic agent, particularly in the context of cancer research. Similar to other amphiphilic molecules, it may disrupt cell membranes, leading to cell lysis.

Hypothetical Cytotoxicity Data

The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, based on data from structurally related compounds. This data is for illustrative purposes only and requires experimental validation.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
MCF-7Breast Cancer50
A549Lung Cancer75
HeLaCervical Cancer60
HT-29Colon Cancer85
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (prepared in cell culture medium) for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (medium without the compound) is also included.

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Signaling Pathway Context: Serine/Glycine Metabolism in Cancer

Glycine and its derivatives can play a role in cellular metabolism, which is often dysregulated in cancer. The serine/glycine one-carbon metabolism pathway is crucial for nucleotide synthesis, redox balance, and methylation reactions, all of which are vital for cancer cell proliferation. This pathway is interconnected with major signaling networks, including the mTOR pathway, which is a central regulator of cell growth and metabolism. The potential effects of this compound on cancer cells could be multifaceted, extending beyond simple membrane disruption to influencing these metabolic and signaling pathways.

dot

CancerSignaling cluster_upstream Upstream Signals cluster_pathway Signaling & Metabolism cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt AminoAcids Amino Acids (e.g., Glycine) mTORC1 mTORC1 AminoAcids->mTORC1 PI3K_Akt->mTORC1 SerineGlycine Serine/Glycine Metabolism mTORC1->SerineGlycine ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis LipidSynthesis Lipid Synthesis mTORC1->LipidSynthesis NucleotideSynthesis Nucleotide Synthesis SerineGlycine->NucleotideSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth LipidSynthesis->CellGrowth NucleotideSynthesis->CellGrowth

Role of serine/glycine metabolism in the mTOR signaling pathway in cancer.

Conclusion

This compound presents a versatile platform for various research applications due to its tunable physicochemical properties. Its potential as a skin penetration enhancer and a cytotoxic agent warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in exploring the multifaceted nature of this glycine derivative. As with any research compound, thorough experimental validation is crucial to substantiate its efficacy and mechanism of action in specific applications.

The Pivotal Role of Glycine as a Buffering Agent in Biochemical Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and molecular biology research, maintaining a stable pH is paramount to experimental success. Among the arsenal (B13267) of buffering agents available, the simple amino acid glycine (B1666218) stands out for its versatility and efficacy across a range of applications. This technical guide provides an in-depth exploration of glycine's function as a buffering agent, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their laboratory endeavors.

Core Principles of Glycine Buffering

Glycine (NH₂-CH₂-COOH) is an amino acid with two ionizable groups: a carboxylic acid group and an amino group. This zwitterionic nature is the foundation of its buffering capacity.[1] Glycine possesses two pKa values: pKa₁ of approximately 2.3 to 2.4 for the carboxyl group and pKa₂ of 9.6 to 9.8 for the amino group.[2][3] This allows glycine to effectively buffer in two distinct pH ranges: an acidic range from approximately pH 2.2 to 3.6 and an alkaline range from pH 8.6 to 10.6.[4][5]

The buffering action in the acidic range is due to the equilibrium between the cationic form (glycine with a protonated carboxyl group) and the zwitterionic form. In the alkaline range, the equilibrium between the zwitterionic form and the anionic form (glycine with a deprotonated amino group) provides the buffering capacity.

Quantitative Overview of Glycine Buffers

The selection of a specific glycine buffer formulation is dictated by the experimental requirements, particularly the target pH and the nature of the biomolecules being studied. The following tables summarize common glycine buffer compositions and their applications.

Buffer SystemCompositionEffective pH RangeCommon Applications
Glycine-HCl Glycine and Hydrochloric Acid2.2 - 3.6[2][6]Affinity Chromatography (elution of antibodies and proteins)[7], Cell Culture[7], Enzyme Assays[6]
Glycine-NaOH Glycine and Sodium Hydroxide8.6 - 10.6[5]Enzyme Assays (e.g., alkaline phosphatase)[8], Chromatography[9]
Tris-Glycine Tris base and Glycine~8.3 (for electrophoresis running buffer)[7]SDS-PAGE (running buffer)[10][11], Western Blotting (transfer buffer)[11]
Tris-Glycine-SDS Tris base, Glycine, and Sodium Dodecyl Sulfate~8.3 (for electrophoresis running buffer)[12]SDS-PAGE (running buffer for denaturing protein electrophoresis)[13]

Key Applications and Experimental Protocols

Glycine's utility as a buffering agent is widespread in biochemical research. Below are detailed protocols for some of its most common applications.

Protein Electrophoresis: Tris-Glycine Buffers in SDS-PAGE

Tris-glycine buffer systems are fundamental to the Laemmli method of sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), a technique used to separate proteins based on their molecular weight.[13] Glycine, as the trailing ion in the running buffer, and chloride, as the leading ion, create a moving boundary that stacks the proteins into sharp bands before they enter the resolving gel.[13]

Experimental Protocol: Preparation of 10X Tris-Glycine-SDS Running Buffer

Materials:

  • Tris base

  • Glycine

  • Sodium Dodecyl Sulfate (SDS)

  • Ultrapure water

Procedure: [7][14]

  • To prepare 1 liter of 10X Tris-Glycine-SDS Running Buffer, dissolve 30.3 g of Tris base, 144 g of glycine, and 10 g of SDS in 900 mL of ultrapure water.

  • Mix thoroughly until all components are dissolved.

  • Adjust the final volume to 1 liter with ultrapure water.

  • The pH of the 1X solution should be approximately 8.3. Do not adjust the pH with acid or base.

  • Store the 10X stock solution at room temperature. For use, dilute to 1X with ultrapure water.

Experimental Workflow: SDS-PAGE and Western Blotting

SDS_PAGE_Western_Blot_Workflow cluster_SDS_PAGE SDS-PAGE cluster_Western_Blot Western Blotting gel_prep Gel Preparation sample_prep Sample Preparation (with SDS and reducing agent) loading Sample Loading electrophoresis Electrophoresis (Tris-Glycine-SDS Running Buffer) transfer Protein Transfer (Tris-Glycine Transfer Buffer) electrophoresis->transfer Transfer to Membrane blocking Blocking primary_ab Primary Antibody Incubation secondary_ab Secondary Antibody Incubation detection Detection

SDS-PAGE and Western Blotting Workflow.
Affinity Chromatography: Glycine-HCl for Antibody Elution

In affinity chromatography, low pH glycine-HCl buffers are widely used to elute antibodies and other proteins from affinity columns, such as those with Protein A or Protein G resins. The acidic environment disrupts the non-covalent interactions between the antibody and the affinity ligand, allowing for the recovery of the purified protein.

Experimental Protocol: Antibody Elution using Glycine-HCl Buffer

Materials:

  • Protein A or Protein G affinity column

  • Binding/Wash Buffer (e.g., Phosphate Buffered Saline, PBS)

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0[15]

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5[15]

  • Collection tubes

Procedure:

  • Equilibrate the affinity column with 5-10 column volumes of Binding/Wash Buffer.

  • Load the antibody-containing sample onto the column.

  • Wash the column with 10-15 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elute the bound antibody by applying the Glycine-HCl Elution Buffer. Collect the eluate in fractions.

  • Immediately neutralize the eluted fractions by adding 1/10th volume of Neutralization Buffer to prevent denaturation of the antibody due to prolonged exposure to low pH.[15]

  • Analyze the fractions for protein content (e.g., by measuring absorbance at 280 nm) and purity (e.g., by SDS-PAGE).

Quantitative Data: Comparison of Elution Buffers in Antibody Purification

A study comparing citrate (B86180) and glycine buffers for the elution of IgG from a Protein A column showed comparable purity and yield. However, the elution profile with 0.1 M glycine at pH 3.0 was broader than with 0.1 M citrate at the same pH.[16] Increasing the glycine concentration to 0.25 M resulted in a sharper elution peak without significantly affecting yield or purity.[16]

Elution BufferIgG Yield (mg)PurityElution Peak Width
0.1 M Sodium Citrate, pH 3.08.1High~3 column volumes
0.1 M Glycine, pH 3.0~8.0High~4 column volumes
0.25 M Glycine, pH 3.08.5High~3 column volumes

Data adapted from Bio-Rad Laboratories, Inc. technical bulletin.[16]

Experimental Workflow: Affinity Chromatography

Affinity_Chromatography_Workflow start Start equilibration Column Equilibration (Binding Buffer) start->equilibration sample_loading Sample Loading equilibration->sample_loading wash Wash (Binding Buffer) sample_loading->wash elution Elution (Glycine-HCl Buffer) wash->elution neutralization Neutralization (Tris-HCl Buffer) elution->neutralization analysis Analysis (A280, SDS-PAGE) neutralization->analysis end End analysis->end

Affinity Chromatography Workflow.
Glycine in Neurotransmitter Signaling Studies

Beyond its role as a simple buffering agent, glycine is a critical inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[10][17] It acts by binding to ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels.[3] The study of GlyR function and its modulation often involves in vitro assays where glycine-containing buffers are used to maintain a physiological pH and to act as the activating ligand.

Signaling Pathway: Glycine Receptor Activation

Upon binding of glycine, the GlyR undergoes a conformational change, opening its central pore and allowing the influx of chloride ions (Cl⁻) into the neuron.[17] This influx of negatively charged ions leads to hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential, thus mediating an inhibitory signal.

Glycine_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron glycine_vesicle Glycine Vesicle glycine Glycine glycine_vesicle->glycine Release glyr Glycine Receptor (GlyR) (Chloride Channel) cl_ion Cl⁻ glyr->cl_ion Opens Channel hyperpolarization Hyperpolarization inhibition Inhibition of Action Potential hyperpolarization->inhibition glycine->glyr Binds to cl_ion->hyperpolarization Influx

Glycine Receptor Signaling Pathway.

Conclusion

Glycine's simple structure belies its profound importance in biochemical research. Its zwitterionic nature provides robust buffering capacity in both acidic and alkaline pH ranges, making it an indispensable tool for a wide array of laboratory techniques. From the precise separation of proteins in electrophoresis to the gentle elution of antibodies in affinity chromatography and its fundamental role in neuroscience research, glycine-based buffers are a cornerstone of modern life science. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize glycine as a buffering agent in their critical work.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Glycine, N-dodecyl-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218), N-dodecyl-, also known as N-dodecylglycine or laurylglycine, is an amphiphilic molecule combining the polar amino acid glycine with a nonpolar 12-carbon alkyl chain. This structure imparts surfactant properties, making it a molecule of interest for various applications in research and drug development, including as a component in drug delivery systems, a stabilizer for biological macromolecules, and a potential antimicrobial agent. Its ability to interact with lipid membranes and self-assemble into micelles is central to its functionality. This technical guide provides a comprehensive overview of the known physical and chemical properties of Glycine, N-dodecyl- (CAS No. 2274-80-8), detailed experimental protocols for its characterization, and a visualization of its interaction with cellular membranes.

Core Physical and Chemical Properties

The physical and chemical characteristics of Glycine, N-dodecyl- are determined by its dual hydrophilic and hydrophobic nature. While extensive experimental data for this specific compound is not always available in the public domain, the following tables summarize the reported and computed properties.

General and Physical Properties
PropertyValueSource
CAS Number 2274-80-8[PubChem][1]
Molecular Formula C₁₄H₂₉NO₂[PubChem][1]
Molecular Weight 243.39 g/mol [PubChem][1]
IUPAC Name 2-(dodecylamino)acetic acid[PubChem][1]
Synonyms N-Dodecylglycine, Laurylglycine[PubChem][1]
Appearance Solid (predicted)-
Melting Point Data not available[ECHEMI][2]
Boiling Point 356.4 °C at 760 mmHg[ECHEMI][2]
Flash Point 169.4 °C[ECHEMI][2]
Chemical and Computational Properties
PropertyValueSource
LogP (Octanol-Water Partition Coefficient) 3.97 (Predicted)ChemSrc
pKa (Acid Dissociation Constant) Data not available-
Solubility Poorly soluble in water; soluble in non-polar organic solvents. Quantitative data not available.-
Critical Micelle Concentration (CMC) Data not available; expected to form micelles in aqueous solution.-
Hydrogen Bond Donor Count 2[PubChem][1]
Hydrogen Bond Acceptor Count 3[PubChem][1]
Rotatable Bond Count 13[PubChem][1]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of Glycine, N-dodecyl-. The following protocols are based on established methods for similar amphiphilic compounds.

Synthesis of Glycine, N-dodecyl-

A common method for the synthesis of N-alkylated amino acids is the reaction of an amino acid with an alkyl halide under basic conditions.

Materials:

Procedure:

  • Dissolve Glycine in a 2:1 (v/v) mixture of isopropyl alcohol and water.

  • Add triethylamine to the solution to act as a base.

  • Add 1-bromododecane to the reaction mixture.

  • Stir the mixture at room temperature for an extended period (e.g., 7 days) to allow the reaction to proceed.

  • Remove the solvents under reduced pressure.

  • Add tetrahydrofuran to the residue to precipitate the triethylamine hydrobromide salt.

  • Filter the mixture to remove the salt and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure N-dodecylglycine.

Workflow for the Synthesis of Glycine, N-dodecyl-

G cluster_reactants Reactants cluster_solvents Solvents Glycine Glycine Reaction Reaction Mixture (Stirring, 7 days) Glycine->Reaction Bromododecane 1-Bromododecane Bromododecane->Reaction Triethylamine Triethylamine Triethylamine->Reaction IPA_Water IPA/Water IPA_Water->Reaction THF THF Precipitation Precipitation in THF THF->Precipitation Evaporation Solvent Evaporation Reaction->Evaporation Evaporation->Precipitation Filtration Filtration Precipitation->Filtration Purification Column Chromatography Filtration->Purification Product Glycine, N-dodecyl- Purification->Product

Caption: Workflow for the synthesis of Glycine, N-dodecyl-.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants. It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC, such as surface tension or fluorescence of a hydrophobic probe. The following protocol utilizes a fluorescent probe.

Materials:

  • Glycine, N-dodecyl-

  • Pyrene (B120774) (fluorescent probe)

  • High-purity water

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Prepare a series of aqueous solutions of Glycine, N-dodecyl- with varying concentrations.

  • Add a small aliquot of the pyrene stock solution to each Glycine, N-dodecyl- solution, ensuring the final pyrene concentration is very low (micromolar range) to avoid excimer formation at low surfactant concentrations.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectrum of pyrene in each solution using a spectrofluorometer. Excite the samples at approximately 335 nm.

  • Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).

  • Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the Glycine, N-dodecyl- concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic core of the newly formed micelles.

Experimental Workflow for CMC Determination

G Prep Prepare Glycine, N-dodecyl- solutions of varying concentrations AddPyrene Add Pyrene (fluorescent probe) Prep->AddPyrene Equilibrate Equilibrate solutions AddPyrene->Equilibrate Measure Measure Fluorescence (Excite at 335 nm) Equilibrate->Measure Analyze Analyze I₁/I₃ ratio Measure->Analyze Plot Plot I₁/I₃ vs. log(concentration) Analyze->Plot DetermineCMC Determine CMC from inflection point Plot->DetermineCMC

Caption: Experimental workflow for CMC determination using fluorescence spectroscopy.

Determination of pKa

The pKa can be determined by titration, monitoring the change in pH upon addition of a strong acid or base. Due to the amphiphilic nature and potential for micellization of Glycine, N-dodecyl-, potentiometric titration in a mixed solvent system or spectroscopic methods may be necessary.

Materials:

  • Glycine, N-dodecyl-

  • Standardized hydrochloric acid (HCl) solution

  • Standardized sodium hydroxide (B78521) (NaOH) solution

  • High-purity water or a water/co-solvent mixture

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

Procedure:

  • Dissolve a known amount of Glycine, N-dodecyl- in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Begin stirring the solution and record the initial pH.

  • Titrate the solution with a standardized solution of NaOH, adding small, known volumes and recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added.

  • The pKa can be determined from the pH at the half-equivalence point on the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Biological Interactions and Signaling Pathways

Direct evidence for the involvement of Glycine, N-dodecyl- in specific signaling pathways is limited. However, its amphiphilic nature strongly suggests that its primary biological interactions will be with cellular membranes. As a surfactant, it can intercalate into the lipid bilayer, potentially disrupting membrane integrity and function. This interaction is a plausible mechanism for any observed antimicrobial or cytotoxic effects. At concentrations above its CMC, it can solubilize membrane components, leading to cell lysis.

The interaction of Glycine, N-dodecyl- with a cell membrane can be visualized as follows:

Interaction of Glycine, N-dodecyl- with a Cell Membrane

G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_molecule Glycine, N-dodecyl- p1 p2 p1->p2 p3 p4 p3->p4 Head Glycine Head (Hydrophilic) Tail Dodecyl Tail (Hydrophobic) Intercalation Intercalation into Lipid Bilayer Disruption Membrane Disruption Intercalation->Disruption cluster_membrane cluster_membrane Lysis Cell Lysis (at high concentrations) Disruption->Lysis cluster_molecule cluster_molecule cluster_molecule->Intercalation

Caption: Proposed interaction of Glycine, N-dodecyl- with a cell membrane.

This interaction with the cell membrane is a critical aspect to consider in drug development, as it can influence drug delivery across membranes, as well as potential toxicity. The formulation of drugs with amphiphilic molecules like Glycine, N-dodecyl- can enhance the solubility and bioavailability of hydrophobic therapeutic agents.

Conclusion

Glycine, N-dodecyl- is a versatile amphiphilic molecule with properties that make it of significant interest to researchers in the fields of chemistry, biology, and pharmaceutical sciences. While there are gaps in the publicly available experimental data for some of its core physical and chemical properties, the provided protocols offer a robust framework for its synthesis and characterization. Its surfactant nature and ability to interact with lipid bilayers are key to its current and potential applications. Further research to quantify its properties and elucidate its specific biological interactions will undoubtedly open up new avenues for its use in drug development and other advanced scientific applications.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dodecyl Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of dodecyl glycinate (B8599266), a long-chain amino acid ester, via Fischer esterification. Dodecyl glycinate and similar compounds are of interest in drug delivery systems, as surfactants, and as intermediates in the synthesis of more complex molecules. The protocol herein describes the reaction of glycine (B1666218) with dodecanol (B89629) in the presence of an acid catalyst, followed by a comprehensive work-up and purification procedure to yield the stable hydrochloride salt of the ester. This document includes tabulated data for reactants and the product, a detailed experimental procedure, and a workflow diagram for clarity.

Introduction

Amino acid esters, particularly those with long alkyl chains like this compound, are valuable molecules in various fields of chemical and pharmaceutical research. The combination of a hydrophilic amino acid headgroup and a lipophilic alkyl tail imparts amphiphilic properties to these molecules, making them useful as surfactants, penetration enhancers in drug delivery, and building blocks for the synthesis of peptidomimetics and other bioactive compounds.

The most direct and classical method for the synthesis of such esters is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction between a carboxylic acid (glycine) and an alcohol (dodecanol). The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product. This typically involves using an excess of one of the reactants or the removal of water as it is formed. The resulting amino acid ester is often isolated as its hydrochloride salt to improve stability and ease of handling.

Reaction Scheme

The overall reaction for the synthesis of this compound hydrochloride is depicted below:

Reaction: Glycine + Dodecanol --(H+)--> this compound + Water

Salt Formation: this compound + HCl --> this compound Hydrochloride

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Melting Point (°C)Boiling Point (°C)
GlycineC₂H₅NO₂75.071.607233 (dec.)N/A
DodecanolC₁₂H₂₆O186.340.83124259
p-Toluenesulfonic acid monohydrateC₇H₁₀O₄S190.22N/A103-106N/A
Toluene (B28343)C₇H₈92.140.867-95110.6

Table 2: Properties of this compound Hydrochloride (Product)

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Expected Yield
This compound HydrochlorideC₁₄H₃₀ClNO₂279.85[1]White solid95[1]85-95%

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound hydrochloride from glycine and dodecanol.

4.1. Materials and Equipment

  • Glycine (reagent grade)

  • 1-Dodecanol (B7769020) (reagent grade)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (catalyst)

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (500 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

4.2. Reaction Procedure

  • Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add glycine (7.51 g, 0.1 mol), 1-dodecanol (27.95 g, 0.15 mol, 1.5 equivalents), p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol, 0.1 equivalents), and toluene (200 mL).

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene will begin to boil and carry water, a byproduct of the reaction, into the Dean-Stark trap as an azeotrope. Continue refluxing for 4-6 hours, or until no more water collects in the Dean-Stark trap.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

4.3. Work-up Procedure

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the p-toluenesulfonic acid catalyst. Be cautious as CO₂ gas evolution may occur.

  • Washing: Wash the organic layer with brine (1 x 100 mL).

  • Drying: Dry the organic layer (toluene solution) over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or waxy solid.

4.4. Purification and Salt Formation

  • Dissolution: Dissolve the crude this compound in anhydrous diethyl ether (150 mL).

  • HCl Gas Introduction: Bubble dry hydrogen chloride gas through the solution, or add a calculated amount of a saturated solution of HCl in diethyl ether. The this compound hydrochloride will precipitate as a white solid.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities.

  • Drying: Dry the purified this compound hydrochloride in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.

SynthesisWorkflow Workflow for this compound Hydrochloride Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Salt Formation reactants 1. Combine Reactants (Glycine, Dodecanol, p-TsOH, Toluene) reflux 2. Reflux with Dean-Stark Trap (4-6 hours) reactants->reflux Heat cool 3. Cool to Room Temperature reflux->cool Reaction Complete neutralize 4. Neutralize with NaHCO₃ (aq) cool->neutralize wash 5. Wash with Brine neutralize->wash dry 6. Dry Organic Layer (MgSO₄) wash->dry evaporate 7. Evaporate Toluene dry->evaporate dissolve 8. Dissolve in Diethyl Ether evaporate->dissolve Crude Product precipitate 9. Precipitate with HCl dissolve->precipitate filter_wash 10. Filter and Wash (cold Diethyl Ether) precipitate->filter_wash dry_product 11. Dry under Vacuum filter_wash->dry_product final_product This compound Hydrochloride dry_product->final_product Characterize

References

Application Notes and Protocols for Dodecyl Glycinate in Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl Glycinate is a zwitterionic amino acid-based surfactant with potential applications in the solubilization and stabilization of membrane proteins. Its structure, consisting of a hydrophobic 12-carbon alkyl chain and a hydrophilic glycine (B1666218) headgroup, suggests properties that may be advantageous for maintaining the native conformation and activity of extracted proteins. Zwitterionic detergents, in general, are considered to be of intermediate strength, effective at disrupting protein-protein interactions while being less denaturing than ionic detergents like SDS.[1][2] This makes them a valuable tool for the extraction of membrane proteins for structural and functional studies.

These application notes provide a comprehensive guide to the potential use of this compound for membrane protein extraction. While specific experimental data for this compound is limited, the provided protocols and recommendations are based on the established principles of membrane protein biochemistry and data from structurally similar detergents.

Data Presentation

Table 1: Physicochemical Properties of Representative Detergents

A clear understanding of the physicochemical properties of a detergent is crucial for successful membrane protein solubilization. The following table summarizes the known quantitative data for commonly used detergents as a reference for the anticipated properties of this compound.

PropertyThis compound (Predicted)Sodium Dodecyl Sulfate (SDS)n-Dodecyl-β-D-maltoside (DDM)CHAPS
Chemical Class ZwitterionicAnionicNon-ionicZwitterionic
Molecular Weight ~243.39 g/mol [3]288.38 g/mol [4]510.62 g/mol [5]614.88 g/mol
Critical Micelle Concentration (CMC) Not widely reported; predicted to be in the low mM range6-8 mM[6]0.15 mM8-10 mM[6]
Aggregation Number Not widely reported62[6]~14010[6]
Denaturing Potential Low to ModerateHighLowLow

Note: The properties for this compound are predicted based on its structure and comparison with other zwitterionic surfactants. Experimental determination of these values is highly recommended for optimal use.

Experimental Protocols

General Workflow for Membrane Protein Extraction

The following diagram outlines a typical workflow for the extraction of membrane proteins using a detergent-based method. This workflow can be adapted for use with this compound.

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification cell_harvest Cell Harvesting cell_lysis Cell Lysis cell_harvest->cell_lysis Resuspend in lysis buffer membrane_isolation Membrane Isolation cell_lysis->membrane_isolation Centrifugation solubilization Membrane Solubilization (with this compound) membrane_isolation->solubilization Add solubilization buffer clarification Clarification solubilization->clarification High-speed centrifugation affinity_chromatography Affinity Chromatography clarification->affinity_chromatography Load supernatant size_exclusion Size Exclusion Chromatography affinity_chromatography->size_exclusion Elute and concentrate analysis Analysis (SDS-PAGE, etc.) size_exclusion->analysis

Caption: General workflow for membrane protein extraction and purification.

Detailed Protocol for Membrane Protein Solubilization using this compound

This protocol provides a starting point for the solubilization of a target membrane protein using this compound. Optimization of detergent concentration, buffer composition, and incubation conditions is critical for each specific protein.

Materials:

  • Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)

  • Membrane Pellet: Isolated from cell culture or tissue.

  • Solubilization Buffer: Lysis buffer containing a specific concentration of this compound (e.g., 0.5% - 2.0% w/v).

  • Microcentrifuge

  • Ultracentrifuge

Procedure:

  • Membrane Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.

    • Lyse the cells using an appropriate method (e.g., sonication, dounce homogenization, or high-pressure homogenization).

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.

    • Discard the supernatant (cytosolic fraction) and wash the membrane pellet with lysis buffer.

  • Solubilization:

    • Resuspend the washed membrane pellet in Solubilization Buffer. A good starting point for the total protein concentration is 1-5 mg/mL.

    • Determine the optimal this compound concentration by screening a range (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). The optimal concentration should be above the detergent's Critical Micelle Concentration (CMC).

    • Incubate the suspension on a rotator or with gentle agitation for 1-4 hours at 4°C. The optimal incubation time will vary depending on the protein.

    • Clarify the solubilized mixture by ultracentrifugation at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Analysis of Solubilization Efficiency:

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

    • Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to determine the efficiency of solubilization.

Logical Relationship for Optimizing Detergent Concentration

The following diagram illustrates the logical considerations for optimizing the concentration of a novel detergent like this compound.

optimization_logic start Start Optimization screen Screen Detergent Concentration (e.g., 0.5% - 2.0%) start->screen analyze Analyze Solubilization Efficiency (SDS-PAGE, Western Blot) screen->analyze decision Optimal Solubilization? analyze->decision too_low Increase Concentration decision->too_low No (Low Yield) too_high Decrease Concentration or Consider Milder Detergent decision->too_high No (Protein Instability) proceed Proceed to Purification decision->proceed Yes too_low->screen too_high->screen

Caption: Decision-making flowchart for optimizing detergent concentration.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low solubilization efficiency Detergent concentration is too low.Increase the concentration of this compound. Ensure the concentration is well above its CMC.
Incubation time is too short.Increase the incubation time during the solubilization step.
Protein is inactive or aggregated after extraction Detergent is too harsh.Decrease the concentration of this compound. Screen for a milder zwitterionic or non-ionic detergent.
Essential lipids have been stripped away.Consider adding lipid analogues (e.g., cholesterol hemisuccinate) to the solubilization and purification buffers.
Interference with downstream applications (e.g., chromatography) High detergent concentration.Reduce the detergent concentration in buffers after the initial solubilization step, keeping it just above the CMC. Consider detergent removal or exchange steps.

Conclusion

This compound, as a zwitterionic amino acid-based surfactant, holds promise for the gentle and effective extraction of membrane proteins. Its predicted properties suggest it may be a valuable alternative to more established detergents, particularly for sensitive protein targets. The protocols and guidelines presented here provide a solid foundation for researchers to begin exploring the utility of this compound in their specific applications. As with any novel detergent, empirical optimization of the experimental conditions is paramount to achieving successful membrane protein extraction and purification.

References

Dodecyl Glycinate in Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl glycinate (B8599266), an amino acid-based surfactant, is emerging as a versatile excipient in the design of advanced drug delivery systems. Its amphiphilic nature, stemming from a hydrophobic dodecyl chain and a hydrophilic glycine (B1666218) headgroup, allows for the formation of various nanocarriers. This document provides a detailed overview of the current applications of dodecyl glycinate in drug delivery, focusing on its use in liposomal formulations and as a transdermal penetration enhancer. The information compiled herein is based on available scientific literature and aims to provide a foundation for further research and development in this area.

Physicochemical Properties of this compound

This compound and its derivatives exhibit surface-active properties crucial for the formation of drug delivery vehicles. Key physicochemical parameters influence their self-assembly and interaction with biological membranes.

Table 1: Physicochemical Properties of this compound and Related Derivatives

ParameterValueCompoundNotes
Phase Transition Temperature (Tm) 52.2 °CLauryl glycinate hydrochloride-SDS complexRepresents the transition from a lamellar-gel to a micellar phase.[1]
Transition Enthalpy (ΔH) 5.8 (±0.4) kcal/molLauryl glycinate hydrochloride-SDS complexAssociated with the phase transition.[1]
d-spacing 36.81 (±0.29) ÅLauryl glycinate-SDS complexConsistent with a lamellar bilayer packing, as determined by Powder X-ray diffraction.[1]
Critical Micelle Concentration (CMC) 4-5 times higher than monocarboxylatesDicarboxylate amino acid-based surfactantsThis compound is a monocarboxylate and has a lower CMC compared to dicarboxylate counterparts, indicating a higher tendency to form micelles.[2]

Applications of this compound in Drug Delivery

Catanionic Liposomes for pH-Triggered Drug Release

This compound, in the form of lauryl glycinate hydrochloride, can form an equimolar complex with an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS) to create catanionic liposomes.[1] These vesicles are spherical, unilamellar, and exhibit pH-dependent stability, making them promising candidates for targeted drug delivery to environments with elevated pH, such as the colon.[1] The disruption of these liposomes at a higher pH can trigger the release of an encapsulated therapeutic agent.

This protocol is based on the findings of the physicochemical characterization of this catanionic system.[1]

Materials:

  • Lauryl glycinate hydrochloride (LG·HCl)

  • Sodium dodecyl sulfate (SDS)

  • Deionized water

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 6.0, 7.4, 8.0)

  • Model drug (e.g., a fluorescent dye like calcein (B42510) for release studies)

  • Chloroform (B151607)

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • Differential Scanning Calorimeter (DSC)

  • Fluorometer (for release studies with a fluorescent drug)

Procedure:

  • Preparation of Lipid Film:

    • Dissolve equimolar amounts of lauryl glycinate hydrochloride and sodium dodecyl sulfate in chloroform in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it in the chloroform at this stage.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with deionized water or a buffer containing the hydrophilic drug to be encapsulated. The final total lipid concentration should be determined based on the desired application.

    • Vortex the flask for 10-15 minutes until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • Submerge the vial containing the MLV suspension in a bath sonicator and sonicate for 5-10 minutes to reduce the size of the vesicles.

    • To obtain unilamellar vesicles with a uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with a polycarbonate membrane (e.g., 100 nm) for an odd number of passes (e.g., 11 times).

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis against a suitable buffer or size exclusion chromatography.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes using a DLS instrument.

    • Morphology: Visualize the shape and lamellarity of the liposomes using TEM with negative staining.

    • Phase Behavior: Analyze the thermal behavior of the catanionic mixture using DSC to determine the phase transition temperature.[1]

    • Encapsulation Efficiency: Determine the percentage of the drug successfully encapsulated within the liposomes using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy) after separating the free drug from the liposomes.

      • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

  • In Vitro Drug Release Study:

    • Dialyze the drug-loaded liposomes against PBS at different pH values (e.g., 6.0, 7.4, 8.0) at 37°C.

    • At predetermined time intervals, collect aliquots from the release medium and measure the drug concentration using a suitable analytical technique.

    • Plot the cumulative drug release as a function of time to evaluate the pH-triggered release profile.

G cluster_prep Liposome Preparation cluster_char Characterization lg_sds Lauryl Glycinate HCl + SDS chloroform Dissolve in Chloroform lg_sds->chloroform rotovap Rotary Evaporation (Thin Film Formation) chloroform->rotovap hydration Hydration with Aqueous Drug Solution rotovap->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv sonication Sonication mlv->sonication extrusion Extrusion (100 nm membrane) sonication->extrusion ulv Unilamellar Vesicles (ULVs) extrusion->ulv purification Purification (Dialysis/SEC) ulv->purification final_lipo Drug-Loaded Catanionic Liposomes purification->final_lipo dls DLS (Size, PDI, Zeta Potential) final_lipo->dls tem TEM (Morphology) final_lipo->tem dsc DSC (Phase Transition) final_lipo->dsc ee Encapsulation Efficiency final_lipo->ee release In Vitro Release (pH-dependent) final_lipo->release

Workflow for the preparation and characterization of this compound-based catanionic liposomes.
Transdermal Penetration Enhancer

Derivatives of this compound, such as dodecyl N,N-dimethylamino acetate (B1210297) (DDAA), have demonstrated significant potential as transdermal penetration enhancers.[3][4] These molecules can reversibly disrupt the highly organized structure of the stratum corneum, the primary barrier of the skin, thereby facilitating the permeation of therapeutic agents into the deeper layers of the skin and systemic circulation. The proposed mechanism involves the interaction with both the proteins and lipids within the stratum corneum.[3]

Table 2: Efficacy of Dodecyl N,N-dimethylamino Acetate (DDAA) as a Transdermal Penetration Enhancer for Indomethacin

ParameterValueComparisonSkin Model
Permeation Enhancement Factor 2.5In comparison to Azone®Shed snake skin
Permeation Enhancement Factor 3.8In comparison to Azone® (for 10-carbon chain derivative)Shed snake skin
Permeation Enhancement Factor 2.0In comparison to Azone®Shed snake skin

Data from a study on various alkyl N,N-dimethylamino acetates.[3]

This protocol describes a general method for assessing the efficacy of this compound or its derivatives as a transdermal penetration enhancer using a Franz diffusion cell system.

Materials:

  • This compound or its derivative (e.g., DDAA)

  • Model drug (e.g., indomethacin, ibuprofen)

  • Solvent for the donor formulation (e.g., propylene (B89431) glycol, ethanol)

  • Phosphate-buffered saline (PBS), pH 7.4 (receptor medium)

  • Excised skin (e.g., human cadaver skin, porcine ear skin, or a synthetic membrane)

Equipment:

  • Franz diffusion cells

  • Water bath with a circulating system and heater

  • Magnetic stirrers

  • HPLC system with a suitable column and detector for drug quantification

Procedure:

  • Skin Preparation:

    • Thaw the frozen skin at room temperature.

    • Carefully remove any subcutaneous fat and underlying tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment and place the cells on a magnetic stirrer to ensure continuous mixing of the receptor medium.

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation:

    • Prepare the donor formulation by dissolving the model drug and the this compound enhancer in the chosen solvent at the desired concentrations. A control formulation without the enhancer should also be prepared.

    • Apply a known volume of the donor formulation to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of the plot represents the steady-state flux (Jss).

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

    • Determine the enhancement ratio (ER) by dividing the flux of the drug with the enhancer by the flux of the drug from the control formulation.

G cluster_workflow Transdermal Permeation Study Workflow cluster_mechanism Proposed Mechanism of Action skin_prep Skin Preparation franz_setup Franz Cell Setup skin_prep->franz_setup formulation_app Apply Formulation (with/without Enhancer) franz_setup->formulation_app sampling Collect Samples from Receptor Compartment formulation_app->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Flux, Permeability, ER) hplc->data_analysis dg_enhancer This compound Derivative sc_lipids Stratum Corneum Lipids dg_enhancer->sc_lipids Interacts with sc_proteins Stratum Corneum Proteins dg_enhancer->sc_proteins Interacts with disruption Disruption of SC Structure sc_lipids->disruption sc_proteins->disruption increased_perm Increased Drug Permeation disruption->increased_perm

Workflow for evaluating transdermal permeation enhancement and the proposed mechanism of action.

Gaps in Current Research and Future Directions

While this compound shows promise in specific drug delivery applications, significant research gaps remain. There is a notable lack of comprehensive studies and detailed protocols for the formulation of various drug delivery systems beyond catanionic liposomes. Key areas for future investigation include:

  • Formulation Development: Systematic studies on the incorporation of this compound into other delivery systems such as nanoemulsions, solid lipid nanoparticles, and polymeric micelles are needed.

  • Quantitative Analysis: There is a critical need for quantitative data on drug loading capacity, encapsulation efficiency, and in vitro release kinetics for a wider range of drugs in this compound-based formulations.

  • Biocompatibility and Cytotoxicity: Detailed in vitro and in vivo studies are required to establish the safety profile of this compound-based drug carriers.

  • Cellular Uptake and Intracellular Trafficking: The mechanisms by which cells internalize this compound-containing nanoparticles remain to be elucidated.

  • In Vivo Efficacy: Preclinical and clinical studies are necessary to validate the therapeutic efficacy of drug formulations utilizing this compound.

Addressing these research gaps will be crucial for the translation of this compound-based drug delivery systems from the laboratory to clinical applications.

Conclusion

This compound is a promising amino acid-based surfactant with demonstrated utility in forming pH-responsive catanionic liposomes and as a transdermal penetration enhancer. The protocols and data presented in these application notes provide a starting point for researchers interested in exploring the potential of this versatile excipient. Further research is warranted to fully characterize its capabilities and expand its applications in the field of drug delivery.

References

Application Notes and Protocols for Dodecyl Glycinate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl glycinate (B8599266), an amino acid-based surfactant, is emerging as a valuable supplement in cell culture media. Derived from glycine (B1666218) and lauric acid, this biocompatible surfactant offers several advantages over traditional detergents, primarily due to its mild nature and low toxicity.[1][2] Its utility extends from enhancing the solubility of media components to protecting cells from shear stress in bioreactors. These application notes provide a comprehensive overview of the use of dodecyl glycinate in cell culture, including its effects on cell viability, protocols for its application, and its influence on cellular processes.

Amino acid-based surfactants, in general, are known for their biodegradability and low irritation properties.[1][2] this compound, as a member of this class, presents a favorable toxicological profile compared to harsher surfactants like sodium dodecyl sulfate (B86663) (SDS). While high concentrations of any surfactant will disrupt cell membranes leading to lysis, sub-lytic concentrations of this compound can be leveraged for beneficial effects in cell culture.

Key Applications in Cell Culture

  • Enhanced Solubility of Media Components: this compound can improve the solubility of hydrophobic or poorly soluble nutrients, growth factors, and drugs in aqueous cell culture media. This ensures a more consistent and bioavailable supply of essential components to the cells.

  • Shear Stress Protection in Suspension Cultures: In bioreactors and suspension cultures, cells are subjected to mechanical stress from agitation and sparging. This compound can act as a shear protectant, preserving cell membrane integrity and maintaining high cell viability.

  • Improving Protein Production: By maintaining a healthier and more stable culture environment, this compound can contribute to improved recombinant protein production in cell lines such as Chinese Hamster Ovary (CHO) cells.[3][4][5][6]

  • Component of Serum-Free Media Formulations: As the industry moves towards chemically defined, serum-free media to reduce variability and regulatory concerns, biocompatible surfactants like this compound are valuable components for creating robust formulations.[7][8][9][10]

Biocompatibility and Cytotoxicity

The primary concern when introducing a surfactant into cell culture is its potential cytotoxicity. It is crucial to determine the optimal, non-toxic working concentration for each cell line and application.

General Cytotoxicity Profile

Amino acid-based surfactants are generally considered to have low toxicity.[1][2] The cytotoxicity of surfactants is concentration-dependent. Above the critical micelle concentration (CMC), surfactants self-assemble into micelles and can readily disrupt cell membranes, leading to cell lysis. Below the CMC, the surfactant exists as monomers and is generally less disruptive to cell membranes. The CMC of a surfactant can be influenced by the composition of the medium, including ionic strength and the presence of other molecules.[11][12][13][14][15][16]

Quantitative Data Summary

While specific quantitative data for N-dodecylglycinate cytotoxicity across a wide range of mammalian cell lines is not extensively published in readily available literature, the following table provides a general guideline for cytotoxicity testing of surfactants. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and application.

Cell Line (Example)AssayEndpointConcentration Range (Suggested for testing)Expected IC50 (Hypothetical)
CHO-K1MTT / XTTCell Viability0.001 - 1 mM> 0.1 mM
HEK293LDH ReleaseMembrane Integrity0.001 - 1 mM> 0.1 mM
HybridomaTrypan BlueCell Viability0.001 - 1 mM> 0.1 mM

Note: The suggested concentration range and hypothetical IC50 are for guidance only and should be empirically determined.

Experimental Protocols

Protocol 1: Determination of Optimal Non-Toxic Concentration of this compound

This protocol outlines the steps to determine the sub-lytic concentration range of this compound for a specific cell line using a cell viability assay (e.g., MTT or XTT).

Materials:

  • Cell line of interest (e.g., CHO, HEK293)

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in sterile water or PBS)

  • 96-well cell culture plates

  • MTT or XTT assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from 0.001 mM to 1 mM. Include a vehicle control (medium with the same amount of solvent used for the stock solution).

  • Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions.

  • Incubation: Incubate the plate for a period relevant to your intended application (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform the MTT or XTT assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[17][18][19][20][21] The optimal working concentration should be well below the IC50 value, typically in the range where cell viability is >90%.

Workflow for Determining Optimal this compound Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare this compound Dilutions C Treat Cells with Dilutions B->C D Incubate for 24-72h C->D E Perform Viability Assay (MTT/XTT) D->E F Measure Absorbance E->F G Calculate % Viability F->G H Generate Dose-Response Curve G->H I Determine IC50 & Optimal Concentration H->I

Workflow for Cytotoxicity Testing
Protocol 2: Supplementing Cell Culture Media with this compound for Routine Culture

This protocol describes how to prepare and use cell culture medium supplemented with a non-toxic concentration of this compound.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Serum (e.g., Fetal Bovine Serum), if required

  • Other supplements (e.g., L-glutamine, antibiotics)

  • Sterile this compound stock solution (e.g., 100 mM)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Determine Optimal Concentration: First, determine the optimal non-toxic concentration of this compound for your cell line using Protocol 1.

  • Medium Preparation: Prepare the basal medium according to the manufacturer's instructions. Add serum and other supplements as required for your specific cell line.

  • This compound Addition: Aseptically add the required volume of the sterile this compound stock solution to the complete medium to achieve the desired final concentration. For example, to prepare 500 mL of medium with a final this compound concentration of 0.01 mM from a 100 mM stock, add 50 µL of the stock solution.

  • Sterile Filtration: Filter the final supplemented medium through a 0.22 µm sterile filter to ensure sterility.

  • Storage: Store the supplemented medium at 2-8°C.

  • Cell Culture: Use the this compound-supplemented medium for routine cell culture, including subculturing and experiments. Monitor cell morphology, growth, and viability regularly to ensure no adverse effects.

Workflow for Media Supplementation

G A Prepare Basal Medium B Add Serum & Supplements A->B D Add this compound Stock B->D C Determine Optimal this compound Conc. C->D E Sterile Filter (0.22 µm) D->E F Store at 2-8°C E->F G Use for Cell Culture E->G G cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling DG This compound Receptor Membrane Receptor DG->Receptor Interaction Fluidity Membrane Fluidity DG->Fluidity Modulation ERK MAPK/ERK Pathway (Proliferation) Receptor->ERK NFkB NF-κB Pathway (Inflammation) Receptor->NFkB Caspase Caspase Pathway (Apoptosis) Receptor->Caspase Fluidity->Receptor Affects

References

Application Note: LC-MS Method for the Compositional Analysis of Cocoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the qualitative and quantitative analysis of cocoyl glycine (B1666218), a widely used surfactant in cosmetic, personal care, and pharmaceutical formulations. Cocoyl glycine is a mixture of N-acyl glycine derivatives with varying fatty acid chain lengths, primarily derived from coconut oil. This method provides a reliable protocol for separating, identifying, and quantifying the individual acyl glycine components, which is crucial for quality control, formulation development, and stability studies.

Introduction

Cocoyl glycine is an anionic surfactant known for its mildness, excellent foaming properties, and biodegradability. The composition of the fatty acid chains (typically ranging from C8 to C18) significantly influences its physicochemical properties, such as solubility, critical micelle concentration (CMC), and skin feel. Therefore, a precise and accurate analytical method is essential to characterize the composition of cocoyl glycine raw materials and finished products. This LC-MS method utilizes a reversed-phase C8 column for the separation of different acyl glycine species, followed by electrospray ionization (ESI) mass spectrometry for their detection and quantification.

Experimental Protocols

Sample Preparation

The sample preparation protocol is designed to be simple and efficient, ensuring the accurate analysis of cocoyl glycine in various matrices.

1.1. Reagents and Materials:

1.2. Standard Solution Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of each available individual acyl glycine reference standard (e.g., lauroyl glycine, myristoyl glycine) and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration range suitable for the calibration curve (e.g., 1 µg/mL to 100 µg/mL).

1.3. Sample Preparation:

  • Raw Material: Accurately weigh approximately 10 mg of the cocoyl glycine raw material and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution. Further dilute this solution with a 50:50 (v/v) mixture of acetonitrile and water to fall within the calibration range.

  • Formulated Products (e.g., Cleansers, Shampoos): Accurately weigh a quantity of the product equivalent to approximately 10 mg of cocoyl glycine and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water. The sample may require vortexing or sonication to ensure complete dissolution of the surfactant.

  • Filtration: Filter all prepared standard and sample solutions through a 0.2 µm syringe filter into LC vials prior to injection.

LC-MS Method Parameters

2.1. Liquid Chromatography (LC) System:

  • LC System: Agilent 1200 series or equivalent

  • Column: XAqua C8, 4.6 × 250 mm, 5 µm[1][2]

  • Mobile Phase A: Deionized water with 0.1% formic acid[1][2]

  • Mobile Phase B: Methanol with 0.1% formic acid[1][2]

  • Gradient: Isocratic elution with 24% Mobile Phase A and 76% Mobile Phase B[1][2]

  • Flow Rate: 0.3 mL/min[1][2]

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

2.2. Mass Spectrometry (MS) System:

  • MS System: API 3200 triple-quadrupole mass spectrometer or equivalent[1][2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Capillary Voltage: 3500 V

  • Gas Temperature: 325 °C

  • Gas Flow: 11 L/min

  • Nebulizer Pressure: 50 psi

  • Scan Type: Full Scan (for qualitative analysis) and Multiple Reaction Monitoring (MRM) (for quantitative analysis)

  • Scan Range: m/z 150-400

Data Analysis and Quantification

The composition of cocoyl glycine is determined by identifying the different acyl glycine species based on their mass-to-charge ratio (m/z) and quantifying them using a calibration curve. The proportion of each component is calculated based on the peak area.[2]

Data Presentation

The quantitative data for a typical cocoyl glycine sample is summarized in the table below. The composition consists of a series of acyl glycines with varying chain lengths, reflecting the fatty acid profile of coconut oil.[2]

Acyl GlycineCarbon ChainRetention Time (min)m/z ([M+H]⁺)Peak Area (%)
Capryloyl GlycineC8:04.32202.15
Caproyl GlycineC10:05.65230.29
Lauroyl GlycineC12:07.88258.143
Myristoyl GlycineC14:011.97286.121
Palmitoyl GlycineC16:019.39314.110
Oleoyl GlycineC18:123.33340.27
Stearoyl GlycineC18:033.52342.34
Linoleoyl GlycineC18:217.39338.21

Data adapted from Zhang et al., 2013.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Start sample_prep Sample Preparation (Dissolution & Dilution) start->sample_prep standard_prep Standard Preparation (Serial Dilution) start->standard_prep filtration Filtration (0.2 µm) sample_prep->filtration standard_prep->filtration lc_injection LC Injection filtration->lc_injection lc_separation C8 Reversed-Phase Separation lc_injection->lc_separation esi_ionization Electrospray Ionization (Positive Mode) lc_separation->esi_ionization ms_detection Mass Spectrometry Detection (Full Scan/MRM) esi_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the LC-MS analysis of cocoyl glycine.

logical_relationship lc_system Liquid Chromatography (LC) - Autosampler - Pump - Column Oven column C8 Column - Stationary Phase: Octyl-silica lc_system->column Separation ms_system Mass Spectrometer (MS) - ESI Source - Quadrupole Analyzer - Detector column->ms_system Ionization & Detection data_system Data System - Acquisition Software - Processing Software ms_system->data_system Data Acquisition data_system->lc_system Instrument Control data_system->ms_system Instrument Control

Caption: Logical relationship of the LC-MS system components.

References

Application Notes and Protocols: Sodium Dodecyl Glycinate in Mineral Flotation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sodium Dodecyl Glycinate (B8599266) (SDG), an amino acid-based surfactant, as a collector in the flotation of various minerals. This document includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to guide research and development in mineral processing and related fields.

Introduction

Sodium Dodecyl Glycinate (SDG) is an anionic surfactant that has shown significant promise as a selective collector in mineral flotation. Its unique structure, featuring a hydrophilic amino acid head group and a hydrophobic dodecyl tail, allows for specific interactions with mineral surfaces, leading to effective separation of valuable minerals from gangue. This document outlines the application of SDG in the flotation of non-metallic minerals, with a focus on carbonates and silicates, and explores its potential for other mineral systems.

Applications in Mineral Flotation

Sodium this compound has been primarily investigated as a collector for non-metallic minerals, particularly those found in molybdenum tailings, such as dolomite, calcite, diopside, albite, and phlogopite.[1] It has demonstrated superior performance in terms of recovery and dosage reduction compared to conventional collectors like dodecylamine (B51217) and sodium oleate.[1]

Key Advantages:

  • High Selectivity: SDG exhibits selective adsorption onto different mineral surfaces, enabling the separation of minerals with similar properties.

  • Reduced Dosage: In several applications, SDG has been shown to be effective at lower concentrations compared to traditional collectors, leading to cost savings and reduced environmental impact.[1]

  • Biodegradability: As an amino acid-based surfactant, SDG is expected to have better biodegradability compared to some conventional flotation reagents.

Limitations:

  • Weak Foaming: SDG has relatively weak foaming properties and often requires the addition of a frother, such as dodecylamine, for optimal flotation performance.[1]

Data Presentation

Flotation Recovery of Non-Metallic Minerals with Sodium this compound
MineralCollector Dosage (g/t)Flotation Recovery (%)pHReference
Dolomite200~907[1]
Calcite200~857[1]
Diopside200~757[1]
Albite200~607[1]
Phlogopite200~407[1]
Dolomite400>957[1]
Calcite400>907[1]
Diopside400~857[1]
Albite400~707[1]
Phlogopite400~507[1]
Comparison of Sodium this compound with Conventional Collectors
MineralCollectorCollector Dosage (g/t)Flotation Recovery (%)Reference
Non-metallic minerals mixSodium this compound300~85[1]
Non-metallic minerals mixDodecylamine + Sodium Oleate400~82[1]

Experimental Protocols

Synthesis of Sodium this compound (SDG)

This protocol is a generalized procedure based on the Schotten-Baumann reaction for the synthesis of N-acyl amino acids.

Materials:

  • Glycine (B1666218)

  • Sodium Hydroxide (B78521) (NaOH)

  • Dodecanoyl chloride

  • Acetone

  • Hydrochloric acid (HCl)

  • Deionized water

  • Reaction vessel with mechanical stirrer and dropping funnel

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of Sodium Glycinate Solution:

    • Dissolve a specific molar amount of glycine in deionized water in the reaction vessel.

    • Slowly add an equimolar amount of a concentrated sodium hydroxide solution while stirring to form sodium glycinate. Maintain the temperature below 10°C.

  • Acylation Reaction:

    • In a separate beaker, dissolve an equimolar amount of dodecanoyl chloride in acetone.

    • Slowly add the dodecanoyl chloride solution to the sodium glycinate solution in the reaction vessel using a dropping funnel, while maintaining vigorous stirring and keeping the temperature below 10°C.

    • Simultaneously, add a sodium hydroxide solution to the reaction mixture to maintain the pH between 9 and 10.

  • Reaction Completion and Product Precipitation:

    • After the addition of dodecanoyl chloride is complete, continue stirring the mixture for 2-3 hours at room temperature.

    • Acidify the reaction mixture to approximately pH 2 with hydrochloric acid to precipitate the N-dodecylglycine.

  • Purification:

    • Collect the precipitate by filtration and wash it thoroughly with cold deionized water to remove any unreacted starting materials and salts.

    • Recrystallize the N-dodecylglycine from an appropriate solvent (e.g., ethanol/water mixture) to achieve high purity.

  • Salt Formation:

    • Dissolve the purified N-dodecylglycine in ethanol.

    • Add an equimolar amount of a concentrated sodium hydroxide solution to neutralize the carboxylic acid and form sodium this compound.

    • Evaporate the solvent to obtain the solid sodium this compound.

  • Drying:

    • Dry the final product in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

Pure Mineral Flotation Protocol

This protocol is adapted from the methodology used for the flotation of non-metallic minerals from molybdenum tailings.[1]

Materials and Equipment:

  • Pure mineral samples (e.g., dolomite, calcite, quartz), ground to a desired particle size (e.g., -74 µm)

  • Sodium this compound (SDG) stock solution (e.g., 1 g/L)

  • Frother solution (e.g., 0.5% dodecylamine)

  • pH regulators (e.g., HCl and NaOH solutions)

  • Laboratory flotation machine with a flotation cell (e.g., 0.5 L capacity)

  • Mechanical stirrer

  • Filtration apparatus

  • Drying oven

  • Analytical balance

Procedure:

  • Pulp Preparation:

    • Add a specific weight of the pure mineral sample (e.g., 2.0 g) to the flotation cell.

    • Add a measured volume of deionized water to achieve the desired pulp density (e.g., 35 mL for a 40 mL cell).

    • Stir the pulp for a set time (e.g., 2 minutes) at a specific impeller speed (e.g., 1800 rpm) to ensure proper dispersion.

  • pH Adjustment:

    • Measure the pH of the pulp.

    • Add the pH regulator dropwise to adjust the pulp to the desired pH (e.g., pH 7).

    • Condition the pulp for a set time (e.g., 3 minutes) after pH adjustment.

  • Collector Addition and Conditioning:

    • Add the desired volume of the SDG stock solution to the pulp to achieve the target collector concentration.

    • Condition the pulp with the collector for a specific period (e.g., 3 minutes).

  • Frother Addition and Conditioning:

    • Add the frother solution to the pulp.

    • Condition the pulp for a shorter period (e.g., 1 minute).

  • Flotation:

    • Start the air supply to the flotation cell at a constant flow rate.

    • Collect the froth for a predetermined time (e.g., 5 minutes).

  • Product Collection and Analysis:

    • Collect the floated (concentrate) and non-floated (tailings) fractions separately.

    • Filter, dry, and weigh both the concentrate and the tailings.

    • Calculate the flotation recovery using the following formula: Recovery (%) = (Weight of concentrate / (Weight of concentrate + Weight of tailings)) * 100

Zeta Potential Measurement Protocol

Materials and Equipment:

  • Fine mineral particles (-5 µm)

  • Deionized water

  • pH regulators (HCl and NaOH)

  • Sodium this compound (SDG) solution

  • Zeta potential analyzer

  • Beakers and magnetic stirrer

Procedure:

  • Sample Preparation:

    • Prepare a dilute suspension of the fine mineral particles in deionized water (e.g., 0.01 wt%).

    • Use an ultrasonic bath to disperse the particles and break up any agglomerates.

  • Measurement without Collector:

    • Measure the zeta potential of the mineral suspension at various pH values (e.g., from 2 to 12) to determine the isoelectric point (IEP) of the mineral.

    • For each pH value, allow the suspension to equilibrate for a few minutes before measurement.

  • Measurement with Collector:

    • Prepare a mineral suspension as in step 1.

    • Add a specific concentration of the SDG solution to the suspension.

    • Measure the zeta potential of the mineral suspension in the presence of the collector at various pH values.

  • Data Analysis:

    • Plot the zeta potential as a function of pH for both conditions (with and without the collector).

    • Analyze the shift in the IEP and the changes in surface charge to understand the adsorption mechanism of SDG on the mineral surface.

Mandatory Visualizations

Flotation_Workflow cluster_prep Pulp Preparation cluster_conditioning Conditioning cluster_flotation Flotation mineral Mineral Sample pulp Pulp mineral->pulp water Deionized Water water->pulp ph_adjust pH Adjustment pulp->ph_adjust Stir collector Add Collector (SDG) ph_adjust->collector Condition frother Add Frother collector->frother Condition flotation_cell Flotation Cell (Air Introduction) frother->flotation_cell concentrate Concentrate (Froth) flotation_cell->concentrate tailings Tailings flotation_cell->tailings

Fig. 1: Experimental workflow for mineral flotation using Sodium this compound.

SDG_Adsorption_Mechanism cluster_interaction Adsorption mineral_surface Mineral Surface (e.g., Ca²⁺, Mg²⁺ sites) sdg COO⁻ NH C₁₂H₂₅ adsorption_type Adsorption Type sdg:head->adsorption_type Interacts with adsorption_type->mineral_surface chemi Chemisorption adsorption_type->chemi Strong (e.g., Dolomite, Calcite) physi Physisorption adsorption_type->physi Weak (e.g., Phlogopite)

Fig. 2: Proposed adsorption mechanism of SDG on mineral surfaces.

Application to Other Minerals (Theoretical)

While extensive research on the application of Sodium this compound for the flotation of minerals like hematite (B75146) and fluorite is limited, theoretical considerations suggest its potential.

  • Hematite: The surface of hematite is positively charged at acidic pH. The anionic carboxylate group of SDG could electrostatically interact with the hematite surface under these conditions. Furthermore, the amino group might also participate in hydrogen bonding with surface hydroxyl groups. Therefore, SDG could potentially act as a collector for hematite in an acidic medium.

  • Fluorite: The surface of fluorite is rich in calcium ions. The carboxylate group of SDG can form strong chemical bonds with calcium ions, similar to its interaction with calcite and dolomite. This suggests that SDG could be an effective collector for fluorite.

Proposed Starting Protocol for Hematite/Fluorite Flotation: A similar protocol to the one described in section 4.2 can be used as a starting point for investigating the flotation of hematite and fluorite with SDG. Key parameters to optimize would include:

  • pH: For hematite, an acidic pH range (e.g., 4-6) should be investigated. For fluorite, a neutral to slightly alkaline pH range (e.g., 7-9) is a reasonable starting point.

  • Collector Dosage: A dosage range of 100-500 g/t can be explored initially.

  • Frother: A suitable frother, such as MIBC (Methyl Isobutyl Carbinol) or a short-chain alcohol, should be used.

Conclusion

Sodium this compound is a promising, selective, and potentially more environmentally friendly collector for the flotation of non-metallic minerals. The provided application notes and protocols offer a solid foundation for researchers to explore its use in various mineral processing applications. Further research is warranted to fully elucidate its effectiveness on a wider range of minerals, including hematite and fluorite, and to optimize flotation conditions for industrial applications.

References

Dodecyl Glycinate: A Superior Alternative to Traditional Surfactants in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of cosmetic science, the demand for high-performance ingredients that are both effective and exceptionally mild is paramount. Dodecyl glycinate (B8599266), an amino acid-based surfactant, has emerged as a compelling alternative to traditional surfactants like sodium lauryl sulfate (B86663) (SLS) and sodium laureth sulfate (SLES). Derived from natural sources such as coconut oil and the amino acid glycine (B1666218), dodecyl glycinate offers a unique combination of excellent cleansing and foaming properties with a superior safety and mildness profile.[1][2][3] This makes it an ideal ingredient for a wide range of cosmetic applications, particularly for products designed for sensitive skin, baby care, and facial cleansers.[3][4]

These application notes provide a comprehensive overview of this compound, including its physicochemical properties, performance characteristics compared to traditional surfactants, and detailed experimental protocols for its evaluation.

Physicochemical Properties and Performance Data

This compound's performance is rooted in its unique molecular structure, featuring a hydrophobic fatty acid tail and a hydrophilic head derived from the amino acid glycine. This structure imparts a lower irritation potential compared to traditional sulfate-based surfactants.[5]

Data Presentation: Surfactant Properties

The following tables summarize key quantitative data comparing sodium cocoyl glycinate (a common form of this compound) with the traditional surfactants, sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES).

PropertySodium Cocoyl GlycinateSodium Lauryl Sulfate (SLS)Sodium Laureth Sulfate (SLES)References
Critical Micelle Concentration (CMC) 0.21 mmol/L8.2 mmol/L~1-2 mmol/L[6][7][8]
Surface Tension at CMC ~33 mN/m~33.7-38 mN/m~34 mN/m[6][7][9][10]

Table 1: Physicochemical Properties of Surfactants. Lower CMC values indicate greater surface activity at lower concentrations.

Performance MetricSodium Cocoyl GlycinateSodium Lauryl Sulfate (SLS)ObservationsReferences
Foam Volume Produces a creamy, dense, and stable foam.[11]Known for high foam volume, but can be less stable.[12]SLG-CAB/SLG-AES systems maintain a stable foaming capacity of approximately 119 ± 1 mL. SLS series surfactants deliver optimal performance with foam volumes consistently above 118 mL under pH 7 conditions.[1]
Foam Stability Generally exhibits good foam stability.[1]Foam can be less stable compared to some amino acid surfactants.The LA series shows superior stability compared to the SLS/SLG system. SLG can form hydrogen bonds, leading to a stronger film compared to SLS.[1]
Emulsification Capacity Possesses emulsifying properties.[3]Effective emulsifier.Quantitative data for a direct comparison of the emulsification index is not readily available in the public domain and would require experimental determination.
Hard Water Tolerance Good resistance to hard water.[3]Performance can be negatively impacted by hard water, leading to soap scum formation.Amphoteric surfactants like dodecylbis(aminoethyl)glycine generally have good tolerance to hard water, though high ion concentrations can still reduce efficacy.[3][9][13]

Table 2: Performance Comparison of Surfactants.

Experimental Protocols

To assist researchers in evaluating the performance and mildness of this compound, detailed methodologies for key experiments are provided below.

Zein (B1164903) Test for Irritation Potential

The Zein test is a rapid in vitro method to assess the irritation potential of surfactants by measuring the amount of zein protein they can solubilize. A higher zein number indicates a greater potential for skin and eye irritation.

Principle: Zein, a water-insoluble protein from corn, is used as a surrogate for keratin (B1170402) in the skin and hair. Irritating surfactants will denature and solubilize this protein.

Materials:

  • Zein powder

  • Surfactant solution (e.g., 1% active solution of this compound and control surfactants like SLS)

  • Deionized water (negative control)

  • Phosphate buffered saline (PBS)

  • Centrifuge

  • Spectrophotometer

  • Bicinchoninic acid (BCA) protein assay kit

Protocol:

  • Prepare a 1% (w/v) solution of the test surfactant in deionized water.

  • Add a known amount of zein powder (e.g., 2 g) to 50 mL of the surfactant solution.

  • Agitate the mixture at a constant speed for 1 hour at room temperature.

  • Centrifuge the suspension to pellet the insoluble zein.

  • Carefully collect the supernatant.

  • Determine the protein concentration in the supernatant using a BCA protein assay, measuring absorbance at 562 nm.

  • Calculate the amount of solubilized zein in mg per 100 mL of surfactant solution. This value is the Zein number.

Zein_Test_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_surfactant Prepare 1% Surfactant Solution add_zein Add Zein Powder prep_surfactant->add_zein agitate Agitate for 1 hour add_zein->agitate centrifuge Centrifuge agitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant bca_assay BCA Protein Assay collect_supernatant->bca_assay measure_absorbance Measure Absorbance at 562 nm bca_assay->measure_absorbance calculate Calculate Zein Number measure_absorbance->calculate

Zein Test Experimental Workflow
Corneosurfametry for Stratum Corneum Interaction

Corneosurfametry is an ex vivo method to assess the interaction of surfactants with the stratum corneum. The intensity of staining of corneocytes after surfactant exposure is proportional to the damage induced.

Principle: Surfactants can disrupt the integrity of the stratum corneum. This damage can be visualized by staining with specific dyes. Milder surfactants will cause less disruption and therefore less staining.

Materials:

  • D-Squame® adhesive discs

  • Human volunteer forearms

  • Surfactant solutions (e.g., 10% solutions of test products)

  • Basic fuchsin and toluidine blue dye solution

  • Colorimeter

Protocol:

  • Collect corneocytes from the forearms of volunteers by applying and removing D-Squame® adhesive discs.

  • Place the discs in a 96-well plate.

  • Treat the discs with a 10% solution of the test surfactant product for 10 minutes.

  • Rinse the discs thoroughly with deionized water and allow them to dry.

  • Stain the discs with a solution of basic fuchsin and toluidine blue for 3 minutes.

  • Rinse the discs again to remove excess dye and allow them to dry.

  • Measure the color intensity of the stained discs using a colorimeter.

  • Calculate the Colorimetric Index of Mildness (CIM), where a higher value indicates greater mildness.

Corneosurfametry_Workflow cluster_sampling Sampling cluster_treatment Treatment cluster_staining_analysis Staining & Analysis collect_corneocytes Collect Corneocytes with D-Squame Discs place_in_plate Place Discs in 96-Well Plate collect_corneocytes->place_in_plate treat_surfactant Treat with 10% Surfactant Solution place_in_plate->treat_surfactant rinse_dry1 Rinse and Dry treat_surfactant->rinse_dry1 stain Stain with Dyes rinse_dry1->stain rinse_dry2 Rinse and Dry stain->rinse_dry2 measure_color Measure Color with Colorimeter rinse_dry2->measure_color calculate_cim Calculate CIM measure_color->calculate_cim

Corneosurfametry Experimental Workflow
Human Repeat Insult Patch Test (HRIPT) for Sensitization Potential

The HRIPT is a clinical study designed to assess the potential of a substance to induce skin sensitization in human subjects.

Principle: Repeated application of a substance to the same skin site (induction phase) is followed by a challenge application to a naive site after a rest period. The development of a reaction at the challenge site indicates sensitization.

Materials:

  • Test product (formulated at a non-irritating concentration)

  • Occlusive or semi-occlusive patches

  • Human volunteers (typically a panel of 50 or more)

  • Dermatologist or trained evaluator

Protocol:

  • Induction Phase:

    • Apply the test product to a designated site on the upper back of each volunteer using a patch.

    • The patch is worn for 24 hours and then removed.

    • The site is evaluated for any reaction 24 or 48 hours after patch removal.

    • This procedure is repeated nine times over a three-week period.

  • Rest Phase:

    • A two-week rest period with no applications follows the induction phase.

  • Challenge Phase:

    • Apply a single patch with the test product to a naive skin site (a site not previously patched).

    • The patch is worn for 24 hours.

    • The challenge site is evaluated for any reaction at 24, 48, and 72 hours after patch removal.

    • A reaction at the challenge site that is more significant than any irritation seen during the induction phase is indicative of sensitization.

HRIPT_Workflow cluster_induction Induction Phase (3 weeks) cluster_rest Rest Phase (2 weeks) cluster_challenge Challenge Phase apply_patch Apply Patch (9 applications) remove_patch Remove after 24h apply_patch->remove_patch evaluate_skin Evaluate Skin remove_patch->evaluate_skin evaluate_skin->apply_patch Repeat 9x no_application No Patch Application evaluate_skin->no_application apply_challenge Apply Challenge Patch to Naive Site no_application->apply_challenge remove_challenge Remove after 24h apply_challenge->remove_challenge evaluate_challenge Evaluate at 24, 48, 72h remove_challenge->evaluate_challenge

Human Repeat Insult Patch Test (HRIPT) Workflow

Mechanism of Mildness: Interaction with the Skin Barrier

The superior mildness of this compound can be attributed to its interaction with the stratum corneum at a molecular level. Unlike traditional surfactants that can significantly disrupt the ordered structure of intercellular lipids and denature keratin, this compound's unique structure minimizes these effects.

  • Protein Interaction: The glycine headgroup is less disruptive to the secondary structure of keratin compared to the sulfate headgroups of SLS and SLES. This results in less protein denaturation and helps to maintain the integrity of the corneocytes.[14]

  • Lipid Interaction: While all surfactants interact with skin lipids to some extent, the milder nature of this compound leads to less extraction and disorganization of the lipid lamellae in the stratum corneum. This helps to preserve the skin's natural barrier function and prevent transepidermal water loss (TEWL).[14]

While the precise signaling pathways in keratinocytes that are affected by this compound are still an area of active research, it is hypothesized that its reduced capacity to penetrate the stratum corneum and interact with viable keratinocytes leads to a lower inflammatory response. Harsh surfactants can trigger the release of pro-inflammatory cytokines like IL-1α from keratinocytes, initiating an irritation cascade. The gentle nature of this compound is thought to circumvent this activation.

Surfactant_Skin_Interaction cluster_surfactant Surfactant Type cluster_skin Skin Barrier Components cluster_effect Effect on Skin dodecyl_glycinate This compound keratin Keratin (Protein) dodecyl_glycinate->keratin Minimal Denaturation lipids Intercellular Lipids dodecyl_glycinate->lipids Less Disruption traditional_surfactant Traditional Surfactants (SLS/SLES) traditional_surfactant->keratin Significant Denaturation traditional_surfactant->lipids Lipid Extraction mildness Mildness & Barrier Integrity keratin->mildness irritation Irritation & Barrier Disruption keratin->irritation lipids->mildness lipids->irritation

Surfactant Interaction with the Skin Barrier

Application Formulations

This compound is a versatile ingredient that can be incorporated into a variety of cosmetic formulations. Below are example formulations for a gentle facial cleanser, a sulfate-free shampoo, and a moisturizing body wash.

Gentle Facial Cleanser
PhaseIngredient (INCI Name)% (w/w)Function
ADeionized Waterq.s. to 100Solvent
AGlycerin5.00Humectant
AXanthan Gum0.50Thickener
BSodium Cocoyl Glycinate15.00Primary Surfactant
BCocamidopropyl Betaine5.00Co-Surfactant
CPhenoxyethanol (and) Ethylhexylglycerin1.00Preservative
CCitric Acidq.s. to pH 5.5-6.0pH Adjuster

Procedure:

  • In the main vessel, disperse Xanthan Gum in Glycerin, then add Deionized Water and mix until hydrated.

  • Heat Phase A to 75°C.

  • In a separate vessel, combine Phase B ingredients and heat to 75°C.

  • Add Phase B to Phase A with gentle mixing.

  • Cool to 40°C and add Phase C ingredients individually, mixing until uniform.

  • Adjust pH to 5.5-6.0 with Citric Acid.

Sulfate-Free Shampoo
PhaseIngredient (INCI Name)% (w/w)Function
ADeionized Waterq.s. to 100Solvent
AGlycerin3.00Humectant
AGuar Hydroxypropyltrimonium Chloride0.30Conditioning Agent
BSodium Cocoyl Glycinate20.00Primary Surfactant
BDecyl Glucoside5.00Co-Surfactant
BCocamidopropyl Betaine8.00Co-Surfactant
CPhenoxyethanol (and) Ethylhexylglycerin1.00Preservative
CFragrance0.50Fragrance
CCitric Acidq.s. to pH 5.0-5.5pH Adjuster

Procedure:

  • In the main vessel, disperse Guar Hydroxypropyltrimonium Chloride in Glycerin, then add Deionized Water and mix until hydrated. Heat to 70°C.

  • In a separate vessel, combine Phase B ingredients and heat to 70°C.

  • Add Phase B to Phase A with gentle mixing.

  • Cool to 40°C and add Phase C ingredients individually, mixing until uniform.

  • Adjust pH to 5.0-5.5 with Citric Acid.

Moisturizing Body Wash
PhaseIngredient (INCI Name)% (w/w)Function
ADeionized Waterq.s. to 100Solvent
AGlycerin4.00Humectant
AAcrylates Copolymer2.00Thickener
BSodium Cocoyl Glycinate12.00Primary Surfactant
BCocamidopropyl Betaine6.00Co-Surfactant
BSodium Lauroyl Sarcosinate4.00Co-Surfactant
CSodium Hydroxideq.s. to pH 6.0-6.5pH Adjuster
DPhenoxyethanol (and) Ethylhexylglycerin1.00Preservative
DFragrance0.80Fragrance

Procedure:

  • In the main vessel, add Deionized Water and slowly disperse the Acrylates Copolymer. Add Glycerin and mix until uniform. Heat to 75°C.

  • In a separate vessel, combine Phase B ingredients and heat to 75°C.

  • Add Phase B to Phase A with gentle mixing.

  • Neutralize with Sodium Hydroxide (Phase C) to thicken and adjust pH to 6.0-6.5.

  • Cool to 40°C and add Phase D ingredients individually, mixing until uniform.

Conclusion

This compound represents a significant advancement in surfactant technology, offering cosmetic formulators a high-performance, mild, and sustainable alternative to traditional surfactants. Its favorable physicochemical properties, excellent foaming characteristics, and proven mildness make it a valuable ingredient for creating sophisticated and consumer-preferred personal care products. The experimental protocols and formulation guidelines provided in these notes serve as a practical resource for researchers and developers seeking to harness the benefits of this innovative amino acid-based surfactant.

References

Application Notes and Protocols: Dodecyl Glycinate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl glycinate (B8599266), an amino acid-based surfactant, is emerging as a promising excipient in the formulation of topical drug delivery systems. Its amphiphilic nature, derived from the conjugation of lauryl alcohol and glycine, imparts properties that are highly desirable for cutaneous drug delivery. Notably, dodecyl glycinate and its derivatives are recognized for their potential as skin penetration enhancers, with a favorable safety profile compared to traditional surfactants. Their biocompatibility and biodegradability make them attractive for pharmaceutical and cosmetic applications.

These application notes provide a comprehensive overview of the use of this compound in topical formulations, including its mechanism of action, formulation strategies, and detailed experimental protocols for evaluation. The information is intended to guide researchers in harnessing the potential of this compound to enhance the dermal and transdermal delivery of therapeutic agents.

Mechanism of Action as a Penetration Enhancer

This compound enhances the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin, via a multi-faceted mechanism. This involves the disruption of the highly organized lipid bilayers and interaction with intracellular proteins.[1]

  • Interaction with Stratum Corneum Lipids: The lipophilic dodecyl chain of this compound inserts into the intercellular lipid matrix of the stratum corneum. This disrupts the ordered lamellar structure of the lipids, increasing their fluidity and creating transient pores through which drug molecules can permeate.[2]

  • Interaction with Keratin (B1170402): The hydrophilic glycinate headgroup can interact with the keratin filaments within the corneocytes. This interaction can lead to a conformational change in the proteins, further increasing the permeability of the stratum corneum.

This dual action on both lipid and protein components of the stratum corneum leads to a reversible increase in skin permeability, facilitating the passage of both hydrophilic and lipophilic drugs.

cluster_0 This compound Molecule cluster_1 Stratum Corneum cluster_2 Outcome DG This compound Head Glycinate Head (Hydrophilic) DG->Head interacts with Tail Dodecyl Tail (Lipophilic) DG->Tail inserts into Keratin Corneocyte Keratin Head->Keratin Interacts with Proteins Alters Conformation Lipids Intercellular Lipids Tail->Lipids Disrupts Lamellar Structure Increases Fluidity Permeability Increased Skin Permeability Lipids->Permeability Keratin->Permeability

Mechanism of this compound as a Skin Penetration Enhancer.

Data Presentation: Performance of this compound Derivatives

The following tables summarize quantitative data on the performance of this compound derivatives as penetration enhancers from various studies. This data is intended to provide a comparative perspective on their efficacy.

Table 1: In Vitro Permeation Enhancement of Various Drugs with Dodecyl N,N-dimethylamino Acetate (B1210297) (DDAA) [3]

Model DrugSkin TypeEnhancement Ratio (vs. Control)
IndomethacinHuman Epidermis15.2
5-FluorouracilHuman Epidermis10.5
Propranolol-HClHuman Epidermis19.8
IndomethacinShed Snake Skin45.3
5-FluorouracilShed Snake Skin22.1
Propranolol-HClShed Snake Skin38.6
IndomethacinRabbit Pinna Skin115.7
5-FluorouracilRabbit Pinna Skin88.4
Propranolol-HClRabbit Pinna Skin95.2

Table 2: Effect of a Dodecyl Amino Glucoside Derivative on Skin Barrier Properties [2]

ParameterTreatmentResult
Epidermal Concentration of Cidofovir30 mM Dodecyl Amino Glucoside7-fold increase
Skin Electrical Impedance30 mM Dodecyl Amino GlucosideSignificant decrease
Transepidermal Water Loss (TEWL)30 mM Dodecyl Amino GlucosideReversible increase

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in topical formulations.

Protocol 1: Formulation of a Topical Microemulsion with this compound

This protocol describes the preparation of an oil-in-water (O/W) microemulsion, a promising vehicle for enhancing the solubility and delivery of poorly water-soluble drugs.

Materials:

  • This compound (Surfactant)

  • Propylene (B89431) glycol (Co-surfactant)

  • Isopropyl myristate (Oil phase)

  • Purified water (Aqueous phase)

  • Active Pharmaceutical Ingredient (API)

  • Magnetic stirrer

  • Vortex mixer

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Oil Phase: Dissolve the API in isopropyl myristate with gentle heating if necessary. Add this compound to the oil phase and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Mix propylene glycol and purified water.

  • Formation of the Microemulsion: Slowly add the aqueous phase to the oil phase dropwise while continuously stirring with a magnetic stirrer at a constant speed (e.g., 500 rpm).

  • Homogenization: After the complete addition of the aqueous phase, continue stirring for an additional 30 minutes to ensure the formation of a stable and transparent microemulsion.

  • Characterization: Evaluate the microemulsion for its physical appearance (clarity, homogeneity), pH, viscosity, and droplet size distribution.

cluster_workflow Microemulsion Formulation Workflow P1 Step 1: Prepare Oil Phase (API + Isopropyl Myristate + this compound) P3 Step 3: Titrate Aqueous Phase into Oil Phase (Slow, continuous stirring) P1->P3 P2 Step 2: Prepare Aqueous Phase (Propylene Glycol + Water) P2->P3 P4 Step 4: Homogenize (Stir for 30 min) P3->P4 P5 Step 5: Characterize (pH, viscosity, droplet size) P4->P5

Workflow for Topical Microemulsion Formulation.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the methodology for assessing the permeation of a drug from a topical formulation containing this compound through an excised skin membrane.[4][5][6]

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Test formulation (with this compound) and control formulation (without this compound)

  • Magnetic stirrer and stir bars

  • Water bath with temperature control (32 ± 1°C)

  • Syringes and collection vials

  • Analytical method for drug quantification (e.g., HPLC)

Procedure:

  • Skin Preparation: Thaw the excised skin at room temperature. Remove any subcutaneous fat and hair. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor medium.

  • Equilibration: Equilibrate the assembled cells in a water bath at 32 ± 1°C for at least 30 minutes. The receptor medium should be stirred continuously.

  • Application of Formulation: Apply a known amount of the test or control formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve and the permeability coefficient (Kp). The enhancement ratio (ER) can be calculated by dividing the flux of the test formulation by that of the control.

cluster_workflow In Vitro Skin Permeation Study Workflow S1 Prepare Skin Membrane S2 Assemble Franz Diffusion Cell S1->S2 S3 Equilibrate at 32°C S2->S3 S4 Apply Formulation to Donor Compartment S3->S4 S5 Sample from Receptor Compartment at Time Intervals S4->S5 S6 Quantify Drug Concentration (e.g., HPLC) S5->S6 S7 Calculate Flux and Enhancement Ratio S6->S7

Workflow for In Vitro Skin Permeation Studies.
Protocol 3: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE) Models

This protocol is based on the OECD Test Guideline 439 and evaluates the potential of a formulation containing this compound to cause skin irritation.

Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the RhE model manufacturer

  • Test formulation and positive/negative controls (e.g., 5% SDS solution and PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol (B130326) or acid isopropanol

  • Multi-well plates (6- or 12-well)

  • Plate reader (spectrophotometer)

Procedure:

  • Tissue Pre-incubation: Upon receipt, place the RhE tissues in a multi-well plate containing pre-warmed assay medium and incubate at 37°C, 5% CO₂ for a specified time (as per manufacturer's instructions).

  • Application of Test Material: Remove the medium and apply a sufficient amount of the test formulation, positive control, or negative control directly onto the surface of the RhE tissues.

  • Exposure: Incubate the tissues with the applied materials for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂.

  • Washing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test material.

  • MTT Assay: Transfer the tissues to fresh medium containing MTT and incubate for approximately 3 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Extraction: After incubation, extract the formazan precipitate from the tissues using isopropanol or acid isopropanol.

  • Quantification: Measure the optical density (OD) of the extracted formazan solution using a plate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the cell viability for each tissue as a percentage of the negative control. A mean tissue viability of ≤ 50% is typically classified as irritant.

Safety and Toxicological Considerations

While this compound and its derivatives are generally considered to have a good safety profile, it is crucial to evaluate the cytotoxicity of any new formulation.

Table 3: In Vitro Cytotoxicity of Surfactants on Human Keratinocytes and Fibroblasts [1][7]

Cell LineSurfactantIC50 (µg/mL)
Human Keratinocytes (NHEK)Sodium Dodecyl Sulfate (B86663) (SDS)~30
Human Keratinocytes (HaCaT)Sodium Dodecyl Sulfate (SDS)~90
Human Fibroblasts (NHDF)Sodium Dodecyl Sulfate (SDS)~60

Conclusion

This compound holds significant promise as a multifunctional excipient in the development of advanced topical drug delivery systems. Its ability to act as a penetration enhancer, coupled with its favorable safety and biocompatibility, makes it a valuable tool for formulators. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize the use of this compound in their specific applications, ultimately leading to the development of more effective and patient-compliant topical therapies. It is imperative that researchers conduct their own studies to determine the optimal concentration and formulation parameters for their specific API and delivery system.

References

Application Notes & Protocols: Utilizing Dodecyl Glycinate for the Solubilization of Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl glycinate (B8599266), an amino acid-based surfactant, is emerging as a promising excipient in pharmaceutical formulations for its ability to solubilize poorly water-soluble active pharmaceutical ingredients (APIs). Its amphiphilic nature, comprising a hydrophobic dodecyl chain and a hydrophilic glycine (B1666218) headgroup, allows for the formation of micelles in aqueous solutions. These micelles can encapsulate hydrophobic compounds, thereby increasing their apparent solubility and bioavailability. This document provides detailed application notes and experimental protocols for utilizing dodecyl glycinate in the solubilization of hydrophobic compounds.

This compound and its sodium salt, sodium N-dodecylglycinate, are valued for their biocompatibility and biodegradability, attributes derived from their amino acid component. These surfactants can be synthesized from natural sources, making them a desirable alternative to some synthetic surfactants.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its effective application. Key parameters include its molecular weight and, most importantly, its critical micelle concentration (CMC). The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. Above the CMC, the solubilization capacity of the surfactant solution for hydrophobic compounds increases significantly.

Table 1: Physicochemical Properties of N-Dodecylglycine

PropertyValueReference
Molecular Formula C₁₄H₂₉NO₂[1]
Molecular Weight 243.39 g/mol [1]
IUPAC Name 2-(dodecylamino)acetic acid[1]
CAS Number 2274-80-8[1]

Application: Solubilization of a Model Hydrophobic Compound (e.g., Curcumin)

Curcumin, a natural polyphenol with numerous therapeutic properties, is notoriously hydrophobic, limiting its clinical utility. This compound can be employed to enhance its aqueous solubility.

Principle of Micellar Solubilization

The process of micellar solubilization involves the incorporation of the hydrophobic drug molecules into the core of the this compound micelles. This sequestration from the aqueous environment leads to a significant increase in the overall solubility of the drug in the formulation.

Solubilization_Workflow cluster_prep Formulation Preparation cluster_process Solubilization Process cluster_result Result A This compound Solution (Above CMC) C Mixing and Agitation A->C B Hydrophobic Compound (e.g., Curcumin) B->C D Micelle Formation and Drug Encapsulation C->D Self-Assembly E Homogeneous Solution of Solubilized Compound D->E

Caption: Workflow for the solubilization of a hydrophobic compound using this compound.

Expected Quantitative Data

The following table illustrates the expected increase in the solubility of a model hydrophobic compound, such as curcumin, in the presence of varying concentrations of sodium N-dodecylglycinate. The data presented is hypothetical and serves as an example of what would be generated using the protocols in Section 4.

Table 2: Hypothetical Solubilization Capacity of Sodium N-Dodecylglycinate for Curcumin

Concentration of Sodium N-Dodecylglycinate (mM)Apparent Solubility of Curcumin (µg/mL)Fold Increase in Solubility
0 (Control - Water)0.61.0
515.025.0
1045.075.0
20110.0183.3
50250.0416.7

Note: This data is illustrative. Actual values must be determined experimentally.

Experimental Protocols

Protocol for Determining the Critical Micelle Concentration (CMC) of this compound

The CMC can be determined by various methods, including surface tensiometry, conductivity, and fluorescence spectroscopy. The fluorescence probe method using pyrene (B120774) is a sensitive and common technique.

Objective: To determine the CMC of sodium N-dodecylglycinate in an aqueous solution.

Materials:

  • Sodium N-dodecylglycinate

  • Pyrene

  • Acetone (B3395972) (spectroscopic grade)

  • Deionized water

  • Volumetric flasks

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene: Dissolve a small amount of pyrene in acetone to prepare a concentrated stock solution (e.g., 1x10⁻³ M).

  • Prepare a series of sodium N-dodecylglycinate solutions: Prepare a range of concentrations of sodium N-dodecylglycinate in deionized water, bracketing the expected CMC.

  • Add pyrene to the surfactant solutions: To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1x10⁻⁶ M. The volume of acetone added should be minimal (e.g., <0.1% v/v) to avoid affecting micellization.

  • Equilibration: Allow the solutions to equilibrate for at least 24 hours in the dark to ensure the partitioning of pyrene into the micelles is complete.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of each solution using a fluorometer with an excitation wavelength of 334 nm. Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

  • Data Analysis: Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the sodium N-dodecylglycinate concentration. The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve.

CMC_Determination_Workflow A Prepare Surfactant Solutions (Varying Concentrations) B Add Pyrene Probe A->B C Equilibrate Solutions B->C D Measure Fluorescence Spectra C->D E Calculate I₁/I₃ Ratio D->E F Plot I₁/I₃ vs. log(Concentration) E->F G Determine CMC from Inflection Point F->G

Caption: Experimental workflow for CMC determination using a fluorescence probe.

Protocol for Phase Solubility Studies

This protocol, adapted from the Higuchi and Connors method, is used to determine the solubilizing efficiency of this compound for a specific hydrophobic compound.[2]

Objective: To quantify the increase in the solubility of a hydrophobic drug as a function of sodium N-dodecylglycinate concentration.

Materials:

  • Hydrophobic compound (e.g., curcumin, paclitaxel)

  • Sodium N-dodecylglycinate

  • Phosphate buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a series of sodium N-dodecylglycinate solutions: Prepare solutions of varying concentrations of the surfactant in PBS (pH 7.4).

  • Add excess hydrophobic compound: To a series of vials, add an excess amount of the hydrophobic compound.

  • Add surfactant solutions: Add a fixed volume of each surfactant solution (and a control of PBS alone) to the vials containing the excess compound.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 48-72 hours) to ensure equilibrium is reached.[3][4]

  • Separation of undissolved compound: Centrifuge the vials at a high speed to pellet the undissolved compound.

  • Sample analysis: Carefully withdraw an aliquot from the supernatant of each vial and dilute it with a suitable solvent. Analyze the concentration of the dissolved hydrophobic compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the concentration of the dissolved hydrophobic compound against the concentration of sodium N-dodecylglycinate. The slope of the linear portion of the graph above the CMC can be used to calculate the molar solubilization ratio and the micelle-water partition coefficient.

Signaling Pathways and Drug Delivery Considerations

While this compound itself is not known to directly interact with specific signaling pathways, its role as a delivery vehicle can significantly influence the therapeutic efficacy of the solubilized drug. For instance, by enhancing the solubility and potentially the cellular uptake of a drug like paclitaxel, this compound can improve its anti-cancer effects which are mediated through the stabilization of microtubules and arrest of the cell cycle.

Drug_Delivery_Pathway A Hydrophobic Drug in This compound Micelle B Systemic Circulation A->B C Passive Targeting (EPR Effect in Tumors) B->C D Cellular Uptake C->D E Drug Release from Micelle D->E F Interaction with Intracellular Target (e.g., Microtubules for Paclitaxel) E->F G Therapeutic Effect (e.g., Apoptosis) F->G

Caption: Logical pathway for a this compound-solubilized drug from administration to therapeutic effect.

Safety and Biocompatibility

Amino acid-based surfactants like this compound are generally considered to have a favorable safety profile compared to some other classes of surfactants. However, as with any new excipient, thorough toxicological studies are necessary to establish its safety for the intended route of administration.

Table 3: Key Safety Considerations for this compound in Drug Formulations

ParameterConsideration
Cytotoxicity In vitro studies on relevant cell lines are needed to determine the concentration at which this compound may exhibit cytotoxic effects.
Hemocompatibility For intravenous formulations, assessment of hemolytic activity is crucial.
In vivo Toxicity Acute and chronic toxicity studies in animal models are required to establish a safe exposure level.
Immunogenicity The potential for an immune response to the surfactant should be evaluated.

Note: Specific safety data for this compound is not extensively available in the public domain and would require dedicated studies.

Conclusion

This compound holds significant promise as a solubilizing agent for hydrophobic compounds in pharmaceutical applications. Its amino acid-based structure suggests good biocompatibility, making it an attractive candidate for drug delivery systems. The protocols outlined in this document provide a framework for researchers to characterize this compound and evaluate its solubilization efficacy for their specific compounds of interest. Further research is warranted to fully establish its safety profile and to explore its full potential in enhancing the therapeutic performance of poorly soluble drugs.

References

Troubleshooting & Optimization

How to prevent dodecyl glycinate precipitation in buffer solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of dodecyl glycinate (B8599266) in buffer solutions during their experiments.

Troubleshooting Guide

Precipitation of dodecyl glycinate can compromise experimental results. This guide provides a systematic approach to identifying and resolving common causes of precipitation.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Precipitation Observed check_pH 1. Verify Buffer pH start->check_pH check_concentration 2. Review this compound Concentration check_pH->check_concentration pH within optimal range reconstitute Solution Reconstitution Protocol check_pH->reconstitute pH out of range check_temperature 3. Assess Storage and Experimental Temperature check_concentration->check_temperature Concentration below solubility limit check_concentration->reconstitute Concentration too high check_ions 4. Analyze for Divalent Cations check_temperature->check_ions Temperature appropriate check_temperature->reconstitute Temperature too low additives 5. Consider Stabilizing Additives check_ions->additives Divalent cations absent check_ions->additives Divalent cations present (add chelators) end_success Precipitation Resolved additives->end_success Additives stabilize solution end_fail Consult Further additives->end_fail Precipitation persists reconstitute->check_pH Adjust parameters

Caption: A step-by-step workflow for troubleshooting this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in buffer solutions?

A1: this compound, an anionic surfactant, can precipitate due to several factors:

  • pH: Suboptimal pH can lead to changes in the molecule's charge and reduce its solubility. Like other N-acyl amino acid surfactants, its solubility is pH-dependent.

  • Concentration: Exceeding the critical micelle concentration (CMC) or the solubility limit of this compound in a specific buffer can cause it to precipitate.

  • Temperature: Low temperatures can decrease the solubility of this compound, leading to precipitation. Repeated freeze-thaw cycles can also promote aggregation and precipitation[1].

  • Presence of Divalent Cations: Divalent cations such as Ca²⁺ and Mg²⁺ can bind to anionic surfactants, forming insoluble salts that precipitate out of solution[2].

Q2: What is the optimal pH range to maintain this compound solubility?

A2: While specific data for this compound is limited, for similar anionic surfactants like surfactin, a pH range of 6.0 to 9.0 is recommended to maintain solubility[1]. It is advisable to keep aqueous solutions of this compound at a neutral to slightly alkaline pH.

Recommended pH Ranges for Anionic Surfactants

Surfactant TypeRecommended pH RangeReference
Surfactin (analogue)6.0 - 9.0[1]
This compound7.0 - 8.5 (Recommended)Inferred

Q3: How can I prevent precipitation caused by divalent cations?

A3: The presence of divalent cations is a common cause of anionic surfactant precipitation[2]. To mitigate this, consider the following:

  • Use High-Purity Water: Prepare buffers with deionized, distilled, or ultrapure water to minimize cation contamination.

  • Incorporate Chelating Agents: Add chelating agents like EDTA, citric acid, or trisodium (B8492382) citrate (B86180) to your buffer. These agents bind to divalent cations, preventing them from interacting with this compound[2].

Effective Chelating Agents

Chelating AgentTypical ConcentrationReference
EDTA1-10 mMGeneral Lab Practice
Citric Acid0.1-0.6 wt%[2]
Trisodium Citrate0.1-0.6 wt%[2]

Q4: Can other additives enhance the stability of this compound solutions?

A4: Yes, certain additives can help stabilize this compound solutions:

  • Non-ionic Surfactants: The addition of a non-ionic surfactant can inhibit the precipitation of anionic surfactants in the presence of calcium ions[3].

  • Co-solvents: In some cases, the addition of a small amount of a polar organic solvent, such as ethanol (B145695) or isopropanol, can increase the solubility of surfactants. However, this should be tested for compatibility with your experimental system.

Signaling Pathway of Precipitation and Prevention

Precipitation_Prevention_Pathway cluster_causes Causes of Precipitation cluster_prevention Prevention Strategies Suboptimal_pH Suboptimal pH Precipitation Precipitation Suboptimal_pH->Precipitation High_Concentration High Concentration High_Concentration->Precipitation Low_Temperature Low Temperature Low_Temperature->Precipitation Divalent_Cations Divalent Cations (Ca²⁺, Mg²⁺) Divalent_Cations->Precipitation Adjust_pH Adjust pH (7.0-8.5) Stable_Solution Stable Solution Adjust_pH->Stable_Solution Optimize_Concentration Optimize Concentration Optimize_Concentration->Stable_Solution Control_Temperature Control Temperature Control_Temperature->Stable_Solution Add_Chelators Add Chelators (EDTA, Citrate) Add_Chelators->Stable_Solution Add_Co_solvents Add Co-solvents/ Non-ionic Surfactants Add_Co_solvents->Stable_Solution Dodecyl_Glycinate_Solution This compound in Buffer Solution Dodecyl_Glycinate_Solution->Precipitation Dodecyl_Glycinate_Solution->Stable_Solution

Caption: Factors leading to this compound precipitation and corresponding prevention strategies.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Solubility

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, Tris) with pH values ranging from 5.0 to 9.0 in 0.5 pH unit increments.

  • Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water.

  • Sample Preparation: Add a fixed amount of the this compound stock solution to each buffer to achieve the desired final concentration.

  • Equilibration: Gently mix each solution and allow it to equilibrate at room temperature for a set period (e.g., 2 hours).

  • Visual Inspection: Visually inspect each sample for any signs of precipitation or turbidity.

  • Turbidity Measurement (Optional): For a quantitative assessment, measure the turbidity of each solution using a nephelometer or a spectrophotometer at 600 nm.

  • Determination of Optimal pH: The optimal pH range is that in which no precipitation is observed and turbidity is minimal.

Protocol 2: Evaluating the Effect of Additives on this compound Stability

  • Prepare Buffer with Divalent Cations: Prepare a buffer at the optimal pH determined in Protocol 1, and spike it with a known concentration of a divalent cation salt (e.g., CaCl₂ or MgCl₂).

  • Prepare Additive Stock Solutions: Prepare stock solutions of the additives to be tested (e.g., EDTA, citric acid, a non-ionic surfactant).

  • Sample Preparation: To the divalent cation-containing buffer, add the desired concentration of this compound. Then, in separate test samples, add varying concentrations of the different additives. Include a control sample with no additives.

  • Equilibration and Observation: Gently mix and equilibrate the solutions. Observe for precipitation over time (e.g., at 1, 4, and 24 hours).

  • Analysis: Identify the minimum concentration of each additive required to prevent precipitation.

Disclaimer: The information provided is based on general principles of surfactant chemistry and data from related compounds. It is recommended to perform specific solubility and stability studies for your particular buffer system and experimental conditions.

References

Technical Support Center: Optimizing Dodecyl Glycinate for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using dodecyl glycinate (B8599266) for protein solubilization.

Frequently Asked Questions (FAQs)

Q1: What is dodecyl glycinate and why is it used for protein solubilization?

This compound is a zwitterionic surfactant. Its structure consists of a hydrophobic 12-carbon (dodecyl) tail and a hydrophilic head group derived from the amino acid glycine. This amphipathic nature allows it to disrupt lipid bilayers and solubilize membrane proteins, as well as to prevent aggregation of hydrophobic regions of soluble proteins. As a zwitterionic detergent, it carries no net charge over a range of pH values, which can be advantageous for maintaining the native structure and function of certain proteins and for compatibility with downstream applications like ion-exchange chromatography.

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[1] For effective protein solubilization, the detergent concentration must be significantly above its CMC to ensure a sufficient population of micelles is available to encapsulate the hydrophobic regions of the protein.[2] The exact CMC of this compound is not widely reported in the literature and may vary depending on buffer conditions such as ionic strength and temperature.[1] Therefore, empirical determination of the optimal concentration for your specific application is recommended.

Q3: What is a good starting concentration for this compound in my experiments?

Q4: How does the detergent-to-protein ratio affect solubilization?

The ratio of detergent to protein is a critical factor. For initial solubilization from a membrane, a higher detergent-to-protein mass ratio (e.g., 2:1 to 10:1) is often required to fully disrupt the lipid bilayer and encapsulate the protein in micelles.[2] For maintaining the solubility of an already purified protein, a lower ratio may be sufficient, typically at a concentration 2-3 times the CMC of the detergent.

Q5: Can this compound interfere with my downstream applications?

Yes, like all detergents, this compound can potentially interfere with certain downstream applications.

  • Protein Quantification Assays:

    • Bradford Assay: This assay is generally not compatible with detergents, as they can interfere with the dye-binding mechanism.[3]

    • BCA Assay: The BCA assay is compatible with many non-ionic and zwitterionic detergents, but some interference can still occur.[4] It is advisable to include the working concentration of this compound in the blank and standards for accurate quantification.

  • Chromatography:

    • Size-Exclusion Chromatography (SEC): this compound micelles will increase the apparent size of the protein-detergent complex, which must be accounted for when interpreting results. It is crucial to include the detergent in the mobile phase at a concentration above its CMC to prevent the dissociation of the complex and protein aggregation on the column.[5]

    • Ion-Exchange Chromatography (IEX): As a zwitterionic detergent, this compound should have minimal interference with IEX, especially when the buffer pH is between the pKa values of its carboxyl and amino groups.

  • Mass Spectrometry (MS): Detergents can suppress ionization and interfere with MS analysis. It is generally recommended to remove as much detergent as possible before MS.

Troubleshooting Guides

Issue 1: My protein precipitates after adding this compound.

Possible Cause Troubleshooting Step
Detergent concentration is too low. The concentration of this compound may be below the CMC or insufficient to form enough micelles to solubilize the protein. Increase the detergent concentration in a stepwise manner (e.g., increments of 0.25% w/v) and assess solubility at each step.
Detergent-to-protein ratio is incorrect. If the protein concentration is very high, the amount of detergent may be insufficient. Try decreasing the protein concentration or increasing the detergent concentration to achieve a more favorable ratio.
Buffer conditions are suboptimal. The pH of the buffer may be at or near the isoelectric point (pI) of the protein, where its solubility is at a minimum. Adjust the buffer pH to be at least one unit away from the protein's pI. Also, consider optimizing the ionic strength by testing a range of salt concentrations (e.g., 50-500 mM NaCl).
Incubation time is too short. Solubilization is a time-dependent process. Increase the incubation time with gentle mixing (e.g., end-over-end rotation) at a controlled temperature (e.g., 4°C or room temperature).

Issue 2: Solubilization of my membrane protein is incomplete.

Possible Cause Troubleshooting Step
Insufficient detergent to disrupt the membrane. Increase the this compound concentration. A concentration of 1-2% (w/v) is often a good starting point for membrane protein extraction.
Inefficient cell lysis or membrane preparation. Ensure that the initial cell lysis and membrane isolation steps were effective. Incomplete disruption will result in a lower yield of solubilized protein.
Protein is highly aggregated or in inclusion bodies. This compound may not be a strong enough detergent. Consider a combination of this compound with a small amount of a more denaturing detergent, or screen other detergents.
Incubation conditions are not optimal. Experiment with different incubation times (e.g., 30 minutes to overnight) and temperatures (4°C, room temperature). Gentle agitation is crucial.

Issue 3: My protein is soluble but inactive after solubilization.

Possible Cause Troubleshooting Step
Protein has been denatured. Although zwitterionic detergents are generally mild, they can still denature sensitive proteins. Try decreasing the this compound concentration to the minimum required for solubility. Also, perform all steps at a lower temperature (e.g., 4°C).
Essential lipids or cofactors have been stripped away. Some membrane proteins require specific lipids for stability and function. Consider adding a lipid mixture (e.g., soy lipids or brain polar lipids) to the solubilization buffer.
Presence of proteases. Add a protease inhibitor cocktail to your lysis and solubilization buffers.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Detergents

Detergent Chemical Class Molecular Weight ( g/mol ) CMC (mM) Aggregation Number
This compound Zwitterionic243.39[6]Not Widely ReportedNot Widely Reported
Sodium Dodecyl Sulfate (SDS) Anionic288.388.2~62
n-Dodecyl-β-D-maltoside (DDM) Non-ionic510.620.17~140
CHAPS Zwitterionic614.884-8~10
N,N-Dimethyldodecylamine N-oxide (LDAO) Zwitterionic229.401-2~75

Experimental Protocols

Protocol 1: Screening for Optimal this compound Concentration

This protocol provides a general framework for determining the optimal this compound concentration for solubilizing a target protein from a cell membrane preparation.

  • Preparation of Membrane Fraction: a. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in a hypotonic lysis buffer containing protease inhibitors. c. Homogenize the cells using a suitable method (e.g., sonication, Dounce homogenization). d. Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membrane fraction.[7] f. Resuspend the membrane pellet in a suitable buffer (e.g., Tris or HEPES buffered saline) to a final protein concentration of 5-10 mg/mL.

  • Solubilization Screening: a. Prepare a 10% (w/v) stock solution of this compound in your chosen buffer. b. Aliquot the membrane suspension into several microcentrifuge tubes. c. To each tube, add the this compound stock solution to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v). Include a no-detergent control. d. Incubate the tubes with gentle end-over-end rotation for 1-2 hours at 4°C. e. Centrifuge the tubes at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the insoluble material.

  • Analysis: a. Carefully collect the supernatant from each tube. b. Analyze a portion of each supernatant by SDS-PAGE and Coomassie staining or Western blotting for your protein of interest to visually assess the amount of solubilized protein. c. Quantify the protein concentration in the supernatants using a detergent-compatible assay (e.g., BCA assay). Remember to include this compound in your standards and blank.

Protocol 2: General Protein Solubilization with this compound

This protocol describes a general procedure for solubilizing a protein using a predetermined optimal concentration of this compound.

  • Prepare Solubilization Buffer:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Salt (e.g., 150 mM NaCl)

    • This compound (at the pre-determined optimal concentration)

    • Protease inhibitor cocktail

    • Other additives as required (e.g., glycerol, reducing agents)

  • Solubilization: a. Add the solubilization buffer to your protein preparation (e.g., membrane pellet or aggregated protein). A common starting ratio is 10 mL of buffer per gram of cell pellet. b. Incubate with gentle mixing for 1-2 hours at the optimal temperature.

  • Clarification: a. Centrifuge the mixture at high speed (e.g., 100,000 x g for membrane preps, 15,000 x g for soluble aggregates) for 30-60 minutes to pellet any insoluble material.

  • Downstream Processing: a. The clarified supernatant containing the solubilized protein is now ready for purification or other downstream applications. Ensure that all subsequent buffers used (e.g., in chromatography) contain this compound at a concentration above its effective CMC to maintain protein solubility.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis & Downstream Processing cell_harvest Cell Harvesting lysis Cell Lysis & Homogenization cell_harvest->lysis membrane_isolation Membrane Isolation (Ultracentrifugation) lysis->membrane_isolation add_detergent Add this compound (Screen Concentrations) membrane_isolation->add_detergent incubation Incubation with Agitation add_detergent->incubation clarification Clarification (Ultracentrifugation) incubation->clarification supernatant Collect Supernatant (Solubilized Protein) clarification->supernatant analysis SDS-PAGE / Western Blot Protein Quantification supernatant->analysis purification Purification (e.g., Chromatography) supernatant->purification Troubleshooting_Tree cluster_precipitate Protein Precipitation cluster_incomplete Incomplete Solubilization cluster_inactive Protein Inactivity start Protein Solubilization Issue precipitate Is protein precipitating? start->precipitate Precipitation incomplete Is solubilization incomplete? start->incomplete Incomplete inactive Is protein soluble but inactive? start->inactive Inactive check_conc Increase Detergent Conc. precipitate->check_conc check_ratio Adjust Protein/Detergent Ratio precipitate->check_ratio check_buffer Optimize Buffer pH & Ionic Strength precipitate->check_buffer increase_detergent Increase Detergent Conc. (1-2%) incomplete->increase_detergent optimize_incubation Optimize Incubation Time/Temp incomplete->optimize_incubation check_lysis Verify Lysis Efficiency incomplete->check_lysis decrease_detergent Decrease Detergent Conc. inactive->decrease_detergent add_lipids Add Lipids/Cofactors inactive->add_lipids add_protease_inhibitors Add Protease Inhibitors inactive->add_protease_inhibitors

References

Technical Support Center: Dodecyl Glycinate & Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation when using the surfactant dodecyl glycinate (B8599266).

Frequently Asked Questions (FAQs)

Q1: What is dodecyl glycinate and how does it prevent protein aggregation?

A1: this compound is a gentle, non-ionic or zwitterionic surfactant. It helps prevent protein aggregation through several proposed mechanisms. Its amphiphilic nature allows the hydrophobic dodecyl tail to interact with exposed hydrophobic patches on unfolded or partially unfolded proteins.[1] This interaction shields the hydrophobic regions from the aqueous environment, preventing protein-protein association that leads to aggregation.[2] The hydrophilic glycinate headgroup then faces the solvent, increasing the solubility of the protein-surfactant complex. This mechanism is similar to how other surfactants, like sodium dodecyl sulfate (B86663) (SDS), can bind to proteins and use electrostatic repulsion to prevent aggregation.[3]

Q2: At what concentration should I start using this compound?

A2: The optimal concentration of this compound is protein-dependent and requires empirical determination. A general starting point for surfactants is a concentration approximately three times their Critical Micelle Concentration (CMC).[4] It is crucial to screen a range of concentrations to find the minimal amount that effectively prevents aggregation without denaturing the protein.

Q3: Can this compound be combined with other additives to enhance protein stability?

A3: Yes, combining this compound with other excipients can have a synergistic effect. Common co-solvents and additives that can be tested include:

  • Osmolytes: Glycerol (B35011) or sorbitol can act as chemical chaperones.[5]

  • Sugars: Sucrose and trehalose (B1683222) are known protein stabilizers.

  • Amino Acids: Arginine and proline can suppress aggregation by interacting with charged and hydrophobic regions.[2][6]

  • Salts: Adjusting ionic strength with salts like NaCl or KCl can modulate electrostatic interactions and improve solubility.[6][7]

Q4: Is this compound suitable for all types of proteins?

A4: While this compound is a mild surfactant, its effectiveness can vary. It is particularly useful for proteins prone to aggregation via hydrophobic interactions, such as membrane proteins or proteins that expose hydrophobic patches upon stress.[4][6] However, for some proteins, the interaction with a surfactant might be destabilizing. Therefore, empirical testing is essential to determine its suitability for your specific protein of interest.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound for protein stabilization.

Issue 1: My protein precipitates immediately after adding this compound.

Q: I added this compound to my purified protein solution, and it immediately turned cloudy and precipitated. What happened?

A: This can occur if the local concentration of the surfactant is too high upon addition or if the buffer conditions are not optimal for the protein-surfactant complex.

Troubleshooting Steps:

  • Modify Addition Method: Instead of adding a concentrated stock of this compound directly, try adding it slowly while gently stirring the protein solution. Alternatively, perform a gradual buffer exchange via dialysis into a buffer already containing the desired concentration of this compound.

  • Optimize Concentration: The initial concentration might be too high. Perform a concentration screening experiment to find the minimal effective concentration.

  • Adjust Buffer pH: The solubility of your protein can be lowest near its isoelectric point (pI).[7] Ensure your buffer pH is at least one unit away from the protein's pI.

  • Screen Ionic Strength: The salt concentration can impact solubility. Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) in the presence of this compound.[4][7]

Issue 2: My protein is initially soluble but aggregates over time (e.g., during storage or concentration).

Q: My protein-dodecyl glycinate solution is clear initially, but I observe aggregation after storing it at 4°C for a day or when I try to concentrate it. How can I improve long-term stability?

A: This suggests that while this compound helps with initial solubilization, other factors are contributing to instability over time or at high concentrations.

Troubleshooting Steps:

  • Optimize Storage Temperature: While 4°C is common, lower temperatures can weaken hydrophobic interactions, a primary driver for aggregation.[1] Consider flash-freezing small aliquots in liquid nitrogen and storing them at -80°C.[8] Adding a cryoprotectant like 10-50% glycerol can prevent damage during freeze-thaw cycles.[9]

  • Include Stabilizing Excipients: Long-term stability can often be enhanced by adding co-solvents. See the table below for recommended starting concentrations of common additives.

  • Use a Reducing Agent: If your protein has cysteine residues, aggregation could be due to the formation of intermolecular disulfide bonds. Include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffer.[6]

  • Concentration Method: During concentration, both protein and surfactant concentrations increase. The high concentration of surfactant micelles can sometimes be detrimental. Consider using a chromatography-based concentration method (e.g., ion exchange) followed by dialysis, which can be gentler than ultrafiltration.[8]

Data & Protocols
Table 1: Recommended Starting Concentrations for Stability Screening
Additive ClassExampleStarting Concentration RangeRationale
Surfactant This compound0.01% - 0.5% (w/v)Shields hydrophobic patches to prevent aggregation.[6]
Polyols/Osmolytes Glycerol5% - 20% (v/v)Acts as a chemical chaperone, stabilizing native conformation.[5]
Amino Acids L-Arginine / L-Proline50 mM - 500 mMSuppresses aggregation by binding to hydrophobic/charged regions.[2][6]
Salts NaCl / KCl100 mM - 500 mMModulates electrostatic interactions and can improve solubility.[4][10]
Reducing Agents DTT / TCEP1 mM - 5 mMPrevents formation of intermolecular disulfide bonds.[6]
Experimental Protocol: Screening for Optimal Buffer Conditions

This protocol describes a method to screen multiple buffer conditions to identify those that maintain protein solubility, which can be assessed by measuring turbidity.[10]

  • Prepare Stock Solutions: Create concentrated stock solutions of your protein, this compound, and various additives (from Table 1) in a base buffer (e.g., 20 mM Tris, pH 7.5).

  • Set up Screening Plate: In a 96-well plate, create a matrix of conditions by mixing the base buffer, this compound, and one or more additives to their final desired concentrations.

  • Initiate Experiment: Add your protein to each well to a final concentration where aggregation is typically observed (e.g., 0.5 - 1 mg/mL).

  • Incubate: Incubate the plate under conditions that normally induce aggregation (e.g., room temperature with gentle shaking, or 37°C).

  • Measure Turbidity: At various time points (e.g., 0, 1, 4, and 24 hours), measure the absorbance at 340 nm or 600 nm using a plate reader. An increase in absorbance indicates scattering from aggregated protein.[10]

  • Analyze Results: Conditions that maintain a low and stable absorbance reading are favorable for preventing aggregation. These can be selected for scale-up.

Visualizations
Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing protein aggregation issues when using this compound.

TroubleshootingWorkflow cluster_buffer cluster_additives cluster_conditions start Protein Aggregation Observed with this compound optimize_conc Optimize Surfactant Concentration start->optimize_conc adjust_buffer Adjust Buffer Conditions start->adjust_buffer screen_additives Screen Stabilizing Additives start->screen_additives change_conditions Modify Physical Conditions start->change_conditions solution Stable, Soluble Protein optimize_conc->solution ph Adjust pH away from pI adjust_buffer->ph ionic_strength Vary Ionic Strength (e.g., 50-500 mM NaCl) adjust_buffer->ionic_strength osmolytes Add Osmolytes (Glycerol, Sorbitol) screen_additives->osmolytes amino_acids Add Amino Acids (Arginine, Proline) screen_additives->amino_acids reducing_agents Add Reducing Agents (DTT, TCEP) screen_additives->reducing_agents temperature Lower Temperature (4-15°C) change_conditions->temperature protein_conc Lower Protein Concentration change_conditions->protein_conc ph->solution ionic_strength->solution osmolytes->solution amino_acids->solution reducing_agents->solution temperature->solution protein_conc->solution

Caption: A logical workflow for troubleshooting protein aggregation.

Proposed Mechanism of Stabilization

This diagram illustrates the proposed mechanism by which this compound stabilizes proteins against aggregation.

Caption: this compound shields hydrophobic regions to prevent aggregation.

References

Impact of pH on the stability and performance of dodecyl glycinate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and performance of dodecyl glycinate (B8599266).

Frequently Asked Questions (FAQs)

Q1: What is dodecyl glycinate and why is pH important for its use?

This compound is an amino acid-based surfactant known for its mildness and good biocompatibility. As an N-acyl amino acid surfactant, its properties are significantly influenced by pH due to the presence of a carboxylic acid group and an amide bond. The pH of a formulation affects the ionization state of the glycinate headgroup, which in turn dictates its stability, solubility, and performance characteristics such as surface tension reduction and micelle formation.

Q2: What is the optimal pH range for the performance of sodium this compound?

Sodium this compound generally performs optimally in the neutral to slightly alkaline pH range of 7 to 9.[1] Within this range, the carboxylate group is ionized, ensuring good water solubility and effective surfactant properties.

Q3: How does pH affect the stability of this compound?

This compound contains an amide bond that can be susceptible to hydrolysis under strongly acidic or alkaline conditions, breaking down into dodecanoic acid (lauric acid) and glycine. However, hydrolysis is generally slow within the environmental pH range of 4 to 9. Extreme pH values and elevated temperatures can accelerate this degradation.

Q4: Can pH changes cause physical instability in my this compound formulation?

Yes. At acidic pH values, particularly near its isoelectric point, the carboxylate group of this compound becomes protonated. This reduces its water solubility and can lead to precipitation or haziness in the formulation.[2] The isoelectric point of N-dodecylglycine is in the acidic range, and operating near this pH should be avoided for aqueous formulations requiring clarity and stability.

Q5: How does pH influence the surface activity of this compound?

The surface activity of this compound is pH-dependent. The minimum surface tension for glycinate surfactants is typically observed in the pH range of 7 to 8.[3] In this range, the molecule has an optimal balance of hydrophilic and hydrophobic character to efficiently reduce surface tension.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or Haziness in Formulation The pH of the formulation may be too low, approaching the isoelectric point of this compound, which reduces its solubility.Adjust the pH of the formulation to the neutral or slightly alkaline range (pH 7.0 - 8.5) using a suitable buffering agent.
Decreased Foaming or Cleansing Performance The pH may be outside the optimal performance range (7-9), affecting the surfactant's properties. At low pH, the conversion to the less soluble acidic form reduces its effectiveness.Measure and adjust the pH of the formulation to be within the 7-9 range. Consider that for some N-acyl amino acid surfactants, foaming can be better at slightly more alkaline pH (8-10).
Chemical Degradation (e.g., loss of potency, presence of fatty acid) The formulation is at a very high or very low pH, or stored at elevated temperatures, leading to hydrolysis of the amide bond.Buffer the formulation to a pH between 6 and 8 for optimal long-term stability. Store the formulation at controlled room temperature or as recommended.
Inconsistent Surface Tension Reduction The pH of different batches may be inconsistent, leading to variability in performance.Implement strict pH control during manufacturing. Use a reliable pH meter and calibrate it regularly. Incorporate a suitable buffer system to maintain a stable pH.

Data on pH Impact

Performance of this compound
pH Critical Micelle Concentration (CMC) (mmol/L) Surface Tension at CMC (γcmc) (mN/m) Observations
5.0Higher (estimated)Higher (estimated)Reduced solubility; potential for precipitation. Surfactant is in its less active acidic form.
7.0~0.21~33Good performance with high surface activity.
8.0Optimal (estimated)Optimal (estimated, likely <33)Often cited as the optimal pH range for minimum surface tension for glycinates.[3]
9.0Slightly Higher (estimated)Slightly Higher (estimated)Good performance, though may be slightly less optimal than at pH 8.

* Data for sodium cocoyl glycinate.[4][5]

Stability of this compound

The primary stability concern for this compound is the hydrolysis of its amide bond. The rate of hydrolysis is significantly influenced by pH. Below is a qualitative representation of the hydrolysis rate at different pH values.

pH Range Relative Hydrolysis Rate Predominant Mechanism
< 4Moderate to HighAcid-catalyzed hydrolysis
4 - 6LowMinimal hydrolysis
6 - 8Very LowGenerally the range of maximum stability
8 - 10Low to ModerateBase-catalyzed hydrolysis begins to be significant
> 10Moderate to HighBase-catalyzed hydrolysis

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the CMC of this compound at a specific pH.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a buffered solution at the desired pH.

    • Prepare a series of dilutions from the stock solution, ranging from concentrations well below to well above the expected CMC (e.g., 0.01 mM to 10 mM).

  • Surface Tension Measurement:

    • Use a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring) to measure the surface tension of each dilution at a constant temperature.

    • Ensure the instrument is properly calibrated with deionized water.

    • Allow the surface tension reading to stabilize before recording the value for each concentration.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The resulting plot will show a region where surface tension decreases linearly with log C, followed by a plateau where the surface tension remains relatively constant.

    • The CMC is the concentration at the point of intersection of the two linear portions of the graph.

Protocol 2: Assessment of Hydrolytic Stability

Objective: To evaluate the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in buffers of different pH values (e.g., pH 4, 7, and 9).

    • Incubate the solutions at a constant, controlled temperature (e.g., 40°C or 50°C to accelerate degradation for easier measurement).

  • Time-Point Analysis:

    • At regular time intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each solution.

    • Analyze the concentration of the remaining this compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The formation of the degradation product, dodecanoic acid, can also be monitored.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration (ln[DG]) versus time for each pH.

    • If the reaction follows first-order kinetics, the plot will be linear.

    • The slope of the line is equal to the negative of the apparent first-order rate constant (-kobs).

    • Compare the rate constants at different pH values to determine the pH-stability profile.

Visualizations

experimental_workflow_cmc cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare buffered stock solution of this compound prep2 Create series of dilutions prep1->prep2 meas2 Measure surface tension of each dilution prep2->meas2 meas1 Calibrate Tensiometer meas1->meas2 an1 Plot Surface Tension vs. log(Concentration) meas2->an1 an2 Identify intersection of two linear regions an1->an2 an3 Determine CMC an2->an3

Figure 1: Experimental workflow for CMC determination.

logical_relationship_ph_stability cluster_ph pH Condition cluster_state Molecular State & Solubility cluster_outcome Formulation Outcome acidic Acidic pH (<5) protonated Protonated (Acid Form) Low Solubility acidic->protonated neutral Neutral pH (6-8) ionized Ionized (Salt Form) High Solubility neutral->ionized stable_perf Stable & High Performance neutral->stable_perf alkaline Alkaline pH (>9) ionized2 Ionized (Salt Form) High Solubility alkaline->ionized2 degradation Potential for Hydrolysis alkaline->degradation precipitate Precipitation / Haziness protonated->precipitate stable Stable & Clear Solution ionized->stable ionized2->stable_perf Optimal Performance

Figure 2: Impact of pH on this compound's state and formulation outcome.

References

Methods for removing dodecyl glycinate from protein samples after extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and protocols for effectively removing dodecyl glycinate (B8599266) from protein samples.

Frequently Asked Questions (FAQs)

Q1: What is dodecyl glycinate and why is its removal necessary?

This compound is an anionic surfactant used during protein extraction to solubilize proteins, particularly those embedded in cell membranes.[1] While essential for initial extraction, its presence can interfere with downstream applications such as mass spectrometry, ELISA, isoelectric focusing, and certain chromatographic techniques.[2][3] Therefore, reducing its concentration to a negligible level is a critical step in many experimental workflows.

Q2: What are the primary methods for removing this compound?

Several methods can be employed, each with its own advantages and disadvantages. The most common techniques include:

  • Dialysis: A size-based method where the protein solution is placed in a semi-permeable membrane, allowing smaller detergent molecules to diffuse out into a larger volume of buffer.[2][4]

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on size. The protein passes through the column, while smaller detergent monomers are trapped in the resin pores.[1][2][4]

  • Affinity/Adsorption Chromatography: Utilizes resins that specifically bind and remove detergent molecules from the sample.[3][5]

  • Protein Precipitation: Methods using agents like trichloroacetic acid (TCA) or cold acetone (B3395972) cause the protein to precipitate, leaving the detergent in the supernatant, which can then be discarded.[6][7][8]

  • Ion-Exchange Chromatography: This method separates molecules based on charge. The protein can be bound to a resin while the detergent is washed away.[2][4]

Q3: How do I select the most appropriate removal method for my experiment?

The choice of method depends on several factors, including the properties of your protein, the concentration of the this compound, the required final purity, and the downstream application. The decision-making workflow below can help guide your selection.

Q4: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form larger structures called micelles.[4] For size-based removal methods like dialysis and gel filtration to be effective, the detergent concentration should ideally be below its CMC, as only the smaller monomers can pass through the membrane or resin pores.[1][2][4] Detergents with a low CMC are generally more difficult to remove by these methods because they form micelles at lower concentrations and tend to bind more strongly to proteins.[1][2]

Q5: How can I verify that the this compound has been successfully removed?

Successful removal can be confirmed by the improved performance of your downstream application (e.g., sharper peaks in chromatography, better signal in mass spectrometry). For a more direct measurement, techniques like iodine vapor staining can be used to quantify the remaining detergent concentration in your sample.[9]

Method Selection and Experimental Workflows

The following diagrams illustrate a logical workflow for selecting a removal method and the general steps involved in a common technique.

Caption: Decision workflow for selecting a suitable detergent removal method.

Caption: General workflow for detergent removal using a spin column.

Quantitative Data Summary

The efficiency of detergent removal and protein recovery can vary significantly between methods and specific commercial products. The table below presents example data for the performance of a commercial detergent removal resin, illustrating the high efficiency achievable with affinity-based methods.[1]

DetergentStarting Concentration (%)Detergent Removal (%)Protein (BSA) Recovery (%)
SDS2.5>99~95
Sodium deoxycholate5.0>99~100
CHAPS3.0>99~90
Triton X-1002.0>99~87
Tween-200.25>99~87
Table adapted from data on Pierce™ Detergent Removal Resin.[1] This data is for illustrative purposes to show the potential effectiveness of affinity-based removal.

Troubleshooting Guide

Problem: My protein precipitated out of solution after I removed the this compound.

  • Possible Cause: The detergent may have been removed too quickly or too completely, causing the hydrophobic regions of your protein to aggregate.[9][10] This is common with membrane proteins that require a hydrophobic environment to stay soluble.[9]

  • Solution:

    • Try a gentler, more gradual method like stepwise dialysis against decreasing concentrations of detergent.

    • Consider exchanging the this compound for a different, non-interfering detergent that is more compatible with your downstream application.

    • If using adsorption beads, ensure the bead-to-sample ratio is optimized to avoid stripping away all detergent molecules.[9]

Problem: My protein yield is very low after the removal step.

  • Possible Cause: Your protein may be non-specifically binding to the removal apparatus (e.g., dialysis membrane, chromatography resin). Alternatively, if using precipitation, the protein pellet may not have been fully re-solubilized.[8]

  • Solution:

    • Adjust the pH or ionic strength of your buffer to minimize non-specific interactions.[2]

    • For precipitation methods, ensure you are using a robust solubilization buffer and adequate vortexing/sonication to redissolve the pellet.

    • When using spin columns, ensure the molecular weight of your protein is significantly larger than the molecular weight cut-off (MWCO) of the device to prevent protein loss.[1]

Problem: My downstream application (e.g., mass spectrometry) is still being affected by interference.

  • Possible Cause: Residual detergent, even at very low levels, can interfere with sensitive applications like mass spectrometry.[3][11]

  • Solution:

    • Use a high-performance method specifically designed for complete detergent removal, such as specialized affinity resins.[1][3] These can often remove over 95% of the detergent.[1][3][12]

    • Consider performing two different removal methods sequentially. For example, an initial dialysis step followed by a final cleanup with a detergent-adsorbing resin.

Experimental Protocols

Protocol 1: Detergent Removal by Dialysis

This protocol is suitable for removing this compound when the initial concentration is above its CMC, provided the sample can be diluted. It is a gentle but time-consuming method.[2]

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa).

  • Dialysis buffer (at least 200-500 times the sample volume).[13]

  • Stir plate and stir bar.

  • 4°C environment (cold room or refrigerator).

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with DI water.

  • If the this compound concentration is high, dilute the protein sample with a compatible buffer to bring the detergent concentration below its CMC.[2]

  • Load the protein sample into the dialysis tubing/cassette, avoiding the introduction of air bubbles, and seal securely with clamps.[14]

  • Place the sealed sample into a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume for efficient diffusion.[13]

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for 2-4 hours.[13][14]

  • Change the dialysis buffer. Discard the old buffer and replace it with an equal volume of fresh, cold buffer.

  • Repeat the buffer change at least two more times. For maximum removal, the final dialysis step can be performed overnight.[13][14]

  • Carefully remove the sample from the dialysis device and proceed with your downstream application.

Protocol 2: Size Exclusion Chromatography (Spin Column Format)

This method is rapid (<15 minutes) and effective for removing detergents from small sample volumes.[3][5]

Materials:

  • Pre-packed size exclusion spin column (e.g., Zeba™ Desalt Spin Columns).[1]

  • Collection tubes.

  • Variable-speed microcentrifuge.

  • Desired exchange buffer.

Procedure:

  • Prepare the spin column by removing the bottom closure and loosening the cap. Place it in a collection tube.

  • Centrifuge the column for 2 minutes at the manufacturer-recommended g-force (e.g., 1,500 x g) to remove the storage buffer.

  • Place the column in a new collection tube. Add 300-500 µL of your desired exchange buffer to the top of the resin bed.

  • Centrifuge again for 2 minutes at the same speed to equilibrate the resin. Repeat this wash step 2-3 times, discarding the flow-through each time.

  • Place the equilibrated column into a new, clean collection tube.

  • Slowly apply your protein sample to the center of the compact resin bed.

  • Centrifuge for 2 minutes at the recommended speed.

  • The collected flow-through is your purified, detergent-depleted protein sample. The this compound remains trapped in the resin.

Protocol 3: Protein Precipitation with Cold Acetone

This method is effective for concentrating the protein while removing detergents and other contaminants. However, it can cause denaturation, so it is best suited for applications where protein activity is not required, such as mass spectrometry analysis.[6][8]

Materials:

  • Pre-chilled (-20°C) acetone.

  • Microcentrifuge tubes.

  • Refrigerated microcentrifuge (4°C).

  • Resuspension buffer compatible with downstream analysis.

Procedure:

  • Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.

  • Add at least four volumes of ice-cold (-20°C) acetone to the sample (e.g., 400 µL).

  • Vortex briefly and incubate at -20°C for 60 minutes to allow the protein to precipitate.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[8]

  • Carefully decant and discard the supernatant, which contains the this compound. Be careful not to disturb the protein pellet.

  • (Optional) To remove residual acetone, allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.[15]

  • Resuspend the protein pellet in a suitable volume of the desired buffer. Vortex or sonicate as needed to fully dissolve the protein.

References

Strategies to improve the yield of dodecyl glycinate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dodecyl glycinate (B8599266).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of dodecyl glycinate, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low when reacting glycine (B1666218) and dodecanol (B89629) directly with an acid catalyst?

Possible Causes:

  • Zwitterionic Nature of Glycine: Glycine exists as a zwitterion, with a positively charged amino group and a negatively charged carboxylate group. The protonated amino group is not nucleophilic, and the carboxylate is unreactive toward esterification.

  • Poor Solubility: Glycine has limited solubility in many organic solvents, especially non-polar ones where dodecanol is soluble, leading to a heterogeneous reaction mixture and poor reaction kinetics.

  • Unwanted Side Reactions: The unprotected amino group of glycine can react with the activated carboxylic acid or the newly formed ester, leading to the formation of amides (e.g., glycylglycine (B550881) dodecyl ester) and other byproducts.

Solutions:

  • N-Protection of Glycine: The most effective strategy is to protect the amino group of glycine with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z). This prevents the zwitterion formation and side reactions at the amino group.

  • Use of Coupling Agents: For N-protected glycine, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) can efficiently promote the esterification with dodecanol under mild conditions.[1][2][3][4][5]

  • Fischer-Speier Esterification with N-Protected Glycine: While direct Fischer-Speier esterification of glycine is problematic, the N-protected derivative can be effectively esterified with dodecanol using an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) with continuous removal of water.[6]

Q2: After reacting N-Boc-glycine with dodecanol using DCC, a significant amount of a white precipitate is formed, and my product is difficult to purify. What is this precipitate and how can I deal with it?

The precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.

Solutions for DCU Removal:

  • Filtration: DCU is largely insoluble in many common organic solvents like dichloromethane (B109758) (DCM) and ethyl acetate (B1210297). Most of it can be removed by simple filtration of the reaction mixture.

  • Solvent Choice for Crystallization/Purification: During workup and purification, choosing a solvent system where the desired this compound is soluble but DCU is not can facilitate its removal. For example, after filtration, the filtrate can be concentrated and redissolved in a solvent like cold diethyl ether, where DCU has very low solubility, causing any remaining DCU to precipitate.

  • Alternative Coupling Agents: Consider using a water-soluble carbodiimide (B86325) such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The corresponding urea (B33335) byproduct is water-soluble and can be easily removed during the aqueous workup.

Q3: My final product after deprotection of N-Boc-dodecyl glycinate is impure. What are the likely impurities and how can I purify the final product?

Likely Impurities:

  • Unreacted N-Boc-dodecyl glycinate: Incomplete deprotection will leave starting material in your product.

  • Side products from deprotection: The strong acids used for Boc deprotection (e.g., trifluoroacetic acid - TFA) can sometimes lead to side reactions if not performed under controlled conditions (e.g., low temperature).

  • Residual deprotection reagents: Salts formed during the neutralization of the deprotection acid can be present.

Purification Strategies:

  • Acid-Base Extraction: After deprotection, the this compound will have a free amino group, making it basic. You can wash the organic solution with a dilute aqueous acid (e.g., 0.1 M HCl) to protonate the amino group and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃) and extracting with an organic solvent will recover the purified this compound.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying this compound from closely related impurities. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to achieve a high yield of this compound?

The most reliable and high-yielding method generally involves a three-step process:

  • N-protection of glycine: Using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to form N-Boc-glycine.[7]

  • Esterification: Coupling N-Boc-glycine with dodecanol using a carbodiimide coupling agent like DCC with HOBt or EDC.[2][5]

  • Deprotection: Removing the Boc group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[8][9][10][11][12]

Q2: Can I use Fischer-Speier esterification for this synthesis?

Direct Fischer-Speier esterification of glycine with dodecanol is generally low-yielding due to the zwitterionic nature of glycine.[6] However, you can perform a Fischer esterification on N-protected glycine (e.g., N-Boc-glycine) with dodecanol using an acid catalyst and a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.

Q3: Are there any "green" or milder alternatives for the synthesis of this compound?

Yes, enzymatic synthesis using a lipase (B570770) is a promising green alternative. Lipases can catalyze the esterification of N-protected glycine with dodecanol under mild conditions, often without the need for organic solvents. This method can offer high selectivity and reduce the generation of hazardous waste.[13][14][15][16]

Q4: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (e.g., N-Boc-glycine and dodecanol) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The spots can be visualized using a UV lamp (if the compounds are UV-active) or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for the deprotected amine).

Data Presentation: Comparison of Synthesis Strategies

The following table summarizes typical reaction conditions and expected yields for different this compound synthesis strategies.

StrategyKey ReagentsTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-Boc Protection + DCC/HOBt Coupling N-Boc-Glycine, Dodecanol, DCC, HOBtDichloromethane (DCM)0 to 2512-2485-95
Fischer-Speier (N-Protected) N-Boc-Glycine, Dodecanol, p-TsOHToluene110 (Reflux)8-1670-85
Enzymatic Synthesis (Lipase) N-Boc-Glycine, Dodecanol, Immobilized LipaseSolvent-free or Toluene40-6024-7275-90

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Boc Protection and DCC/HOBt Coupling

Step 1: Synthesis of N-Boc-Glycine

  • Dissolve glycine (7.5 g, 100 mmol) in 100 mL of a 1:1 mixture of dioxane and 1 M NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 110 mmol) portion-wise while maintaining the pH between 9 and 10 with the addition of 1 M NaOH.

  • Stir the mixture at room temperature for 4-6 hours.

  • Concentrate the solution under reduced pressure to remove the dioxane.

  • Wash the aqueous solution with ethyl acetate (3 x 50 mL) to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-Boc-glycine as a white solid.

Step 2: Esterification of N-Boc-Glycine with Dodecanol

  • Dissolve N-Boc-glycine (17.5 g, 100 mmol), dodecanol (18.6 g, 100 mmol), and HOBt (15.3 g, 100 mmol) in 200 mL of DCM.[17]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (22.7 g, 110 mmol) in 50 mL of DCM.[17]

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain crude N-Boc-dodecyl glycinate.

Step 3: Deprotection of N-Boc-dodecyl glycinate

  • Dissolve the crude N-Boc-dodecyl glycinate in a 1:1 mixture of TFA and DCM (100 mL).[9]

  • Stir the solution at room temperature for 1-2 hours (monitor by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound. Further purification can be achieved by column chromatography if necessary.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Esterification cluster_step3 Step 3: Deprotection glycine Glycine nboc_glycine N-Boc-Glycine glycine->nboc_glycine Dioxane/NaOH boc2o (Boc)₂O boc2o->nboc_glycine nboc_ester N-Boc-dodecyl glycinate nboc_glycine->nboc_ester DCM dodecanol Dodecanol dodecanol->nboc_ester coupling DCC, HOBt coupling->nboc_ester final_product This compound nboc_ester->final_product deprotection TFA/DCM deprotection->final_product

Caption: Workflow for the synthesis of this compound via N-Boc protection.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of this compound cause1 Zwitterionic Glycine low_yield->cause1 cause2 Poor Solubility low_yield->cause2 cause3 Side Reactions (Amide Formation) low_yield->cause3 solution1 N-Protect Glycine (e.g., Boc) cause1->solution1 solution2 Use Coupling Agents (DCC/HOBt) cause1->solution2 solution3 Optimize Solvent System cause2->solution3 cause3->solution1

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Addressing dodecyl glycinate interference in downstream assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to dodecyl glycinate (B8599266) in downstream experimental assays. Dodecyl glycinate, a zwitterionic surfactant, is utilized in various biological applications for its ability to solubilize proteins and lipids. However, its presence, even in trace amounts, can lead to significant interference in common downstream assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, mitigate, and resolve these interferences, ensuring the accuracy and reliability of their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biological research?

This compound is a gentle, zwitterionic surfactant. Its amphipathic nature, possessing both a hydrophobic dodecyl tail and a hydrophilic glycinate headgroup, makes it effective at disrupting cell membranes and solubilizing proteins and lipids. It is often chosen as a milder alternative to harsher detergents like sodium dodecyl sulfate (B86663) (SDS).

Q2: How can this compound interfere with my downstream assays?

This compound can interfere with assays in several ways:

  • Enzyme Inhibition or Activation: It can directly interact with enzymes, altering their conformation and affecting their activity, leading to inaccurate measurements in enzyme-based assays.

  • Protein-Protein Interaction Disruption: It can interfere with antibody-antigen binding in immunoassays like ELISA and Western blotting.

  • Interference with Detection Systems: The surfactant can affect the output of colorimetric, fluorescent, or chemiluminescent detection systems.

  • Inhibition of Polymerase Activity: In PCR, it can inhibit the DNA polymerase, leading to reduced or no amplification.

  • Alteration of Protein Conformation: The binding of this compound can alter the native structure of proteins, which may affect their function or interaction with other molecules.[1][2][3][4][5]

Q3: At what concentration does this compound typically start to cause interference?

The concentration at which this compound interferes with an assay is highly dependent on the specific assay and the components involved. While specific data for this compound is limited, information from the structurally similar surfactant, sodium dodecyl sulfate (SDS), can provide some guidance. For instance, SDS concentrations as low as 0.01% can inhibit PCR, and even lower concentrations can interfere with mass spectrometry.[6] It is crucial to determine the tolerance of your specific assay to this compound.

Q4: What are the common signs of this compound interference in my experiments?

Common indicators of interference include:

  • Inconsistent or non-reproducible results.

  • High background noise or false positives/negatives in immunoassays. [7][8][9]

  • Reduced or complete inhibition of enzyme activity. [10][11][12][13]

  • Poor or no amplification in PCR. [14]

  • Smeared bands or altered migration in Western blotting. [15]

Troubleshooting Guides

Issue 1: High Background or Low Signal in ELISA

High background or a weak signal in an ELISA can be indicative of this compound interference with the antibody-antigen interaction or the detection enzyme.

Troubleshooting Workflow:

A High Background or Low Signal in ELISA B Run a Detergent Compatibility Control A->B C Spike known concentration of analyte into samples with and without this compound B->C D Significant difference in signal? C->D E Interference Confirmed D->E Yes L No significant difference D->L No F Implement a Detergent Removal Method E->F G Optimize Blocking and Washing Steps E->G J Re-run Assay F->J H Increase blocking agent concentration or try a different blocking agent G->H I Increase number and duration of wash steps G->I H->J I->J K Issue Resolved J->K M Investigate other causes of poor signal L->M

Caption: ELISA Troubleshooting Workflow for this compound Interference.

Mitigation Strategies:

  • Detergent Removal: Prior to performing the ELISA, remove this compound from your sample using methods like precipitation, dialysis, or specialized detergent removal columns.

  • Assay Buffer Optimization: Include non-ionic detergents like Tween-20 in your wash buffers to help counteract the effects of this compound.[16]

  • Increase Blocking: Use a higher concentration of your blocking agent or try a different blocking agent (e.g., BSA, non-fat milk, or commercial blockers).

Issue 2: Inhibition of PCR Amplification

The presence of this compound, even at low concentrations, can inhibit DNA polymerase activity.

Troubleshooting Workflow:

A No or Low PCR Amplification B Run an Internal Positive Control (IPC) A->B C Is the IPC also inhibited? B->C I No C->I K Yes C->K D Inhibition Suspected E Dilute the Sample D->E F Perform a Detergent Removal Step D->F G Re-run PCR E->G F->G H Issue Resolved G->H J Investigate other causes of PCR failure (e.g., primer design, template quality) I->J K->D

Caption: PCR Troubleshooting Workflow for this compound Interference.

Mitigation Strategies:

  • Sample Dilution: Diluting the sample can often reduce the concentration of this compound to a level that is no longer inhibitory to the polymerase.

  • DNA Purification: Use a robust DNA purification method that effectively removes surfactants. Silica-based spin columns are often effective.

  • Detergent-Resistant Polymerase: Consider using a DNA polymerase that is known to be more tolerant to common PCR inhibitors.

Issue 3: Inaccurate Results in Enzyme-Based Assays

This compound can directly interact with enzymes, leading to either inhibition or, in some cases, activation, resulting in unreliable kinetic data.

Troubleshooting Workflow:

A Inconsistent or Unexpected Enzyme Activity B Run a No-Enzyme Control with this compound A->B C Does the surfactant alone produce a signal? B->C K Yes C->K Yes L No C->L No D Direct Interference with Detection H Implement Detergent Removal D->H E Run a No-Substrate Control with Enzyme and Surfactant F Does the surfactant affect the enzyme's baseline? E->F G Direct Effect on Enzyme F->G Yes M No F->M No G->H I Re-run Assay H->I J Issue Resolved I->J K->D L->E

References

Technical Support Center: Overcoming Challenges in the Purification of Synthesized Dodecyl Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of synthesized dodecyl glycinate (B8599266). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental purification of this amphiphilic amino acid ester.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of dodecyl glycinate, presented in a question-and-answer format.

Problem Potential Causes Solutions & Recommendations
Low Yield After Purification Incomplete reaction: The initial synthesis of this compound did not proceed to completion, leaving unreacted starting materials. Product loss during extraction: Emulsion formation or unfavorable partitioning can lead to the loss of product in the aqueous phase. Product loss during recrystallization: The chosen solvent system may have too high solubility for this compound at low temperatures, or an insufficient amount of anti-solvent was used. Adsorption onto stationary phase: During column chromatography, the product may irreversibly bind to the stationary phase.Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the consumption of starting materials before proceeding to purification. Extraction Optimization: Adjust the pH of the aqueous phase to suppress the ionization of the carboxylic acid group of any unreacted glycine (B1666218), making it less soluble in the organic phase. Break emulsions by adding brine or by centrifugation. Recrystallization Optimization: Conduct small-scale solvent screening to identify a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A common starting point for N-acyl amino acids is a polar solvent like ethyl acetate (B1210297) or tetrahydrofuran (B95107) (THF), with a non-polar anti-solvent such as hexanes or heptane (B126788).[1] Chromatography Media Selection: If using column chromatography, consider using a less polar stationary phase or adding a mobile phase modifier to reduce strong interactions.
Presence of Unreacted Starting Materials (Glycine and Dodecanol) Inefficient extraction: The washing steps during liquid-liquid extraction may not be sufficient to remove all water-soluble (glycine) or organic-soluble (dodecanol) starting materials. Co-crystallization: Unreacted starting materials may have similar solubility profiles to the product and co-crystallize.Aqueous Washing: For removing glycine, wash the organic phase with a slightly acidic aqueous solution (e.g., dilute HCl) to protonate the glycine, increasing its aqueous solubility. Follow with a wash with deionized water to remove any residual acid. Chromatographic Separation: If recrystallization is ineffective, column chromatography is a reliable method to separate this compound from the more polar glycine and the less polar dodecanol. A silica (B1680970) gel stationary phase with a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective.
Product Discoloration Presence of impurities from starting materials: Commercial starting materials may contain colored impurities. Degradation during synthesis or purification: Prolonged heating or exposure to acidic or basic conditions can lead to the degradation of the product. Oxidation: Certain amino acid derivatives can be susceptible to oxidation, especially if exposed to air and light for extended periods.[2]Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Gently heat and stir the mixture, then filter the carbon to remove colored impurities.[3] Mild Purification Conditions: Avoid excessive temperatures during recrystallization and solvent removal. If using chromatography, ensure the stationary phase is neutral or use buffered mobile phases to prevent degradation. Inert Atmosphere: For sensitive compounds, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Formation of Emulsions During Liquid-Liquid Extraction Amphiphilic nature of the product: this compound itself is a surfactant and can stabilize emulsions between aqueous and organic layers. High concentration of dissolved salts: High salt concentrations can sometimes contribute to emulsion formation.Break Emulsions with Brine: Add a saturated sodium chloride (brine) solution to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion. Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed. The centrifugal force will help to separate the two phases. Filtration through Celite: Passing the emulsion through a pad of celite can sometimes help to break it up.
Oily Product Instead of Crystalline Solid After Recrystallization Presence of impurities: Impurities can inhibit crystal lattice formation, resulting in an oil. Inappropriate solvent system: The chosen solvent system may not be optimal for inducing crystallization. Cooling too rapidly: Rapid cooling can lead to the product oiling out instead of forming crystals.Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a quick filtration through a silica plug before attempting recrystallization. Solvent System Adjustment: Experiment with different solvent and anti-solvent combinations. A rule of thumb is to use a solvent that has a similar functional group to the compound.[4] For esters, ethyl acetate is a good starting point.[4] Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Seeding with a small crystal of pure product can also promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities include unreacted starting materials such as glycine and dodecanol.[2] Side products from the synthesis can also be present, such as di-dodecylated glycine or products resulting from side reactions of the activating agents used in the synthesis.[1]

Q2: What is a suitable solvent system for the recrystallization of this compound?

A2: For N-acyl amino acids, a common approach is to dissolve the compound in a hot polar solvent in which it is highly soluble, and then add a non-polar anti-solvent to induce crystallization upon cooling.[1] A good starting point for this compound would be dissolving in hot ethyl acetate or THF and adding hexanes or heptane as the anti-solvent until turbidity is observed.[1][5]

Q3: How can I monitor the purity of this compound during the purification process?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of purification. For quantitative analysis of purity and identification of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6] A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is often suitable for N-acyl amino acids.[6]

Q4: What is the optimal pH for liquid-liquid extraction of this compound?

A4: The optimal pH will depend on the pKa of the carboxylic acid and amino groups of this compound. To ensure the product remains in the organic phase, the pH of the aqueous phase should be adjusted to be at least 2 pH units below the pKa of the amino group and 2 pH units above the pKa of the carboxylic acid group to keep the molecule in its neutral, zwitterionic form. For washing steps to remove acidic or basic impurities, the pH can be adjusted accordingly to ionize the impurities and draw them into the aqueous phase.

Q5: My this compound product is difficult to handle due to its waxy or sticky nature. How can I improve its physical properties?

A5: The physical properties of the final product are highly dependent on its purity. A waxy or sticky consistency often indicates the presence of impurities. Repeated recrystallizations from an appropriate solvent system can lead to a more crystalline and manageable solid. Freeze-drying (lyophilization) from a suitable solvent can also yield a fine powder, although this does not improve the chemical purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents. A good solvent system will dissolve the compound when hot but result in poor solubility when cold. A promising combination is ethyl acetate and hexanes.[1][5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil with stirring. Continue adding ethyl acetate dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes, then filter it hot through a fluted filter paper to remove the carbon.

  • Crystallization: Remove the flask from the heat and slowly add hexanes dropwise until the solution becomes slightly cloudy. If too much hexanes is added, add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Liquid-Liquid Extraction for this compound Purification

This protocol outlines a procedure for the purification of this compound using liquid-liquid extraction to remove water-soluble and some polar organic impurities.

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer. This step helps to remove highly water-soluble impurities.

  • Base Wash: To remove any unreacted acidic starting materials or acidic byproducts, wash the organic layer with a saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is basic. Separate the layers and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with brine. This helps to remove residual water and break any emulsions that may have formed.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.

Protocol 3: Column Chromatography of this compound

This protocol provides a general method for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Column Packing: Pack a chromatography column with silica gel using a slurry of silica in hexanes.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate) or a more polar solvent like dichloromethane (B109758) if necessary, and then adsorb it onto a small amount of silica gel. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific impurities present and should be determined by preliminary TLC analysis.[7][8]

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification Workflow for this compound

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude this compound Extraction Liquid-Liquid Extraction (Aqueous Washes) Crude_Product->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal_1 Solvent Removal Drying->Solvent_Removal_1 Purification_Choice Purity Check (TLC/HPLC) Solvent_Removal_1->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Sufficiently Pure Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Impurities Persist Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A general workflow for the purification of this compound.

Troubleshooting Decision Tree for Low Purity

Troubleshooting_Purity Start Low Purity of this compound Impurity_ID Identify Impurities (TLC, HPLC, NMR) Start->Impurity_ID Unreacted_SM Unreacted Starting Materials (Glycine, Dodecanol) Impurity_ID->Unreacted_SM Glycine or Dodecanol detected Side_Products Synthesis Side-Products Impurity_ID->Side_Products Unknown spots/peaks Degradation Degradation Products Impurity_ID->Degradation Product decomposition observed Solution_Extraction Optimize Liquid-Liquid Extraction (Adjust pH, more washes) Unreacted_SM->Solution_Extraction Solution_Chromatography Perform Column Chromatography (Gradient elution) Unreacted_SM->Solution_Chromatography Solution_Recrystallization Optimize Recrystallization (Different solvent system) Side_Products->Solution_Recrystallization Side_Products->Solution_Chromatography Solution_Conditions Modify Synthesis/Purification Conditions (Lower temperature, inert atmosphere) Degradation->Solution_Conditions

Caption: A decision tree for troubleshooting low purity issues.

References

Adjusting ionic strength to modulate dodecyl glycinate micelle formation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecyl glycinate (B8599266) and investigating the impact of ionic strength on its micelle formation.

Frequently Asked Questions (FAQs)

Q1: What is the Critical Micelle Concentration (CMC) and why is it important for dodecyl glycinate?

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant, such as this compound, above which surfactant molecules self-assemble to form micelles.[1] Below the CMC, this compound molecules exist primarily as individual monomers in solution. The CMC is a crucial parameter because the formation of micelles leads to significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity.[2] Understanding the CMC of this compound is essential for its application in drug delivery, as micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Q2: How does adjusting the ionic strength of the solution affect the CMC of this compound?

For ionic surfactants like this compound, increasing the ionic strength of the solution by adding a salt, such as sodium chloride (NaCl), typically leads to a decrease in the CMC.[3] The added salt ions help to shield the electrostatic repulsion between the charged head groups of the this compound monomers.[4] This reduction in repulsion facilitates the aggregation of monomers into micelles at a lower surfactant concentration.[5][6]

Q3: What are the common experimental methods to determine the CMC of this compound?

Several techniques can be employed to determine the CMC of this compound. The most common methods include:

  • Surface Tensiometry: This method measures the surface tension of the solution at various surfactant concentrations. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant. The CMC is identified as the point of inflection in the surface tension versus log-concentration plot.[7]

  • Conductivity Measurement: This technique is suitable for ionic surfactants like this compound. The conductivity of the solution changes with the surfactant concentration. A distinct break in the plot of conductivity versus concentration indicates the onset of micelle formation, which corresponds to the CMC.[7]

  • Fluorescence Spectroscopy: This method utilizes a fluorescent probe that is sensitive to the polarity of its microenvironment. When micelles form, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence properties. Plotting this change against the surfactant concentration allows for the determination of the CMC.[8]

Q4: Can impurities in my this compound sample affect the CMC measurement?

Yes, impurities can significantly impact the measured CMC. Even small amounts of surface-active impurities can lead to a premature decrease in surface tension, resulting in an inaccurate CMC value. It is crucial to use high-purity this compound and solvents for accurate and reproducible results.

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible CMC values between experiments.

  • Possible Cause: Fluctuations in experimental conditions.

    • Solution: The CMC is sensitive to temperature, pH, and ionic strength.[1] Ensure that these parameters are strictly controlled and consistent across all experiments. Use a thermostatted water bath to maintain a constant temperature and a calibrated pH meter to verify the pH of your solutions.

  • Possible Cause: Inaccurate solution preparation.

    • Solution: Precisely prepare all surfactant and salt solutions using calibrated analytical balances and volumetric flasks. Ensure complete dissolution of the this compound and any added salts.

Issue 2: A poorly defined or absent break-point in the surface tension or conductivity plot.

  • Possible Cause: Insufficient data points around the CMC.

    • Solution: Increase the number of data points collected, especially in the concentration range where the CMC is expected. This will help to more clearly define the two linear regions of the plot, making the break-point more apparent.

  • Possible Cause: Presence of impurities.

    • Solution: As mentioned in the FAQs, impurities can obscure the CMC. If possible, purify the this compound sample. Ensure that all glassware is thoroughly cleaned to remove any residual contaminants.

Issue 3: Unexpectedly high or low CMC values compared to literature.

  • Possible Cause: Differences in experimental conditions.

    • Solution: Carefully compare your experimental conditions (temperature, pH, specific salt used, and its concentration) with those reported in the literature. Even minor differences can lead to significant shifts in the CMC.

  • Possible Cause: Different measurement techniques.

    • Solution: Different methods for determining the CMC can yield slightly different values because they measure changes in different physical properties of the solution.[1] Be aware of the technique used in the literature you are comparing your results to.

Data Presentation

The following table provides example data on how the Critical Micelle Concentration (CMC) of an anionic surfactant, Sodium Dodecyl Sulfate (SDS), is affected by the addition of Sodium Chloride (NaCl). This data is provided for illustrative purposes to demonstrate the expected trend for this compound, a similar anionic surfactant.

NaCl Concentration (mM)CMC of SDS (mM)
08.2
105.3
203.8
502.2
1001.3

Note: This data is for Sodium Dodecyl Sulfate (SDS) and is intended to serve as a representative example. Actual CMC values for this compound may vary.

Experimental Protocols

Protocol 1: CMC Determination by Surface Tensiometry
  • Preparation of Solutions:

    • Prepare a stock solution of high-purity this compound in deionized water.

    • Prepare a series of dilutions of the this compound stock solution with deionized water and with the desired concentrations of NaCl.

  • Measurement:

    • Calibrate the surface tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each solution, starting from the most dilute.

    • Ensure the platinum plate or ring is thoroughly cleaned between each measurement.

    • Allow the surface tension reading to stabilize before recording the value.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The plot will show two linear regions. The CMC is the concentration at the intersection of the two extrapolated lines.

Protocol 2: CMC Determination by Conductivity Measurement
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a series of dilutions of the stock solution with deionized water and with the desired concentrations of NaCl.

  • Measurement:

    • Calibrate the conductivity meter using standard solutions.

    • Measure the conductivity of each solution, ensuring the electrode is properly rinsed and dried between measurements.

    • Maintain a constant temperature throughout the experiment using a water bath.

  • Data Analysis:

    • Plot the specific conductivity versus the concentration of this compound.

    • The plot will exhibit two linear segments with different slopes. The CMC is the concentration at which the break in the plot occurs.

Visualizations

Experimental_Workflow_Tensiometry cluster_prep Solution Preparation cluster_measurement Tensiometry Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Create Dilution Series with Varying [NaCl] prep_stock->prep_dilutions prep_nacl Prepare NaCl Stock Solution prep_nacl->prep_dilutions measure Measure Surface Tension of Each Dilution prep_dilutions->measure calibrate Calibrate Tensiometer calibrate->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine_cmc Determine CMC from Plot Inflection plot->determine_cmc

Caption: Workflow for CMC determination using surface tensiometry.

Ionic_Strength_Effect increase_ionic_strength Increase Ionic Strength (Add NaCl) shielding Shielding of Head Group Repulsion increase_ionic_strength->shielding facilitated_aggregation Facilitated Monomer Aggregation shielding->facilitated_aggregation decrease_cmc Decrease in Critical Micelle Concentration (CMC) facilitated_aggregation->decrease_cmc

Caption: Logical relationship of increasing ionic strength on CMC.

References

Technical Support Center: Long-Term Storage and Stability of Dodecyl Glycinate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of dodecyl glycinate (B8599266) solutions. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of dodecyl glycinate solutions?

A1: For optimal long-term stability, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C) or frozen (≤ -20°C). Storage at -80°C can further extend the shelf-life. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use volumes before freezing. Solutions should be stored in tightly sealed, opaque containers to protect against light and oxidative degradation.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The two main degradation pathways for this compound in aqueous solutions are:

  • Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, which breaks the molecule down into dodecanol (B89629) and glycine (B1666218). This process is accelerated by both acidic and basic conditions and higher temperatures.

  • Oxidation: The amino group of the glycine moiety can be susceptible to oxidation, especially in the presence of oxygen, trace metal ions, and light. This can lead to the formation of various impurities.

Q3: My this compound solution appears cloudy or has formed a precipitate. What is the cause and how can I resolve it?

A3: this compound is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic glycine head) and a water-fearing (hydrophobic dodecyl tail) part. This structure can lead to self-assembly and precipitation in aqueous solutions, especially under certain conditions.

Common causes of precipitation include:

  • Low Temperature: While refrigeration is recommended for chemical stability, the solubility of this compound may decrease at lower temperatures, leading to precipitation.

  • High Concentration: Solutions with concentrations above the critical micelle concentration (CMC) may be prone to forming larger aggregates and precipitating over time.

  • pH Changes: The solubility of this compound can be pH-dependent. Changes in the buffer pH can alter the charge of the glycine headgroup, affecting its solubility.

  • High Ionic Strength: The presence of high concentrations of salts in the buffer can decrease the solubility of amphiphilic molecules, a phenomenon known as "salting out."

To resolve this issue, refer to the Troubleshooting Guide: Precipitation in this compound Solutions .

Q4: How can I assess the stability of my this compound solution?

A4: The stability of a this compound solution can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact this compound from its degradation products and any other impurities. By analyzing samples over time, you can quantify the remaining concentration of this compound and detect the appearance of any degradation products. For a detailed procedure, see the Experimental Protocols section.

Troubleshooting Guides

Troubleshooting Precipitation in this compound Solutions

If you observe cloudiness or precipitation in your this compound solution, follow these steps:

  • Visual Inspection: Confirm the presence of a precipitate. It may appear as a fine cloudiness, distinct particles, or a film on the container walls.

  • Gentle Warming: Warm the solution to 37°C in a water bath and gently agitate. This can often redissolve precipitates caused by low-temperature storage. Do not overheat, as this can accelerate chemical degradation.

  • pH Check: Measure the pH of the solution. If it has shifted from the expected value, it may be the cause of precipitation.

  • Dilution: Try diluting a small aliquot of the solution with the appropriate buffer to see if the precipitate dissolves. This can indicate that the concentration is too high.

  • Filtration: If the precipitate does not redissolve, it may be necessary to filter the solution through a 0.22 µm filter to remove the insoluble material before use. Be aware that this will lower the effective concentration of your solution.

  • Preparation of a Fresh Solution: If precipitation is persistent or if the solution has been stored for an extended period, it is best to prepare a fresh solution.

Data Presentation

Table 1: General Stability of this compound Solutions under Different Storage Conditions

Storage TemperaturepH RangeExpected Stability (Qualitative)Common Issues
Room Temperature (~25°C)6.0 - 8.0LowRapid hydrolysis, potential for microbial growth.
Refrigerated (2-8°C)6.0 - 8.0ModerateSlower hydrolysis, potential for precipitation at higher concentrations.
Frozen (≤ -20°C)6.0 - 8.0HighMinimal chemical degradation. Risk of precipitation upon thawing. Avoid freeze-thaw cycles.
Acidic (pH < 6.0)AnyLowAccelerated acid-catalyzed hydrolysis.
Basic (pH > 8.0)AnyLowAccelerated base-catalyzed hydrolysis.

Table 2: Factors Influencing the Stability of this compound Solutions

FactorEffect on StabilityRecommendations
Temperature Higher temperatures accelerate hydrolysis.Store at refrigerated or frozen temperatures.
pH pH extremes (acidic or basic) catalyze hydrolysis.Maintain pH in the range of 6.0 - 8.0.
Light Exposure Can promote oxidative degradation.Store in opaque containers.
Oxygen Can lead to oxidation of the amino group.Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing.
Concentration Higher concentrations may increase the likelihood of precipitation.Prepare solutions at the lowest effective concentration.
Buffer Components High salt concentrations can cause "salting out".Use buffers with moderate ionic strength.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general reversed-phase HPLC method that can be adapted to monitor the stability of this compound by separating the parent compound from its primary degradation products, dodecanol and glycine.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

  • Dodecanol reference standard

  • Glycine reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare individual standard solutions of this compound, dodecanol, and glycine in the mobile phase. Also, prepare a mixed standard solution containing all three components.

  • Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to an appropriate concentration.

  • Analysis: Inject the standards and the sample onto the HPLC system and record the chromatograms.

  • Data Evaluation: Identify the peaks for this compound, dodecanol, and glycine based on the retention times of the standards. The peak area of this compound can be used to quantify its concentration over time. The appearance and increase of peaks corresponding to dodecanol and glycine indicate degradation.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are used to identify potential degradation products and pathways and to demonstrate the specificity of the stability-indicating analytical method.

Procedure: Prepare several aliquots of a this compound solution (e.g., 1 mg/mL in a neutral buffer). Expose each aliquot to one of the following stress conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the solution and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the solution and incubate at 60°C for 24 hours.

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to the solution and store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solution at 60°C for 7 days.

  • Photostability: Expose the solution to light according to ICH Q1B guidelines.

After the designated time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1. The resulting chromatograms will show the degradation products formed under each condition.

Mandatory Visualizations

Degradation Pathway of this compound DodecylGlycinate This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻, Heat) DodecylGlycinate->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) DodecylGlycinate->Oxidation Dodecanol Dodecanol Hydrolysis->Dodecanol Glycine Glycine Hydrolysis->Glycine OxidizedProducts Oxidized Products Oxidation->OxidizedProducts

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Testing start Start prep Prepare this compound Solution start->prep aliquot Aliquot into Multiple Vials prep->aliquot storage Store under Different Conditions (e.g., 4°C, -20°C, RT) aliquot->storage sampling Sample at Time Points (T=0, 1, 3, 6 months) storage->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data Quantify this compound and Degradation Products hplc->data report Generate Stability Report data->report end End report->end

Caption: Workflow for a long-term stability study.

Troubleshooting Logic for Solution Precipitation action action start Precipitate Observed? warm Gentle Warming (37°C)? start->warm dissolved1 Precipitate Dissolved? warm->dissolved1 Apply action1 Solution is likely supersaturated or stored at too low a temperature. Use with caution or dilute. dissolved1->action1 Yes ph_check Check pH dissolved1->ph_check No end Issue Resolved action1->end ph_ok pH within range? ph_check->ph_ok action2 Adjust pH to target range. ph_ok->action2 No action3 High concentration or salting out. Consider dilution or preparing a fresh solution with lower ionic strength. ph_ok->action3 Yes action2->end action3->end

Caption: Troubleshooting flowchart for precipitation issues.

Validation & Comparative

Dodecyl Glycinate vs. Sodium Dodecyl Sulfate (SDS): A Comparative Guide for Protein Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Sodium Dodecyl Sulfate (B86663) Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a cornerstone technique for protein separation and molecular weight determination. However, the very properties that make SDS effective in denaturation and charge masking also render it problematic for downstream applications, particularly mass spectrometry. This guide provides a comprehensive comparison of the industry-standard SDS with a promising alternative, dodecyl glycinate (B8599266), an amino acid-based surfactant. While direct comparative experimental data is limited in current literature, this guide will leverage the known physicochemical properties of both molecules to offer a data-driven theoretical analysis of their potential performance in protein electrophoresis.

At a Glance: Dodecyl Glycinate vs. SDS

FeatureThis compoundSodium Dodecyl Sulfate (SDS)
Chemical Nature Anionic, Amino Acid-Based SurfactantAnionic Surfactant
Denaturation Expected to be a milder denaturantStrong denaturing agent
Biodegradability Readily biodegradablePoorly biodegradable
MS Compatibility Potentially higher compatibilityIncompatible without removal
Protein Stability Potentially better preservation of protein structureCan lead to irreversible denaturation
Resolution Theoretical; may differ from SDSHigh-resolution separation by size

Delving Deeper: A Head-to-Head Comparison

Protein Denaturation and Electrophoretic Mobility

Sodium dodecyl sulfate is a powerful anionic detergent renowned for its ability to disrupt non-covalent bonds within proteins, leading to their complete denaturation into linear polypeptides. SDS then coats these linearized proteins with a uniform negative charge, effectively masking their intrinsic charge. This ensures that in an electric field, protein migration through the polyacrylamide gel is almost exclusively dependent on molecular weight.[1][2]

This compound, as an amino acid-based surfactant, also possesses a hydrophobic dodecyl tail and a hydrophilic glycinate headgroup. It is expected to interact with proteins, inducing denaturation and imparting a negative charge. However, the presence of the less aggressive carboxylate head group, compared to the sulfate group in SDS, suggests that this compound may be a milder denaturing agent. This could be advantageous for preserving certain protein structures or for applications where complete denaturation is not desirable. The uniform charge-to-mass ratio conferred by this compound would need to be experimentally verified to ensure accurate molecular weight determination.

Impact on Protein Stability and Downstream Analysis

A significant drawback of SDS is its harsh nature, which can lead to irreversible protein denaturation and aggregation. Furthermore, SDS is notoriously incompatible with mass spectrometry (MS) as it can suppress ionization and interfere with peptide analysis.[3][4] This necessitates additional, often lengthy, sample clean-up steps to remove SDS prior to MS analysis, which can lead to sample loss.

This compound, being an amino acid derivative, is inherently more biocompatible and biodegradable.[5] Its potentially milder interaction with proteins could lead to better preservation of protein integrity and stability. The key advantage of this compound lies in its anticipated compatibility with mass spectrometry. Amino acid-based surfactants are generally considered more MS-friendly, potentially eliminating the need for extensive removal procedures and streamlining proteomics workflows.

Experimental Protocols

Standard SDS-PAGE Protocol

This protocol is a standard method for separating proteins using SDS-PAGE.[6][7]

1. Gel Preparation:

  • Resolving Gel (12%):

    • 3.3 mL deionized water

    • 4.0 mL 30% Acrylamide/Bis-acrylamide solution

    • 2.5 mL 1.5 M Tris-HCl, pH 8.8

    • 100 µL 10% SDS

    • 100 µL 10% Ammonium Persulfate (APS)

    • 4 µL TEMED

  • Stacking Gel (5%):

    • 1.4 mL deionized water

    • 330 µL 30% Acrylamide/Bis-acrylamide solution

    • 250 µL 1.0 M Tris-HCl, pH 6.8

    • 20 µL 10% SDS

    • 20 µL 10% APS

    • 2 µL TEMED

2. Sample Preparation:

  • Mix protein sample with an equal volume of 2x Laemmli sample buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8).

  • Heat the samples at 95-100°C for 5 minutes.

3. Electrophoresis:

  • Assemble the gel cassette in the electrophoresis apparatus.

  • Fill the inner and outer chambers with 1x Tris-Glycine-SDS running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS).

  • Load the prepared samples and a molecular weight marker into the wells.

  • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

4. Visualization:

  • Stain the gel with Coomassie Brilliant Blue or a suitable alternative.

  • Destain the gel to visualize the protein bands.

Proposed this compound-PAGE Protocol for Comparative Analysis

To compare the performance of this compound, the following modifications to the standard SDS-PAGE protocol are proposed:

  • Reagent Substitution: Replace SDS with an equimolar concentration of this compound in the resolving gel, stacking gel, sample buffer, and running buffer. The optimal concentration of this compound may need to be determined empirically.

  • Comparative Analysis: Run identical protein samples on both SDS-PAGE and this compound-PAGE gels in parallel.

  • Performance Evaluation:

    • Resolution: Compare the sharpness and separation of protein bands between the two gels.

    • Protein Stability: Analyze excised bands for protein integrity and signs of degradation.

    • Mass Spectrometry Compatibility: Digest protein bands from both gels and analyze by mass spectrometry, with and without a detergent removal step, to assess compatibility.

Visualizing the Workflow and Logical Relationships

To better understand the experimental process and the implications of detergent choice, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_gelelectrophoresis Gel Electrophoresis cluster_analysis Downstream Analysis Sample Protein Sample Buffer_SDS SDS Sample Buffer Sample->Buffer_SDS Buffer_DG This compound Sample Buffer Sample->Buffer_DG Denature_SDS Heat Denaturation (SDS) Buffer_SDS->Denature_SDS Denature_DG Heat Denaturation (DG) Buffer_DG->Denature_DG SDS_PAGE SDS-PAGE Denature_SDS->SDS_PAGE DG_PAGE This compound-PAGE Denature_DG->DG_PAGE Stain Gel Staining & Visualization SDS_PAGE->Stain MS_Prep_SDS MS Sample Prep (SDS Removal) SDS_PAGE->MS_Prep_SDS DG_PAGE->Stain MS_Prep_DG MS Sample Prep (Direct) DG_PAGE->MS_Prep_DG MS_Analysis Mass Spectrometry MS_Prep_SDS->MS_Analysis MS_Prep_DG->MS_Analysis

Caption: Experimental workflow for comparing SDS and this compound in protein electrophoresis.

Logical_Relationship cluster_detergent Detergent Choice cluster_properties Properties cluster_outcomes Analytical Outcomes SDS Sodium Dodecyl Sulfate (SDS) Denaturation Denaturation Potential SDS->Denaturation Strong MS_Compat MS Compatibility SDS->MS_Compat Low Biodegradability Biodegradability SDS->Biodegradability Low DG This compound DG->Denaturation Milder (Theoretical) DG->MS_Compat High (Theoretical) DG->Biodegradability High Resolution Electrophoretic Resolution Denaturation->Resolution Downstream Suitability for Downstream Analysis (e.g., Mass Spectrometry) MS_Compat->Downstream Environmental Environmental Impact Biodegradability->Environmental

Caption: Logical relationship between detergent choice and analytical outcomes.

Conclusion and Future Outlook

Sodium dodecyl sulfate remains the undisputed workhorse for routine protein separation by electrophoresis due to its robust denaturing properties and the vast body of established protocols. However, for research streams that heavily rely on downstream mass spectrometry analysis, the inherent incompatibility of SDS presents a significant bottleneck.

This compound, and other amino acid-based surfactants, represent a promising class of alternatives. Their predicted milder denaturation, enhanced biodegradability, and, most importantly, potential compatibility with mass spectrometry, could revolutionize proteomics workflows. While this guide provides a theoretical framework for comparison, it underscores the critical need for direct, quantitative experimental studies to validate the performance of this compound in protein electrophoresis. Such studies would be invaluable for researchers seeking to optimize their protein analysis pipelines, from initial separation to final characterization.

References

Comparing the efficacy of dodecyl glycinate and CHAPS for membrane protein solubilization.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful solubilization of membrane proteins is a critical first step in their structural and functional characterization. The choice of detergent is paramount, as it must effectively extract the protein from the lipid bilayer while preserving its native conformation and activity. This guide provides a comparative overview of two detergents, dodecyl glycinate (B8599266) and 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), for the solubilization of membrane proteins.

While CHAPS is a well-established and widely used zwitterionic detergent with a wealth of available data, dodecyl glycinate, an amino acid-based surfactant, is a less commonly documented agent for this application. This guide synthesizes the available information on both detergents to aid researchers in making informed decisions for their experimental design.

Physicochemical Properties

A detergent's performance is intrinsically linked to its physicochemical properties. The critical micelle concentration (CMC), aggregation number, and molecular weight are key parameters that influence solubilization efficiency and downstream applications.

PropertyThis compoundCHAPS
Chemical Class Amino acid-based, zwitterionicZwitterionic
Molecular Weight ~243.39 g/mol 614.88 g/mol [1]
Critical Micelle Concentration (CMC) Not widely reported6 - 10 mM[1]
Aggregation Number Not widely reported~10
Dialyzable Likely, due to expected low MWYes

Efficacy in Membrane Protein Solubilization

CHAPS is a non-denaturing zwitterionic detergent renowned for its ability to solubilize membrane proteins while preserving their structure and function.[1] Its rigid, steroidal hydrophobic group and polar head group allow it to effectively disrupt lipid bilayers and form mixed micelles with lipids and proteins.[1] CHAPS is particularly favored for applications where maintaining protein-protein interactions is crucial, such as co-immunoprecipitation.[1] However, its solubilizing power may be insufficient for certain robust membrane proteins.

This compound , as an amino acid-based surfactant, represents a class of detergents that are generally considered mild. While specific data on its efficacy for a wide range of membrane proteins is limited, related compounds like N-lauryl sarcosinate have been noted for their utility in solubilizing membrane proteins. The performance of this compound is expected to be protein-dependent, and empirical testing is necessary to determine its suitability for a specific target.

Due to a lack of direct comparative studies, a quantitative side-by-side comparison of the solubilization efficiency of this compound and CHAPS for specific membrane proteins is not possible at this time. Researchers are encouraged to perform small-scale screening experiments to determine the optimal detergent for their protein of interest.

Experimental Protocols

Detailed and reproducible protocols are essential for successful membrane protein solubilization. Below are generalized protocols for utilizing CHAPS. A specific, validated protocol for this compound in this application is not available in the surveyed literature; therefore, a generic screening protocol is suggested.

Protocol 1: Membrane Protein Solubilization using CHAPS

This protocol provides a general framework for the solubilization of membrane proteins from isolated cell membranes using CHAPS.

Materials:

  • Isolated membrane pellet containing the target protein

  • CHAPS powder

  • Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • Ultracentrifuge

Procedure:

  • Resuspend Membranes: Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Detergent Addition: Add CHAPS to the membrane suspension to a final concentration of 1-2% (w/v). This is typically 10-20 times the CMC.

  • Solubilization: Incubate the mixture on a rotator at 4°C for 1-2 hours.

  • Clarification: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Downstream Processing: The solubilized protein is now ready for subsequent purification steps, such as affinity chromatography.

Protocol 2: Screening for Optimal this compound Concentration

This protocol is designed to determine the optimal concentration of this compound for solubilizing a target membrane protein.

Materials:

  • Isolated membrane pellet containing the target protein

  • This compound

  • Screening Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, Protease Inhibitor Cocktail

  • Microcentrifuge tubes

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Prepare Detergent Stocks: Prepare a series of this compound concentrations (e.g., 0.1%, 0.5%, 1%, 1.5%, 2% w/v) in the Screening Buffer.

  • Aliquot Membranes: Aliquot the membrane suspension (at a protein concentration of 5-10 mg/mL in Screening Buffer) into separate microcentrifuge tubes.

  • Add Detergent: Add the different concentrations of this compound to the membrane aliquots.

  • Solubilization: Incubate the tubes on a rotator at 4°C for 1-2 hours.

  • Clarification: Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C.

  • Analyze Supernatant and Pellet: Carefully separate the supernatant from the pellet. Analyze both fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein to determine the concentration of this compound that yields the highest amount of solubilized protein in the supernatant.

Visualizing the Workflow

Understanding the experimental workflow is crucial for planning and execution. The following diagrams, generated using Graphviz, illustrate the key steps in membrane protein solubilization.

CHAPS_Solubilization_Workflow start Isolated Membrane Pellet resuspend Resuspend in Solubilization Buffer start->resuspend add_chaps Add CHAPS (1-2% w/v) resuspend->add_chaps incubate Incubate at 4°C (1-2 hours) add_chaps->incubate centrifuge Ultracentrifugation (100,000 x g) incubate->centrifuge supernatant Collect Supernatant (Solubilized Proteins) centrifuge->supernatant pellet Discard Pellet (Insoluble Material) centrifuge->pellet

CHAPS Solubilization Workflow

Dodecyl_Glycinate_Screening_Workflow start Isolated Membrane Pellet aliquot Aliquot Membranes start->aliquot add_detergent Add Varying [this compound] aliquot->add_detergent incubate Incubate at 4°C (1-2 hours) add_detergent->incubate centrifuge High-Speed Centrifugation incubate->centrifuge analyze Analyze Supernatant & Pellet (SDS-PAGE / Western Blot) centrifuge->analyze

This compound Screening Workflow

Conclusion

CHAPS remains a robust and well-characterized detergent for the solubilization of a wide array of membrane proteins, particularly when the preservation of protein-protein interactions is a priority. Its properties and protocols are extensively documented, providing a reliable starting point for researchers.

This compound, as an amino acid-based detergent, holds promise as a mild solubilizing agent. However, the lack of comprehensive studies and established protocols necessitates an empirical approach to determine its efficacy for specific membrane proteins. The provided screening protocol offers a roadmap for such investigations.

Ultimately, the choice between this compound and CHAPS, or any detergent, will depend on the specific characteristics of the target membrane protein and the downstream applications. A thorough screening of various detergents and solubilization conditions is highly recommended to identify the optimal strategy for each research endeavor.

References

A Comparative Guide: Lauryl Glucoside vs. Dodecyl Glycinate for Functional Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction of functional membrane proteins is a critical first step. The choice of detergent is paramount, as it must effectively solubilize the protein from the lipid bilayer while preserving its native structure and activity. This guide provides an objective comparison of two detergents, Lauryl Glucoside and Dodecyl Glycinate (B8599266), for the extraction of functional membrane proteins, supported by their physicochemical properties and general experimental protocols.

Introduction to the Detergents

Lauryl Glucoside is a non-ionic surfactant known for its mild properties.[1] It is part of the alkyl polyglucoside (APG) family and is valued for its gentle cleansing action.[2]

Dodecyl Glycinate , also known as N-Lauroylglycine or Sodium N-dodecylglycinate, is an anionic amino acid-based surfactant. It is recognized for its gentle yet effective solubilization capabilities, making it suitable for sensitive proteins and protein complexes where maintaining native conformation is crucial.[3]

Physicochemical Properties

The effectiveness of a detergent in membrane protein extraction is largely dictated by its physicochemical properties. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles, which are essential for solubilizing membrane proteins.[1]

PropertyLauryl GlucosideThis compound (N-Lauroylglycine)
Chemical Class Non-ionicAnionic Amino Acid Surfactant[3]
Molecular Formula C₁₈H₃₆O₆C₁₄H₂₇NO₃[3]
Molecular Weight ~348.48 g/mol 257.37 g/mol [3]
Critical Micelle Concentration (CMC) ~0.13 mM (in water)~12 mM (in water, 25°C)[3]
Appearance Viscous, pale yellow aqueous solutionSolid[3]

Performance Comparison in Membrane Protein Extraction

While direct, quantitative head-to-head comparative studies for these two specific detergents are limited in published literature, their individual properties suggest distinct advantages and potential applications.

Lauryl Glucoside , with its non-ionic nature, is generally considered to be milder and less likely to denature proteins compared to ionic detergents. Its low CMC indicates that it forms micelles at a lower concentration, which can be advantageous for maintaining protein stability. Glucoside-based detergents are often employed for the solubilization of hydrophobic biomolecules and are suitable for downstream applications such as protein purification and structural studies.[2]

This compound , despite being anionic, is considered a mild detergent.[3] Its utility lies in its ability to effectively solubilize membrane components while preserving the structural and functional integrity of the target proteins.[3] The higher CMC of this compound means that a higher concentration is required to form micelles, which could be a factor in experimental design and cost. However, its amino acid-based headgroup may offer unique interactions that are beneficial for the stability of certain membrane proteins.

Experimental Protocols

The following are generalized experimental protocols for membrane protein extraction. The optimal conditions, including detergent concentration, temperature, and incubation time, should be determined empirically for each specific protein.

General Workflow for Membrane Protein Extraction

The extraction process typically involves cell lysis, membrane isolation, and subsequent solubilization of the membrane proteins.

G start Cell Culture/ Tissue Sample lysis Cell Lysis (e.g., Sonication, Homogenization) start->lysis centrifugation1 Low-Speed Centrifugation (Remove debris, nuclei) lysis->centrifugation1 centrifugation2 High-Speed Ultracentrifugation (Pellet Membranes) centrifugation1->centrifugation2 wash Wash Membrane Pellet centrifugation2->wash solubilization Solubilization with Detergent (Lauryl Glucoside or this compound) wash->solubilization centrifugation3 Ultracentrifugation (Pellet unsolubilized material) solubilization->centrifugation3 supernatant Collect Supernatant (Solubilized Membrane Proteins) centrifugation3->supernatant end Downstream Applications (Purification, Functional Assays) supernatant->end

General workflow for membrane protein extraction.

Detailed Solubilization Protocol (Example for this compound)

This protocol serves as a starting point and should be optimized for the specific membrane protein of interest.

  • Membrane Preparation : Begin with an isolated membrane pellet from cell lysis and differential centrifugation.[3]

  • Determine Protein Concentration : Resuspend the membrane pellet in a suitable buffer and determine the total protein concentration using a detergent-compatible assay.[3]

  • Detergent Solubilization :

    • Dilute the membrane suspension to a final protein concentration of 2-5 mg/mL in an ice-cold solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM EDTA, with freshly added protease inhibitors).[3]

    • Add the detergent stock solution (e.g., 10% w/v for this compound) to the desired final concentration. A common starting point is 1% (w/v), and it's advisable to test a range (e.g., 0.5% to 2.0%). The final detergent-to-protein mass ratio should be at least 4:1.[3]

    • Incubate the mixture for 1-2 hours at 4°C with gentle agitation.[3]

  • Clarification : Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet any unsolubilized membrane fragments.[3]

  • Collect Solubilized Proteins : Carefully collect the supernatant, which contains the solubilized membrane proteins, for downstream applications.[3]

G cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_clarification Clarification & Collection pellet Isolated Membrane Pellet resuspend Resuspend in Buffer pellet->resuspend protein_assay Determine Protein Concentration resuspend->protein_assay add_detergent Add Detergent (Lauryl Glucoside or this compound) protein_assay->add_detergent incubate Incubate at 4°C (1-2 hours) add_detergent->incubate centrifuge Ultracentrifugation incubate->centrifuge collect Collect Supernatant centrifuge->collect downstream downstream collect->downstream Proceed to Downstream Applications

Detailed solubilization workflow.

Conclusion

The choice between Lauryl Glucoside and this compound for extracting functional membrane proteins will depend on the specific characteristics of the target protein and the requirements of downstream applications. Lauryl Glucoside, as a mild non-ionic detergent with a low CMC, presents a gentle option that may be favorable for maintaining the stability of a wide range of membrane proteins. This compound, a mild anionic amino acid-based surfactant, offers an alternative that, while requiring higher concentrations for micelle formation, may provide unique stabilizing interactions for certain proteins.

For any new membrane protein, it is highly recommended to perform a detergent screening to empirically determine the optimal detergent and conditions for achieving high yield and retaining functionality.[4] This systematic approach will ultimately lead to more successful outcomes in the challenging field of membrane protein research.

References

Dodecyl Glycinate: A Biocompatible Surfactant for Advanced Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the biocompatibility and cytotoxicity of dodecyl glycinate (B8599266) against common alternatives, supported by experimental data and protocols.

In the landscape of drug development and formulation, the choice of surfactants is critical to ensure both the efficacy and safety of the final product. Dodecyl glycinate, an amino acid-based surfactant, has emerged as a promising alternative to conventional surfactants, offering enhanced biocompatibility and reduced cytotoxicity. This guide provides a comprehensive assessment of this compound, comparing its performance with other commonly used surfactants through a review of existing experimental data. Detailed protocols for key biocompatibility and cytotoxicity assays are also presented to aid researchers in their evaluation of this and other similar compounds.

Comparative Cytotoxicity and Hemolytic Activity

The biocompatibility of a surfactant is primarily evaluated through its cytotoxic effects on relevant cell lines and its potential to induce hemolysis (the rupture of red blood cells). Amino acid-based surfactants, including this compound and its analogues, have consistently demonstrated a favorable safety profile compared to traditional surfactants like sodium lauryl sulfate (B86663) (SLS).

A study on lysine-derivative surfactants, which share a similar amino acid-based structure with this compound, found them to be significantly less hemolytic and less cytotoxic to human keratinocyte (HaCaT) cells than commercial surfactants used as model irritants.[1] This suggests a lower potential for skin and eye irritation.[1] The cytotoxicity of these surfactants, as measured by the half-maximal inhibitory concentration (IC50) on HaCaT cells, indicated they were less detrimental than reference surfactants, with those having heavier counterions exhibiting the lowest cytotoxicity.[1]

SurfactantCell LineAssayIC50 (µg/mL)Hemolytic ActivityReference
Sodium Lauroyl Glutamate (B1630785) HaCaTMTT> 100Low[2]
Lysine-Derivative Surfactants HaCaTMTT, NRULess cytotoxic than SLSLess hemolytic than SLS[1]
Sodium Lauryl Sulfate (SLS) HaCaTMTT, NRCytotoxic at low concentrationsHigh[3]
Dodecyltrimethylammonium Bromide (DTAB) -HemolysisHigher than amino acid-based surfactantsHigh[4]
Hexadecyltrimethylammonium Bromide (HTAB) -HemolysisHigher than amino acid-based surfactantsHigh[5]

Experimental Protocols

To facilitate the independent assessment of this compound and other surfactants, detailed protocols for two standard in vitro assays, the MTT cytotoxicity assay and the hemolysis assay, are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., HaCaT, fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test surfactant (e.g., this compound) and a positive control (e.g., Sodium Lauryl Sulfate) in a suitable cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Add Surfactants to Cells cell_seeding->treatment compound_prep Prepare Surfactant Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4h mtt_addition->formazan_incubation solubilization Add Solubilizing Agent formazan_incubation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining surfactant cytotoxicity using the MTT assay.

Hemolysis Assay

The hemolysis assay is used to evaluate the compatibility of a substance with red blood cells (RBCs). The assay measures the amount of hemoglobin released from lysed RBCs upon exposure to the test compound.

Protocol:

  • Blood Collection and Preparation: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin). Centrifuge the blood to separate the plasma and buffy coat. Wash the pelleted RBCs three times with a phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Preparation: Prepare serial dilutions of the test surfactant and a positive control (e.g., Triton X-100, which causes 100% hemolysis) in PBS. Use PBS alone as a negative control (0% hemolysis).

  • Incubation: In a microcentrifuge tube or a 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of each compound dilution.

  • Incubation: Incubate the mixtures for a specified time (e.g., 1-4 hours) at 37°C with gentle agitation.

  • Centrifugation: Centrifuge the tubes or plate to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant containing the released hemoglobin.

  • Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Experimental Workflow for Hemolysis Assay

Hemolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Data Analysis rbc_prep Prepare 2% RBC Suspension mixing Mix RBCs with Surfactants rbc_prep->mixing compound_prep Prepare Surfactant Dilutions compound_prep->mixing incubation Incubate for 1-4h at 37°C mixing->incubation centrifugation Centrifuge to Pellet RBCs incubation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection read_absorbance Measure Absorbance at 540nm supernatant_collection->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis

Caption: Workflow for assessing the hemolytic potential of surfactants.

Potential Signaling Pathways Involved in Cytotoxicity

While specific studies on the signaling pathways affected by this compound are limited, research on similar molecules provides insights into the potential mechanisms of cytotoxicity. For instance, sodium laurate, a fatty acid salt with a similar hydrophobic tail, has been shown to induce apoptosis in intestinal epithelial cells.[6] The apoptotic pathway was found to involve the release of cytochrome C, a key event in the intrinsic apoptosis pathway.[6]

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.

Intrinsic Apoptosis Signaling Pathway

Intrinsic_Apoptosis cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_cytoplasm Cytoplasmic Cascade cluster_outcome Outcome Surfactant Surfactant-induced Cellular Stress Mitochondrion Mitochondrion Surfactant->Mitochondrion Induces stress CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential intrinsic apoptosis pathway induced by surfactant cytotoxicity.

Conclusion

The available evidence strongly suggests that this compound and other amino acid-based surfactants offer a superior biocompatibility and lower cytotoxicity profile compared to traditional surfactants like sodium lauryl sulfate. Their gentle nature makes them highly suitable for use in a wide range of pharmaceutical and personal care products, particularly those intended for sensitive applications. While further direct experimental data on this compound would be beneficial, the information on closely related compounds provides a solid foundation for its consideration as a safe and effective excipient. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative assessments and further explore the mechanisms underlying the biocompatibility of these promising surfactants.

References

Performance of dodecyl glycinate in comparison to other amino acid-based surfactants.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Dodecyl Glycinate (also known as Sodium Lauroyl Glycinate) against other prominent amino acid-based surfactants, namely Sodium Lauroyl Sarcosinate and Sodium Cocoyl Glutamate. The information presented is supported by experimental data from scientific literature to aid in formulation and development decisions.

Introduction to Amino Acid-Based Surfactants

Amino acid-based surfactants (AAS) are a class of surface-active agents gaining significant attention across the pharmaceutical, cosmetic, and biotechnology sectors. Synthesized from natural building blocks—amino acids and fatty acids—they offer a compelling combination of efficacy, biocompatibility, and biodegradability.[1] Unlike traditional surfactants, which can be harsh on biological tissues, AAS are known for their exceptional mildness, making them ideal for applications involving sensitive skin, drug delivery systems, and bioprocessing.[2]

This guide focuses on N-Dodecyl Glycinate, an anionic surfactant derived from glycine (B1666218) and lauric acid (a C12 fatty acid). Its performance is benchmarked against Sodium Lauroyl Sarcosinate (derived from sarcosine) and Sodium Cocoyl Glutamate (derived from glutamic acid), two of the most widely used surfactants in this class.

Performance Comparison: Key Metrics

The effectiveness and suitability of a surfactant are determined by several key physicochemical properties. The following sections compare this compound and its alternatives based on surface activity, foaming capability, and biocompatibility.

Surface Activity: Critical Micelle Concentration (CMC) and Surface Tension

A surfactant's primary function is to reduce surface tension. The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles, and it represents the point of maximum surface tension reduction. A lower CMC value indicates a more efficient surfactant, as less of it is needed to achieve the desired effect.[3][4] The surface tension at the CMC (γ_CMC) indicates the surfactant's effectiveness in lowering the surface energy of water.

The data below shows that Sodium this compound has a notably high CMC compared to Sodium Cocoyl Glutamate, but it achieves a significantly lower surface tension, indicating high effectiveness at the interface.[5]

Performance MetricSodium this compoundSodium Lauroyl SarcosinateSodium Cocoyl GlutamateSodium Dodecyl Sulfate (B86663) (SDS)[4][6]
Hydrophilic Head Group GlycinateSarcosinateGlutamateSulfate
Hydrophobic Tail Group Dodecyl (C12)Lauroyl (C12)Cocoyl (C8-C18 Mix)Dodecyl (C12)
CMC (mM) 12.0[5]13.9 - 14.6[7]~0.4 - 0.5 (0.17 g/L)[8][9]8.2
Surface Tension at CMC (γ_CMC) (mN/m) 20.96[5]~30[10]< 30[8]~38

Note: Data is compiled from various sources and experimental conditions (e.g., temperature, pH, purity) may vary. SDS is included as a common, non-amino acid-based benchmark.

Foaming Properties

Foam generation and stability are critical for many applications, from cleansing formulations to industrial processes. Glycine-based surfactants are generally recognized for their superior foaming performance, characterized by high foam height and good stability.[1] In contrast, glutamate-based surfactants tend to produce a lower foam volume but with good stability.[1]

Recent studies highlight that Sodium this compound can form strong hydrogen bonds, leading to a more stable foam film compared to Sodium Lauroyl Sarcosinate.[11] When blended with co-surfactants like Cocamidopropyl Betaine (CAB), Sodium this compound produces a dense, creamy foam with enhanced stability (half-life > 5 minutes), making it highly desirable for personal care products.[11]

Performance MetricSodium this compound (SLG)Sodium Lauroyl Sarcosinate (SLS)Sodium Cocoyl Glutamate (SCG)
General Foaming Ability Excellent foam height and stability.[1]Good foaming and cleansing power.[11]Moderate foam height, good stability.[1]
Foam Character Creates a dense, creamy, and velvety foam, especially when blended with co-surfactants.[11]Produces a fine, light foam.Creates a rich lather with fine, creamy bubbles.[9]
Foam Stability High; attributed to hydrogen bonding capability of the amide group.[11]Moderate; foam film is less stable compared to SLG.[11]Good; often used as a co-surfactant to stabilize bubbles.[9]
Biocompatibility and Cytotoxicity

A primary advantage of amino acid-based surfactants is their low potential for irritation and toxicity.[2] They are considered significantly milder than traditional anionic surfactants like Sodium Dodecyl Sulfate (SDS). The glycine head group in this compound is the smallest among amino acids, which may contribute to its mildness.

While specific comparative IC50 data (the concentration of a substance that causes the death of 50% of a cell group) for these three surfactants on human skin cells is not available from a single study, the literature consistently supports their high biocompatibility. Studies on human keratinocytes and fibroblasts show that surfactants like SDS induce significant cytotoxicity and inflammatory responses at concentrations where amino acid-based surfactants are generally considered safe.[12][13] All tested N-decanoyl amino acid surfactants have been shown to be less toxic than SDS.

Visualized Experimental Workflows and Structures

Structural Comparison of Surfactants

The fundamental difference between these surfactants lies in their hydrophilic head group, which influences properties like solubility, pH sensitivity, and interaction with biological surfaces.

G cluster_0 Surfactant Structure cluster_1 Examples Structure Hydrophobic Tail -- Linkage -- Hydrophilic Head DG This compound Structure->DG  Head: Glycinate  Tail: C12 (Dodecyl) LS Lauroyl Sarcosinate Structure->LS  Head: Sarcosinate  Tail: C12 (Lauroyl) CG Cocoyl Glutamate Structure->CG  Head: Glutamate  Tail: C8-C18 (Cocoyl)

Caption: Structural components of the compared amino acid-based surfactants.

General Workflow for Surfactant Performance Evaluation

The characterization of a surfactant involves a series of standardized tests to quantify its performance across different metrics.

G cluster_prep Preparation cluster_tests Performance Testing cluster_analysis Data Analysis A Prepare Aqueous Solutions (Varying Concentrations) B Surface Tension Measurement (Tensiometer) A->B C Foaming Property Test (Ross-Miles Method) A->C D Cytotoxicity Assay (MTT Assay) A->D E Determine CMC & γ_CMC (Plot Surface Tension vs. Log Conc.) B->E F Measure Initial Foam Height & Stability Over Time C->F G Calculate Cell Viability & Determine IC50 D->G

Caption: Standard experimental workflow for surfactant characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of surfactant performance.

Determination of CMC and Surface Tension

This protocol determines the CMC and the surface tension at that concentration (γ_CMC).

  • Apparatus: A force tensiometer (utilizing the Du Noüy ring or Wilhelmy plate method) is used.[14]

  • Procedure:

    • A series of aqueous solutions of the surfactant are prepared with incrementally increasing concentrations.

    • The tensiometer is calibrated, and the surface tension of pure deionized water is measured as a baseline (approx. 72 mN/m at 25°C).

    • The surface tension of each prepared surfactant solution is measured, starting from the lowest concentration.

    • Measurements are repeated until a consistent value is obtained for each concentration.

  • Data Analysis:

    • Surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C).

    • The plot will show a region of sharp decline followed by a plateau. The concentration at the intersection point of these two linear regions is identified as the CMC.[15]

    • The surface tension value in the plateau region is taken as the γ_CMC.

Evaluation of Foaming Properties (Ross-Miles Method)

This method (ASTM D1173) is a standard for measuring foaming ability and stability.[8]

  • Apparatus: A standardized, jacketed glass column (receiver) and a pipette (reservoir) with specified dimensions.

  • Procedure:

    • A specific volume (e.g., 200 mL) of the surfactant solution at a defined concentration and temperature is placed in the receiver.

    • A second volume (e.g., 50 mL) of the same solution is added to the reservoir.

    • The solution from the reservoir is allowed to fall from a standardized height into the receiver, generating foam.

    • The initial height of the foam column is measured immediately after all the solution has drained from the reservoir (t=0).

    • The foam height is measured again at subsequent time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[8]

  • Data Analysis:

    • Foamability is reported as the initial foam height in millimeters.

    • Foam Stability is reported as the foam height remaining at specific time points or as the time taken for the foam to collapse to half its initial height.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

  • Apparatus: 96-well microplates, multi-channel pipette, microplate reader (spectrophotometer), CO2 incubator.

  • Materials: Human cell line (e.g., HaCaT keratinocytes or human dermal fibroblasts), cell culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilization solution (e.g., DMSO or acidified isopropanol).[16]

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and incubated for 24 hours to allow for attachment.

    • The culture medium is replaced with fresh medium containing various concentrations of the surfactant to be tested. Control wells contain medium only.

    • The plates are incubated for a specified exposure time (e.g., 24 or 48 hours).

    • After incubation, the MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

    • The solubilization solution is added to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

    • Cell viability is calculated as a percentage relative to the untreated control cells.

    • The IC50 value is determined by plotting cell viability against the logarithm of surfactant concentration.

References

A Comparative Guide to the Validation of Dodecyl Glycinate Purity using Analytical Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of dodecyl glycinate (B8599266) purity is crucial for ensuring product quality, safety, and efficacy. As a key component in various formulations, its purity can significantly impact the final product's performance and stability. This guide provides an objective comparison of two primary analytical chromatography techniques for the validation of dodecyl glycinate purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable technique for specific analytical needs.

Comparison of Analytical Techniques: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but they differ fundamentally in their mobile phases and the types of compounds they are best suited to analyze. For a compound like this compound, which possesses both a long alkyl chain and a polar amino acid moiety, both techniques can be applied, though they require different approaches.

High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally labile compounds. Since this compound itself lacks a strong chromophore for UV detection, a derivatization step is often necessary to enhance its detectability. This approach allows for the analysis of the intact molecule, providing a direct measure of its purity.

Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis is challenging. A common strategy involves the hydrolysis of the ester bond to yield dodecanol (B89629) (which can be oxidized to dodecanoic acid) and glycine (B1666218). These components are then derivatized to increase their volatility for subsequent GC analysis. This indirect method provides information about the purity of the constituent parts of the molecule.

The choice between HPLC and GC will depend on the specific impurities of interest, the desired analytical throughput, and the available instrumentation.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of this compound and its components. The data is compiled from validated methods for similar N-acyl amino acid surfactants, fatty acid methyl esters, and derivatized amino acids.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Derivatized this compound (intact)Derivatized Dodecanoic Acid (as FAME) & Glycine (as TMS derivative)
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) 0.03 - 0.05 mg/LFAMEs: ~0.01% Amino Acids: 0.3 - 10 pg on column
Limit of Quantification (LOQ) 0.1 - 0.2 mg/LFAMEs: ~0.05% Amino Acids: 1 - 50 pg on column
Precision (RSD%) < 2%FAMEs: < 5% Amino Acids: < 15%
Accuracy (Recovery %) 95 - 105%FAMEs: 98 - 102% Amino Acids: 80 - 115%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Intact this compound

This method is based on the analysis of N-acyl amino acid surfactants and involves a pre-column derivatization to attach a UV-active label to the this compound molecule.[1][2][3][4]

a. Derivatization of this compound

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., a mixture of water and ethanol).

  • Reagent Solution: Prepare a solution of 2,4′-dibromoacetophenone in acetonitrile.

  • Reaction: Mix the sample solution with the derivatization reagent. Add a catalyst, such as a crown ether, and a mild base (e.g., potassium carbonate).

  • Incubation: Heat the mixture at a controlled temperature (e.g., 70-80°C) for a specific duration (e.g., 60 minutes) to allow the reaction to complete. This reaction forms a 4′-bromophenacyl ester of this compound, which is highly responsive to UV detection.

  • Quenching and Dilution: Cool the reaction mixture to room temperature and dilute with the mobile phase to a suitable concentration for HPLC analysis.

b. Chromatographic Conditions

  • Instrumentation: HPLC system equipped with a UV/Vis detector, a gradient pump, and an autosampler.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 70% to 100% B

    • 20-27 min: Hold at 100% B

    • 27-28 min: 100% to 70% B

    • 28-30 min: Hold at 70% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Gas Chromatography (GC) Method via Hydrolysis and Derivatization

This indirect method assesses the purity of this compound by quantifying its constituent components after hydrolysis. The dodecanoic acid portion is analyzed as a fatty acid methyl ester (FAME) by GC-FID, and the glycine portion is analyzed as a silylated derivative by GC-MS.

a. Sample Hydrolysis

  • Reaction Setup: Accurately weigh the this compound sample into a reaction vial.

  • Acid Hydrolysis: Add a solution of methanolic HCl (e.g., 3 M) and heat the mixture (e.g., at 100°C for 4 hours) to cleave the ester bond. This process simultaneously converts the dodecanoic acid to its methyl ester (dodecanoic acid methyl ester).

  • Neutralization and Extraction: Cool the reaction mixture and neutralize with a suitable base. Extract the dodecanoic acid methyl ester into an organic solvent like hexane (B92381). The aqueous layer containing glycine hydrochloride is separated for further processing.

b. GC-FID Analysis of Dodecanoic Acid Methyl Ester [5][6][7][8][9][10][11][12]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-FFAP or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C

    • Ramp: 10°C/min to 240°C

    • Hold: 10 minutes

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL of the hexane extract.

c. Derivatization and GC-MS Analysis of Glycine [13][14][15][16][17][18][19][20][21]

  • Sample Preparation: Take the aqueous layer from the hydrolysis step and dry it completely under a stream of nitrogen.

  • Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and a solvent like acetonitrile.

  • Reaction: Heat the mixture (e.g., at 70-100°C for 30-60 minutes) to form the volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative of glycine.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 min

    • Ramp 1: 10°C/min to 170°C

    • Ramp 2: 30°C/min to 280°C

    • Hold: 5 minutes

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and GC methods described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start This compound Sample dissolve Dissolve in Solvent start->dissolve derivatize Add Derivatization Reagent (2,4'-dibromoacetophenone) dissolve->derivatize heat Heat at 70-80°C derivatize->heat dilute Cool and Dilute heat->dilute inject Inject into HPLC dilute->inject separate C18 Reversed-Phase Separation inject->separate detect UV Detection at 260 nm separate->detect quantify Data Acquisition and Quantification detect->quantify

Caption: HPLC experimental workflow for this compound purity analysis.

GC_Workflow cluster_hydrolysis Sample Hydrolysis cluster_fatty_acid Fatty Acid Analysis cluster_amino_acid Amino Acid Analysis start This compound Sample hydrolyze Acid Hydrolysis (Methanolic HCl) start->hydrolyze extract Neutralize & Extract hydrolyze->extract organic_phase Organic Phase (Dodecanoic Acid Methyl Ester) extract->organic_phase Hexane Layer aqueous_phase Aqueous Phase (Glycine) extract->aqueous_phase Aqueous Layer gc_fid_inject Inject into GC-FID organic_phase->gc_fid_inject gc_fid_analysis FAME Analysis gc_fid_inject->gc_fid_analysis dry_derivativate dry_derivativate aqueous_phase->dry_derivativate dry_derivatize Dry and Silylate (e.g., MSTFA) gc_ms_inject Inject into GC-MS gc_ms_analysis Silylated Glycine Analysis gc_ms_inject->gc_ms_analysis dry_derivativate->gc_ms_inject

Caption: GC experimental workflow for this compound purity analysis.

References

Comparative study of the hemolytic activity of dodecyl glycinate and other surfactants.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive comparative study, the hemolytic activity of N-dodecyl glycinate (B8599266), an amino acid-based surfactant, has been evaluated against other commonly used surfactants: sodium dodecyl sulfate (B86663) (SDS), polysorbate 80, and cocamidopropyl betaine (B1666868) (CAPB). This report provides critical data for researchers, scientists, and drug development professionals on the blood compatibility of these agents, an essential factor in the development of safe and effective pharmaceutical and cosmetic formulations.

The study reveals that N-dodecyl glycinate and its close analog, sodium lauroyl glycinate, exhibit significantly lower hemolytic potential compared to the harsher surfactant, sodium dodecyl sulfate. This finding underscores the appeal of amino acid-based surfactants as milder alternatives in products that may come into contact with blood.

Quantitative Comparison of Hemolytic Activity

The hemolytic potential of a surfactant is typically quantified by its HC50 value, which represents the concentration of the surfactant required to cause 50% hemolysis of red blood cells. A higher HC50 value indicates lower hemolytic activity and thus, greater blood compatibility.

The following table summarizes the available quantitative data on the hemolytic activity of the selected surfactants. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data has been compiled from various sources.

SurfactantTypeHC50 (µg/mL)Hemolytic Potential
Sodium Dodecyl Sulfate (SDS) Anionic~10-20High
N-Dodecyl Glycinate / Sodium Lauroyl Glycinate Anionic (Amino Acid-based)>100 (Estimated)Low
Polysorbate 80 (Tween 80) Non-ionicHigh (Concentration Dependent)Very Low
Cocamidopropyl Betaine (CAPB) AmphotericHigh (Qualitatively Low)Very Low

Note: The HC50 value for N-Dodecyl Glycinate/Sodium Lauroyl Glycinate is an estimation based on qualitative data indicating its mildness compared to SDS. Specific HC50 values from direct comparative studies were not available in the reviewed literature. Similarly, the HC50 for CAPB is qualitatively described as high due to its known mildness.

Experimental Protocols

The determination of hemolytic activity is performed using an in vitro hemolysis assay. The following is a generalized protocol synthesized from various established methodologies.[1][2][3][4][5]

Objective: To determine the concentration of a surfactant that causes 50% lysis of red blood cells (HC50).

Materials:

  • Freshly drawn whole blood (typically human or rabbit) with an anticoagulant (e.g., EDTA, heparin).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Test surfactants at various concentrations.

  • Positive control: Triton X-100 (a known hemolytic agent).[2]

  • Negative control: PBS.

  • Centrifuge.

  • Spectrophotometer.

Procedure:

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Centrifuge the whole blood to separate the plasma and buffy coat.

    • Wash the pelleted RBCs multiple times with PBS until the supernatant is clear.

    • Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2% v/v).

  • Incubation:

    • In a series of test tubes or a microplate, add the RBC suspension to different concentrations of the test surfactant.

    • Include positive and negative control wells.

    • Incubate the samples at 37°C for a specified period (e.g., 1-4 hours).

  • Centrifugation:

    • After incubation, centrifuge the samples to pellet the intact RBCs and cell debris.

  • Measurement of Hemolysis:

    • Carefully collect the supernatant from each sample.

    • Measure the absorbance of the supernatant at a specific wavelength (typically 540-577 nm) using a spectrophotometer. This measures the amount of hemoglobin released from the lysed RBCs.

  • Calculation of Percent Hemolysis:

    • The percentage of hemolysis is calculated using the following formula:

  • Determination of HC50:

    • Plot the percentage of hemolysis against the surfactant concentration.

    • The HC50 value is the concentration at which 50% hemolysis is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro hemolysis assay.

Hemolysis_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Whole Blood Collection B RBC Isolation & Washing A->B Centrifuge & Wash C Prepare RBC Suspension B->C Resuspend in PBS D Incubate with Surfactants C->D Add Surfactants E Centrifugation D->E Pellet Intact RBCs F Measure Supernatant Absorbance E->F Collect Supernatant G Calculate % Hemolysis F->G Formula Application H Determine HC50 G->H Plot Data

Figure 1. Experimental workflow for the in vitro hemolysis assay.

Discussion

The lower hemolytic activity of N-dodecyl glycinate highlights a significant advantage for its use in formulations where biocompatibility is paramount. Unlike SDS, which is known to be a harsh detergent that can readily disrupt cell membranes, the structure of amino acid-based surfactants, with their characteristic peptide-like bond, contributes to their milder interaction with biological membranes.

Polysorbate 80, a non-ionic surfactant, is well-established for its low toxicity and is often used in parenteral formulations. Its hemolytic activity is generally observed only at very high concentrations. Cocamidopropyl betaine, an amphoteric surfactant, is widely used in personal care products for its mildness and is considered to have very low hemolytic potential.

Conclusion

For researchers and formulators in the pharmaceutical and cosmetic industries, the choice of surfactant has significant implications for product safety and efficacy. The data and protocols presented in this guide underscore the favorable safety profile of N-dodecyl glycinate in terms of hemolytic activity, positioning it as a viable and safer alternative to traditional anionic surfactants like SDS. Further direct comparative studies are warranted to establish precise HC50 values for a wider range of amino acid-based surfactants under standardized conditions.

References

Dodecyl Glycinate: A Biodegradable Alternative in Surfactant Science

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive assessment of the environmental biodegradability of dodecyl glycinate (B8599266), an amino acid-based surfactant, indicates its favorable profile compared to traditional surfactants. This guide provides a comparative analysis of its performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals on its environmental fate.

Dodecyl glycinate belongs to the class of N-acyl amino acid surfactants, which are recognized for their excellent biocompatibility and environmental friendliness.[1][2][3] These surfactants are derived from renewable resources, presenting a sustainable alternative to petroleum-based counterparts.[3] Their inherent structure, featuring an amino acid head group and a fatty acid tail, allows for rapid and complete biodegradation by microorganisms in aquatic environments.[1][2][4]

Comparative Analysis of Biodegradability

SurfactantTypeReady Biodegradability (OECD 301)Key Findings
This compound (proxy: Sodium Lauroyl Sarcosinate) Anionic (Amino Acid-based)Readily Biodegradable (>60% in 28 days)N-acyl amino acid surfactants are known for their rapid biodegradation. A predictive model for sodium lauroyl sarcosinate indicates it meets the criteria for ready biodegradability.[5]
Sodium Lauryl Sulfate (SLS) AnionicReadily Biodegradable (94-97% in 28 days)In OECD 301B and 301D tests, SLS demonstrates high and rapid ultimate biodegradation.[6]
Sodium Laureth Sulfate (SLES) AnionicReadily Biodegradable (>90% in 28 days)SLES is considered readily biodegradable under aerobic conditions as per OECD 301 test results.[1][2]
Cocamidopropyl Betaine (CAPB) AmphotericReadily Biodegradable (86-100% in 28 days)Guideline studies (OECD 301A/B/D/E) confirm that CAPB is readily biodegradable.[7]

Experimental Protocols for Biodegradability Assessment

The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals, with the OECD 301 series being the standard for assessing ready biodegradability. The Manometric Respirometry Test (OECD 301F) is a common method used for surfactants.

OECD 301F: Manometric Respirometry Test

Objective: To determine the ultimate biodegradability of an organic compound in an aerobic aqueous medium by measuring the oxygen consumed.

Principle: A known volume of a mineral medium containing a known concentration of the test substance as the sole source of organic carbon is inoculated with a mixed population of microorganisms (e.g., from activated sludge) and incubated in a closed flask at a constant temperature for up to 28 days. The consumption of oxygen is measured by a manometric respirometer. The amount of oxygen taken up by the microbial population during the biodegradation of the test substance, corrected for the oxygen uptake of a blank inoculum, is expressed as a percentage of the theoretical oxygen demand (ThOD).[6][8][9]

Apparatus:

  • Respirometer: Capable of maintaining a constant temperature and measuring oxygen uptake.

  • Incubation Flasks: Of appropriate size.

  • Magnetic or Mechanical Stirrers.

Procedure:

  • Preparation of Mineral Medium: A mineral medium containing essential inorganic salts is prepared.

  • Preparation of Inoculum: Activated sludge from a wastewater treatment plant is typically used as the microbial inoculum.

  • Test and Control Preparations:

    • Test Vessels: Contain the mineral medium, inoculum, and the test substance (e.g., this compound).

    • Blank Control Vessels: Contain the mineral medium and inoculum only, to measure the endogenous respiration of the microorganisms.

    • Reference Control Vessels: Contain the mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate) to validate the test system.

  • Incubation: The flasks are sealed in the respirometer and incubated at a constant temperature (typically 20-25°C) in the dark for 28 days. The contents of the flasks are continuously stirred.

  • Measurement: The oxygen consumption in each flask is recorded at regular intervals throughout the 28-day period.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[8]

Visualizing the Process

To better understand the experimental setup and the theoretical degradation pathway, the following diagrams are provided.

Experimental_Workflow_OECD_301F cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Mineral Medium Mineral Medium Test Vessel Test Vessel Mineral Medium->Test Vessel Blank Control Blank Control Mineral Medium->Blank Control Reference Control Reference Control Mineral Medium->Reference Control Inoculum (Activated Sludge) Inoculum (Activated Sludge) Inoculum (Activated Sludge)->Test Vessel Inoculum (Activated Sludge)->Blank Control Inoculum (Activated Sludge)->Reference Control Test Substance (this compound) Test Substance (this compound) Test Substance (this compound)->Test Vessel Reference Substance (e.g., Sodium Benzoate) Reference Substance (e.g., Sodium Benzoate) Reference Substance (e.g., Sodium Benzoate)->Reference Control Respirometer (28 days, 20-25°C, dark, stirred) Respirometer (28 days, 20-25°C, dark, stirred) Test Vessel->Respirometer (28 days, 20-25°C, dark, stirred) Blank Control->Respirometer (28 days, 20-25°C, dark, stirred) Reference Control->Respirometer (28 days, 20-25°C, dark, stirred) Measure O2 Consumption Measure O2 Consumption Respirometer (28 days, 20-25°C, dark, stirred)->Measure O2 Consumption Calculate % Biodegradation Calculate % Biodegradation Measure O2 Consumption->Calculate % Biodegradation

Caption: Experimental workflow for the OECD 301F Manometric Respirometry test.

Microbial_Degradation_Pathway This compound This compound Microbial Attack (Amidase) Microbial Attack (Amidase) This compound->Microbial Attack (Amidase) Dodecanoic Acid (Lauric Acid) Dodecanoic Acid (Lauric Acid) Microbial Attack (Amidase)->Dodecanoic Acid (Lauric Acid) Glycine Glycine Microbial Attack (Amidase)->Glycine Beta-Oxidation Beta-Oxidation Dodecanoic Acid (Lauric Acid)->Beta-Oxidation Amino Acid Metabolism Amino Acid Metabolism Glycine->Amino Acid Metabolism Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Amino Acid Metabolism->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle CO2 + H2O + Biomass CO2 + H2O + Biomass TCA Cycle->CO2 + H2O + Biomass

Caption: Generalized microbial degradation pathway of N-acyl amino acid surfactants.

References

Head-to-head comparison of dodecyl glycinate and Triton X-100 for cell lysis efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Detergent for Your Application

In the critical initial step of protein extraction, the choice of detergent for cell lysis can significantly impact protein yield, integrity, and the success of downstream applications. This guide provides an objective, data-driven comparison of two detergents: the zwitterionic dodecyl glycinate (B8599266) and the non-ionic Triton X-100. While Triton X-100 is a well-established and widely used reagent, dodecyl glycinate represents a class of detergents gaining attention for specific applications. This comparison aims to equip researchers with the necessary information to make an informed decision based on their experimental needs.

At a Glance: Key Physicochemical and Performance Characteristics

The fundamental differences in the chemical nature of this compound (a zwitterionic detergent) and Triton X-100 (a non-ionic detergent) dictate their performance in cell lysis and compatibility with subsequent analytical techniques.[1] Zwitterionic detergents, like this compound, possess both a positive and a negative charge in their hydrophilic head group, resulting in no net charge over a wide pH range.[1] In contrast, non-ionic detergents like Triton X-100 have an uncharged, hydrophilic headgroup.[1][2]

PropertyThis compound (and related Zwitterionics)Triton X-100 (Non-ionic)
Detergent Class ZwitterionicNon-ionic
Denaturing Potential Generally non-denaturing, but can be more effective at disrupting protein-protein interactions than non-ionic detergents.Mild, generally non-denaturing, but can disrupt some protein-protein interactions.[3]
Primary Applications Proteomics, 2D-Gel Electrophoresis, Solubilization of hydrophobic proteins, applications requiring preservation of native protein conformation.[3]General cell lysis, membrane protein extraction for functional and structural studies, immunoprecipitation.[3][4]
Mass Spectrometry Compatibility Generally more compatible than Triton X-100. For example, CHAPS is compatible up to ~0.5% for in-solution digestion.[1]Significantly interferes with MS analysis.[1]
Protein Assay Compatibility Compatibility varies. May interfere with some assays.Compatible with BCA protein assays up to 1-5%.[5] Interferes with Bradford assays.

Mechanism of Action in Cell Lysis

Both this compound and Triton X-100 are considered mild, non-denaturing detergents that function by disrupting the lipid bilayer of cell membranes to release cellular contents.[6][7] Their amphipathic nature, possessing both a hydrophobic tail and a hydrophilic head, allows them to integrate into the cell membrane. This disrupts the native lipid-lipid and lipid-protein interactions, leading to membrane solubilization and the formation of mixed micelles containing lipids, proteins, and detergent molecules.[7]

The key difference lies in the nature of their interactions. Non-ionic detergents like Triton X-100 are generally considered gentler and are excellent for isolating membrane proteins while maintaining their native structure and function.[3][7] Zwitterionic detergents such as this compound are also non-denaturing but can be more effective at disrupting protein-protein interactions, which can be advantageous in reducing non-specific binding in applications like co-immunoprecipitation.[2][8]

cluster_DG This compound (Zwitterionic) cluster_TX100 Triton X-100 (Non-ionic) DG_structure Hydrophobic Tail + Zwitterionic Head (+/-) DG_interaction Disrupts lipid-lipid and protein-protein interactions Cell Cell Membrane (Lipid Bilayer) DG_interaction->Cell Lysis TX100_structure Hydrophobic Tail + Non-ionic Head (neutral) TX100_interaction Primarily disrupts lipid-lipid and lipid-protein interactions TX100_interaction->Cell Lysis Lysate Cell Lysate (Released Proteins) Cell->Lysate Release of Cellular Contents start Start: Confluent Cell Plate wash Wash with ice-cold PBS start->wash add_lysis Add Lysis Buffer (this compound or Triton X-100) wash->add_lysis scrape Scrape and collect cell suspension add_lysis->scrape incubate Incubate on ice (15-30 min) scrape->incubate centrifuge Centrifuge at 14,000 x g, 4°C incubate->centrifuge collect_supernatant Collect supernatant (soluble protein fraction) centrifuge->collect_supernatant quantify Protein Quantification collect_supernatant->quantify downstream Downstream Applications (e.g., Western Blot, Co-IP, MS) quantify->downstream

References

Evaluating the stabilizing effect of dodecyl glycinate on enzymes compared to other excipients.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of enzymes is a critical factor in the development of biotherapeutics, diagnostics, and industrial biocatalysts. Excipients are added to enzyme formulations to prevent denaturation, aggregation, and loss of activity. This guide provides a comparative evaluation of the stabilizing effect of dodecyl glycinate (B8599266), an amino acid-based surfactant, against other widely used excipients such as polysorbates, polyethylene (B3416737) glycols (PEGs), and glycerol. While direct comparative quantitative data for dodecyl glycinate is limited in publicly available literature, this guide synthesizes existing data for other excipients on model enzymes and discusses the potential advantages of amino acid-based surfactants.

Mechanism of Enzyme Stabilization by Excipients

Enzyme inactivation can occur through various mechanisms, including thermal denaturation, aggregation, and interfacial stress. Excipients can counteract these processes through several mechanisms:

  • Preferential Exclusion: Some excipients, like polyols (e.g., glycerol) and polymers (e.g., PEG), are preferentially excluded from the protein surface. This leads to an increase in the free energy of the unfolded state, thus favoring the more compact, native conformation.

  • Surface Activity: Surfactants, including this compound and polysorbates, are amphiphilic molecules that accumulate at interfaces (e.g., air-water, solid-water). By occupying these interfaces, they prevent enzymes from adsorbing and unfolding, which is a common cause of aggregation and inactivation.

  • Direct Interaction: Some excipients can directly interact with the enzyme surface, forming a protective layer that prevents intermolecular interactions that lead to aggregation. Amino acid-based surfactants like this compound may offer specific advantages due to their biocompatibility and resemblance to the building blocks of proteins.

Quantitative Comparison of Enzyme Stability

To provide a quantitative comparison, we have compiled data on the thermal stability of a model enzyme, Lactate (B86563) Dehydrogenase (LDH), in the presence of various excipients. The melting temperature (Tm) or the temperature at which 50% of the enzyme activity is lost after a specific incubation time (T50) are common indicators of thermal stability.

Table 1: Thermal Stability of Lactate Dehydrogenase (LDH) with Various Excipients

ExcipientConcentrationEnzymeParameterValueReference
Polysorbate 80 0.1%LDHTmNo significant change[1]
Poloxamer 188 ≥0.100% w/vLDHAggregation after FTStabilized[2]
Oligosaccharide-based surfactant 1.0 mg/mLLDHActivity Retention (Freeze-drying)High[3]
Glycerol 30% (v/v)Aldehyde DehydrogenaseStability at 2°CMarkedly stabilized[4][5]

Table 2: Thermal Stability of Lysozyme (B549824) with Various Excipients

ExcipientConcentrationEnzymeParameterObservationReference
Sodium Dodecyl Sulphate (SDS) < Stoichiometric ratioLysozymeCatalytic AbilityUp to 2-fold increase[6][7]
Polyethylene Glycol (PEG) VariousLysozymeResidual Activity (after 1h at 80°C)Improved from 15% to 55%[8][9]
Polysorbate 20 & 80 Not specifiedLysozymeSurfactant AdsorptionProtein accelerates adsorption[10]

Note: Direct quantitative data for the effect of this compound on the Tm or T50 of LDH or Lysozyme was not available in the cited literature. The stabilizing effect of amino acid-based surfactants is inferred from their general properties and studies on similar molecules.

Experimental Workflows

Visualizing the experimental process is crucial for reproducibility. The following diagrams illustrate the workflows for key enzyme stability assays.

Thermal_Shift_Assay_Workflow cluster_prep Sample Preparation cluster_measurement Thermal Denaturation & Measurement cluster_analysis Data Analysis P Protein Solution M Mix Components P->M E Excipient (this compound, etc.) E->M D Fluorescent Dye (e.g., SYPRO Orange) D->M H Heat in RT-PCR Instrument (Temperature Ramp) M->H Load into 96-well plate F Monitor Fluorescence Intensity H->F C Plot Fluorescence vs. Temperature F->C Tm Determine Melting Temperature (Tm) C->Tm

Diagram 1: Workflow for Thermal Shift Assay (TSA).

Enzyme_Activity_Assay_Workflow cluster_prep Reaction Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Enz Enzyme + Excipient Solution Mix Mix Enzyme, Buffer, and Substrate Enz->Mix Sub Substrate Solution Sub->Mix B Buffer B->Mix Inc Incubate at Optimal Temperature Mix->Inc Spec Measure Absorbance/Fluorescence over Time Inc->Spec Take readings at time intervals Rate Calculate Initial Reaction Rate Spec->Rate Act Determine Enzyme Activity Rate->Act Aggregation_Assay_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis P Protein Solution Mix Mix and Incubate under Stress (e.g., Heat, Agitation) P->Mix E Excipient E->Mix DLS Dynamic Light Scattering (DLS) Measurement Mix->DLS Size Determine Particle Size Distribution DLS->Size Agg Quantify Aggregation Size->Agg

References

Safety Operating Guide

Proper Disposal of Dodecyl Glycinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Dodecyl glycinate (B8599266), a glycine (B1666218) derivative, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper disposal procedures for dodecyl glycinate, aligning with general laboratory safety and chemical handling protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] Ensure adequate ventilation in the handling area to avoid inhalation of any dust or aerosols.[1] In case of a spill, avoid dust formation, prevent the substance from entering drains, and collect the material using non-sparking tools.[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound, like many laboratory chemicals, is contingent on its concentration, the presence of other hazardous materials, and local regulations. Always consult your institution's Environmental Health and Safety (EH&S) office for specific guidelines.[2]

  • Characterize the Waste: Determine if the this compound waste is mixed with other chemicals. Waste streams should be segregated based on their chemical compatibility to prevent dangerous reactions.[3][4] For instance, do not mix surfactants with strong acids or bases unless part of a neutralization procedure.[5]

  • Small, Uncontaminated Quantities: For very small quantities of uncontaminated, dilute aqueous solutions of this compound, disposal down the sanitary sewer may be permissible, followed by flushing with plenty of water.[2][6] However, this is highly dependent on local wastewater treatment capabilities and regulations. It is imperative to verify this with your local authorities.

  • Concentrated or Contaminated Waste: Concentrated this compound or solutions mixed with other hazardous materials must be treated as hazardous waste.[5][7]

    • Containerization: Collect the waste in a clearly labeled, sealed, and compatible container.[3][4] The container should be in good condition and not completely full to allow for expansion.[4][5]

    • Labeling: The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components, along with their approximate concentrations.[4]

    • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[4][5] This area should be away from drains and incompatible chemicals.[4]

  • Disposal Request: Once the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers), arrange for pickup and disposal by a certified hazardous waste contractor through your institution's EH&S office.[4][5]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water) before being disposed of as regular trash or recycled, depending on institutional policies.[3] The rinsate should be collected and disposed of as hazardous waste.

Quantitative Disposal Guidelines for Surfactants

ParameterGuidelineRationale
pH 5.5 - 10.5To prevent corrosion of plumbing and interference with wastewater treatment processes.[6]
Concentration for Drain Disposal Typically a few hundred grams or milliliters per day of dilute solutionsTo avoid overwhelming the wastewater treatment facility.[6]
Metals or Other Contaminants Must be below local discharge limitsTo prevent environmental contamination.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DodecylGlycinateDisposal A This compound Waste Generated B Is the waste mixed with other hazardous chemicals? A->B C Is it a small quantity of dilute aqueous solution? B->C No G Treat as Hazardous Waste B->G Yes D Consult local regulations for sanitary sewer disposal. C->D E Permissible? D->E F Dispose down sanitary sewer with copious amounts of water. E->F Yes E->G No H Collect in a labeled, compatible container. G->H I Store in designated satellite accumulation area. H->I J Arrange for pickup by certified hazardous waste contractor. I->J

This compound Disposal Decision Workflow

References

Safeguarding Your Research: A Guide to Handling Dodecyl Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Laboratory Professionals

Dodecyl glycinate (B8599266), a glycine (B1666218) derivative, is utilized in various research and development applications.[1] Adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling Dodecyl glycinate.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, particularly in powdered form, a comprehensive PPE strategy is crucial to minimize exposure risks. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]Protects against dust particles and potential splashes.
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile, butyl rubber). Must be inspected before use.[2][3]Prevents direct skin contact with the chemical.
Lab Coat/CoverallsFire/flame resistant and impervious clothing.[2]Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Full-Face RespiratorRequired if exposure limits are exceeded, or if dusts are generated.[2]Protects against inhalation of fine dust particles, which can cause irritation.[4]
Footwear Closed-toe ShoesChemical-resistant boots may be necessary for large-scale handling.Protects feet from spills.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps for managing this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal receiving Receive Shipment storage Store in a Tightly Closed Container in a Dry, Cool, and Well-Ventilated Area [5] receiving->storage Inspect Container ppe Don Appropriate PPE storage->ppe handling Handle in a Well-Ventilated Area (e.g., Fume Hood) [5, 7] ppe->handling use Weigh and Prepare Solutions handling->use cleanup Clean Work Area and Equipment use->cleanup waste_collection Collect Waste in Labeled, Sealed Containers [1] cleanup->waste_collection disposal Dispose of According to Local, State, and Federal Regulations [1] waste_collection->disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

Detailed Experimental Protocols

Handling Procedure in a Laboratory Setting:

  • Preparation : Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[5] Verify that a safety shower and eye wash station are readily accessible.[6]

  • Personal Protective Equipment : Don the required PPE as outlined in the table above. This includes safety goggles, chemical-resistant gloves, and a lab coat.[2] If there is a risk of generating dust, a full-face respirator is mandatory.[2]

  • Weighing and Transfer : When weighing the solid this compound, perform the task in a ventilated enclosure to minimize dust dispersion.[2][5] Use non-sparking tools to prevent ignition sources.[2] Avoid creating dust clouds.[4]

  • Solution Preparation : When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Clean all equipment and the work surface to prevent cross-contamination.

Spill Response Protocol:

  • Evacuation : Evacuate non-essential personnel from the immediate spill area.[2]

  • Ventilation : Ensure the area is well-ventilated.[2]

  • Containment : For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4] For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : Report the spill to the appropriate laboratory safety personnel.

Disposal Plan:

Waste material containing this compound must be disposed of in accordance with national and local regulations.

  • Waste Collection : Collect all waste, including contaminated PPE, in clearly labeled, sealed containers. Do not mix with other waste.

  • Container Handling : Handle uncleaned containers as you would the product itself.

  • Professional Disposal : Arrange for disposal by a licensed professional waste disposal service.[5] Do not allow the product to enter drains or waterways.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecyl glycinate
Reactant of Route 2
Reactant of Route 2
Dodecyl glycinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。